Bis(p-nitrophenyl) phosphate
Description
RN given refers to parent cpd
Structure
3D Structure
Properties
IUPAC Name |
bis(4-nitrophenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSVUSZEHNVFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4043-96-3 (hydrochloride salt) | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20870742 | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-15-8 | |
| Record name | Bis(p-nitrophenyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(4-nitrophenyl) phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, bis(4-nitrophenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nitrophenyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-NITROPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF77LEI63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(p-nitrophenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a widely utilized chromogenic substrate in biochemical assays, particularly for the determination of phosphodiesterase (PDE) and alkaline phosphatase activity.[1] Its utility is rooted in the enzymatic hydrolysis of the phosphodiester bond, which yields p-nitrophenol (PNP) and p-nitrophenyl phosphate. Under alkaline conditions, the resulting p-nitrophenolate ion imparts a distinct yellow color to the solution, which can be quantified spectrophotometrically at 405 nm.[2] This property allows for a straightforward and continuous monitoring of enzyme kinetics, making it an invaluable tool in research and drug development.[3][4] This guide provides a comprehensive overview of the chemical properties of BNPP, detailed experimental protocols for its use, and the context of its application in studying signal transduction pathways.
Core Chemical Properties
The physical and chemical properties of bis(p-nitrophenyl) phosphate are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| IUPAC Name | bis(4-nitrophenyl) hydrogen phosphate | [5] |
| Synonyms | BNPP, Di-p-nitrophenyl phosphate, Bis(4-nitrophenyl) phosphate | [2][5] |
| CAS Number | 645-15-8 | [5] |
| Molecular Formula | C₁₂H₉N₂O₈P | [5] |
| Molecular Weight | 340.18 g/mol | [5] |
| Appearance | White-like, yellowish, or light brown crystalline powder | [2][6] |
| Melting Point | 172-175 °C | [6][7] |
| Boiling Point | 545.7 ± 60.0 °C (Predicted) | [6][8] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Isopropanol (Slightly), Methanol. The sodium salt is soluble in water (20 mg/mL). | [6][9] |
| Storage Conditions | -20°C for long-term storage, sealed in a dry, dark place. | [2][10] |
| Stability | Stable under normal temperatures and pressures. Light-sensitive. | [2][10] |
Mechanism of Action as a Chromogenic Substrate
The utility of this compound in enzyme assays is based on a simple yet robust principle. In the presence of a phosphodiesterase, BNPP is hydrolyzed, breaking one of the phosphodiester bonds. This reaction releases p-nitrophenol (PNP) and p-nitrophenyl phosphate (pNPP). In a solution with an alkaline pH, the phenolic proton of p-nitrophenol is abstracted, forming the p-nitrophenolate ion, which is a chromophore with a maximum absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, and thus, to the activity of the enzyme.
Figure 1: Enzymatic hydrolysis of this compound.
Application in a Phosphodiesterase I Assay
This compound is a standard substrate for the in vitro determination of phosphodiesterase I activity. Below is a detailed protocol adapted from established methodologies.[5]
Experimental Protocol: Continuous Spectrophotometric Rate Determination of Phosphodiesterase I
Principle: The assay measures the enzymatic hydrolysis of this compound to p-nitrophenol and p-nitrophenyl phosphate. The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm. One unit of phosphodiesterase I is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 8.9 and 25°C.[5]
Materials and Reagents:
-
Reagent A: 200 mM Tris-HCl buffer, pH 8.9 at 25°C.
-
Reagent B: 6.0 mM this compound solution in Reagent A.
-
Reagent C: Phosphodiesterase I enzyme solution (0.15 - 0.30 units/mL in cold deionized water, prepared immediately before use).
-
Deionized water
-
Spectrophotometer capable of measuring absorbance at 405 nm, with a thermostatted cuvette holder.
-
Cuvettes with a 1 cm light path.
Procedure:
-
Reaction Mixture Preparation: In separate cuvettes for the test and blank, pipette 3.00 mL of Reagent B (6.0 mM this compound solution).
-
Equilibration: Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer. Monitor the absorbance at 405 nm until it is constant.
-
Initiation of Reaction:
-
Test Cuvette: Add 0.06 mL of Reagent C (Enzyme Solution).
-
Blank Cuvette: Add 0.06 mL of deionized water.
-
-
Measurement: Immediately mix the contents of the cuvettes by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Data Analysis: Determine the rate of change in absorbance per minute (ΔA₄₀₅nm/min) from the maximum linear portion of the curve for both the test and the blank.
Calculations:
The enzyme activity in units/mL is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of p-nitrophenol.
Units/mL enzyme = ((ΔA₄₀₅nm/min Test - ΔA₄₀₅nm/min Blank) * Total Volume) / (ε * Enzyme Volume * Dilution Factor)
Where:
-
Total Volume = 3.06 mL[5]
-
ε (Molar extinction coefficient of p-nitrophenol) = 18.5 mM⁻¹cm⁻¹ at 405 nm[5]
-
Enzyme Volume = 0.06 mL[5]
-
Dilution Factor (df) = Dilution factor of the enzyme solution, if any.[5]
References
- 1. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of Phosphodiesterases in Biology and Pathology 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Bis(p-nitrophenyl) phosphate (CAS 645-15-8) for Researchers and Drug Development Professionals
An in-depth examination of the properties, applications, and experimental protocols for a key phosphodiesterase substrate.
Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a widely utilized chromogenic substrate for the determination of phosphodiesterase (PDE) activity. Its straightforward enzymatic hydrolysis, resulting in a readily quantifiable colored product, makes it an invaluable tool in biochemical research and high-throughput screening for potential therapeutic agents targeting PDEs. This guide provides a detailed overview of BNPP, encompassing its physicochemical characteristics, enzymatic applications, and comprehensive experimental methodologies.
Physicochemical Properties
BNPP is a solid, light brown powder with a defined set of physical and chemical properties crucial for its use in experimental settings.[1] A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 645-15-8 | [2] |
| Molecular Formula | C₁₂H₉N₂O₈P | [2] |
| Molecular Weight | 340.18 g/mol | |
| Melting Point | 172-175 °C | |
| Solubility | Soluble in DMSO, Isopropanol, Methanol. The sodium salt is soluble in water (20 mg/mL). | [1] |
| Appearance | Light brown powder | [1] |
| Storage Temperature | -20°C | |
| Synonyms | Bis(4-nitrophenyl) phosphate, Di-4-nitrophenyl hydrogenphosphate, Phosphoric acid bis(4-nitrophenyl) ester |
Applications in Scientific Research
The primary application of BNPP is as a substrate for phosphodiesterases (PDEs), enzymes that catalyze the hydrolysis of phosphodiester bonds. This property is leveraged in various research and drug development contexts:
-
Enzyme Activity Assays: BNPP is extensively used to measure the activity of various PDEs. The enzymatic reaction yields p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.[3][4]
-
Inhibitor Screening: In drug discovery, BNPP-based assays are employed for high-throughput screening of chemical libraries to identify potential inhibitors of specific PDE isoforms.[5] Dysregulation of PDE activity is implicated in numerous diseases, making them attractive therapeutic targets.[6][7]
-
Biochemical Characterization: Researchers utilize BNPP to study the kinetic properties of PDEs, such as determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).[4][8]
-
Stabilization of Labile Compounds: BNPP has been used as a specific inhibitor of carboxylesterases to stabilize hydrolytically unstable compounds in plasma during pharmacokinetic studies.[9]
Mechanism of Enzymatic Hydrolysis
Phosphodiesterases catalyze the cleavage of a phosphodiester bond in BNPP, resulting in the formation of p-nitrophenyl phosphate (pNPP) and p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is deprotonated to form p-nitrophenolate, which exhibits a distinct yellow color.[3] The rate of formation of this colored product is directly proportional to the PDE activity.
Caption: Enzymatic hydrolysis of BNPP by phosphodiesterase.
Experimental Protocols
A generalized protocol for a phosphodiesterase assay using BNPP is provided below. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) may vary depending on the specific PDE being studied.
Reagents and Materials
-
Tris-HCl buffer (e.g., 200 mM, pH 8.9 at 25°C)
-
This compound (BNPP) solution (e.g., 6.0 mM in Tris-HCl buffer)
-
Phosphodiesterase enzyme solution (of desired concentration)
-
Deionized water
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Assay Procedure
-
Prepare Reagents: Prepare the Tris-HCl buffer and the BNPP solution. Keep the enzyme solution on ice until use.
-
Reaction Setup: In a 96-well plate, add the appropriate volume of the BNPP solution to each well. Include a blank control containing the buffer and substrate but no enzyme.
-
Enzyme Addition: Initiate the reaction by adding a small volume of the phosphodiesterase enzyme solution to the wells. The final enzyme concentration should be in the linear range of the assay.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-30 minutes).[1]
-
Absorbance Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader. For kinetic assays, readings can be taken at multiple time points. For endpoint assays, the reaction can be stopped by adding a stop solution (e.g., 2N NaOH) before the final reading.[10]
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The rate of the reaction can be calculated from the change in absorbance over time, using the molar extinction coefficient of p-nitrophenol (18.5 mM⁻¹cm⁻¹ at 405 nm).
Caption: General workflow for a phosphodiesterase assay using BNPP.
Role in Signaling Pathways and Drug Development
While BNPP itself is not a natural signaling molecule, its use as a substrate is critical for studying and targeting phosphodiesterase-mediated signaling pathways. PDEs are key regulators of intracellular second messengers, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6][11] These second messengers control a vast array of cellular processes, including inflammation, cell growth and differentiation, and neurotransmission.[11][12]
By hydrolyzing cAMP and cGMP, PDEs terminate their signaling.[7] Inhibiting specific PDEs can therefore prolong the action of these second messengers, which is a therapeutic strategy for various conditions. For example, PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[13] The ability to accurately measure PDE activity using BNPP is fundamental to the discovery and development of novel therapeutics that modulate these critical signaling pathways.[5]
Caption: Representative cyclic nucleotide signaling pathway regulated by phosphodiesterase.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. mdpi.com [mdpi.com]
- 12. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Bis(p-nitrophenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bis(p-nitrophenyl) phosphate (B84403) (BNPP), a widely used chromogenic substrate in biochemical assays. Understanding the solubility of BNPP in various solvents is critical for its effective use in research and development, particularly in enzyme kinetics and high-throughput screening. This document details its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, provides experimental protocols for solubility determination and enzymatic assays, and includes visualizations to illustrate key workflows.
Core Chemical and Physical Properties
Bis(p-nitrophenyl) phosphate is an aryl phosphate that serves as a substrate for phosphodiesterases.[1] Its enzymatic hydrolysis yields p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, making it a valuable tool for measuring enzyme activity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | bis(4-nitrophenyl) hydrogen phosphate | [3] |
| Synonyms | BNPP, Di-p-nitrophenyl phosphate | [4] |
| CAS Number | 645-15-8 | [4] |
| Molecular Formula | C₁₂H₉N₂O₈P | [3] |
| Molecular Weight | 340.18 g/mol | [5] |
| Appearance | Light brown or white to almost white powder/crystal | [1] |
| Melting Point | 172-175 °C | [1] |
Solubility of this compound
The solubility of a compound is a crucial parameter for its use in various experimental settings. Below is a summary of the known solubility of BNPP and its sodium salt in different solvents.
Table 2: Quantitative and Qualitative Solubility of this compound (BNPP) and its Sodium Salt
| Compound Form | Solvent | Solubility | Remarks | Reference(s) |
| BNPP (Free Acid) | Dimethyl sulfoxide (DMSO) | 100 mg/mL (293.96 mM) | Sonication is recommended to facilitate dissolution. | [5] |
| Methanol | Slightly soluble | Quantitative data not available. | [1] | |
| Isopropanol | Slightly soluble | Quantitative data not available. | [1] | |
| BNPP Sodium Salt | Water | 20 mg/mL | Forms a clear to very slightly hazy solution. |
The significant difference in aqueous solubility between the free acid and its sodium salt is a key consideration for the preparation of stock solutions and assay buffers. For aqueous-based assays, the use of the sodium salt is generally preferred.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for the quantitative determination of BNPP solubility in a given solvent, adapted from standard laboratory procedures. The use of High-Performance Liquid Chromatography (HPLC) is recommended for accurate quantification.
Objective: To determine the saturation solubility of BNPP in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, aqueous buffer)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC system with a suitable column (e.g., reverse-phase C18)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid BNPP to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of BNPP of known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC system and plotting peak area versus concentration.
-
Dilute the filtered saturated sample to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. An existing HPLC method for the sodium salt of BNPP utilizes a mobile phase of acetonitrile (B52724) and water with phosphoric acid.[6]
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or Molarity (M).
-
Protocol for Phosphodiesterase I Assay using this compound
This protocol is a standard method for determining the activity of phosphodiesterase I using BNPP as a substrate.[2]
Principle: Phosphodiesterase I catalyzes the hydrolysis of BNPP to p-nitrophenol and p-nitrophenyl phosphate. The rate of formation of the yellow p-nitrophenol is measured spectrophotometrically at 405 nm.
Materials:
-
Tris-HCl buffer (200 mM, pH 8.9 at 25°C)
-
This compound solution (6.0 mM in Tris-HCl buffer)
-
Phosphodiesterase I enzyme solution (0.15 - 0.30 units/mL in cold deionized water)
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Setup:
-
In a suitable cuvette, pipette 3.00 mL of the 6.0 mM BNPP solution.
-
Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 405 nm until it is constant.
-
-
Enzyme Addition and Measurement:
-
To initiate the reaction, add 0.06 mL of the phosphodiesterase I enzyme solution.
-
For the blank, add 0.06 mL of deionized water instead of the enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve for both the test and blank samples.
-
Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (18.5 mM⁻¹cm⁻¹ at 405 nm).[2]
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Bis(4-nitrophenyl) phosphate | TargetMol [targetmol.com]
- 6. Separation of Sodium bis(4-nitrophenyl) phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability and Storage of Bis(p-nitrophenyl) phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Bis(p-nitrophenyl) phosphate (B84403) (BNPP), a widely used chromogenic substrate in various enzymatic assays. Understanding the factors that influence the stability of BNPP is critical for ensuring the accuracy and reproducibility of experimental results. This document details the chemical properties, degradation pathways, and optimal storage conditions for BNPP, and provides protocols for assessing its stability.
Chemical and Physical Properties
Bis(p-nitrophenyl) phosphate is a diester of phosphoric acid and p-nitrophenol. It is a colorless to light yellow crystalline powder. The key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₈PNa |
| Molecular Weight | 362.16 g/mol |
| Appearance | Light Brown Powder |
| Melting Point | 172-175 °C |
| Solubility | Soluble in water (20 mg/mL) and DMSO (100 mg/mL)[1][2] |
Stability and Degradation
The stability of BNPP is influenced by several factors, including pH, temperature, and the presence of catalysts. While generally stable under recommended storage conditions, it can undergo hydrolysis, particularly under non-optimal conditions.
Non-Enzymatic Hydrolysis
Quantitative data on the spontaneous, non-enzymatic hydrolysis of this compound across a wide range of pH and temperatures is not extensively available in the reviewed literature. However, studies on the related compound, p-nitrophenyl phosphate (NPP), indicate that the hydrolysis follows first-order kinetics.[3] For NPP, the activation energy for this reaction at pH 2.6 has been determined to be 26.0 kcal/mole.[3] It is generally understood that the spontaneous hydrolysis of BNPP is significantly slower than its enzyme-catalyzed hydrolysis.
Enzymatic Hydrolysis
BNPP is a common substrate for various phosphodiesterases. The rate of enzymatic hydrolysis is highly dependent on the specific enzyme, pH, and temperature. For instance, the restriction enzyme BfiI exhibits a bell-shaped pH-dependence for BNPP hydrolysis, with an optimal pH between 5.5 and 6.0.[4]
Chemical Degradation
BNPP can be degraded under specific chemical conditions. One study demonstrated the rapid degradation of BNPP in the presence of zero-valent iron nanoparticles.[1] The proposed mechanism involves the initial hydrolysis of the P-O bonds, followed by the reduction of the nitro groups to amino groups, yielding p-aminophenol and p-aminophenyl phosphate.[1] This degradation process was reported to be complete within 10 minutes.[1]
Under conditions of thermal decomposition, BNPP may produce hazardous products including carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of phosphorus.
Recommended Storage Conditions
Proper storage is crucial for maintaining the integrity of BNPP. The following conditions are recommended for both the solid form and solutions.
| Form | Storage Temperature | Light Conditions | Other Recommendations |
| Solid | -20°C (long-term) | Store in the dark | Keep in a tightly sealed container in a dry, well-ventilated place. |
| Stock Solution | -20°C | Store in the dark | Stable for up to one year in DMSO at -80°C.[1] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6] A general workflow for a forced degradation study of BNPP is outlined below.
References
An In-depth Technical Guide to the Mechanism of Action of Bis(p-nitrophenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a versatile organophosphate compound extensively utilized in biochemical and pharmacological research. Primarily recognized as a chromogenic substrate for phosphodiesterases and alkaline phosphatases, BNPP also functions as a potent and often irreversible inhibitor of several key enzyme families, most notably carboxylesterases. Its mechanism of action as an inhibitor involves the covalent modification of active site serine residues, a characteristic feature of organophosphate inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of BNPP, with a focus on its inhibitory properties. It includes a compilation of quantitative kinetic data, detailed experimental protocols for enzyme inhibition assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of BNPP in research and drug development.
Core Mechanism of Action: Substrate and Inhibitor
Bis(p-nitrophenyl) phosphate (BNPP) exhibits a dual role in enzymatic reactions, acting as both a substrate for hydrolytic enzymes and an inhibitor of serine hydrolases.
As a substrate , BNPP is widely employed in colorimetric assays to determine the activity of various phosphohydrolases, including phosphodiesterases and alkaline phosphatases.[1][2][3] The enzymatic hydrolysis of BNPP cleaves one of the p-nitrophenyl ester bonds, releasing p-nitrophenol. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[4][5] The intensity of the color is directly proportional to the amount of p-nitrophenol produced, and thus to the enzyme's activity.
As an inhibitor , BNPP is particularly effective against carboxylesterases, a class of serine hydrolases.[6] The inhibitory mechanism of BNPP is characteristic of organophosphates, involving the irreversible phosphorylation of the catalytic serine residue within the enzyme's active site.[6] This covalent modification renders the enzyme inactive. This property makes BNPP a valuable tool for studying the physiological roles of carboxylesterases and for preventing the degradation of ester-containing drugs in in vitro and in vivo studies.[7][8] BNPP has also been reported to inhibit other enzymes, such as glycosyltransferases, by inhibiting the utilization of sugar donors like UDP-galactose.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound against various enzymes has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data primarily focuses on its potent inhibition of carboxylesterases.
| Enzyme Target | Enzyme Source | IC50 Value | Notes | Reference(s) |
| Carboxylesterase | Not Specified | 0.79 µM | Determined by pressure-assisted capillary electrophoresis/dynamic frontal analysis. | [1] |
| Human Carboxylesterase 1 (hCE1) | Human Liver | 69.3 ± 9.4 nM | Used as a positive control for hCE1 inhibition. | [2] |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay using BNPP
This protocol outlines a general method for determining the inhibitory effect of a compound on an enzyme that uses BNPP as a substrate or where BNPP is used as the inhibitor of an enzyme that hydrolyzes another substrate.
Principle: The enzymatic activity is measured in the presence and absence of the test inhibitor. For enzymes that hydrolyze BNPP, the inhibition is quantified by the reduction in the rate of p-nitrophenol formation. For enzymes inhibited by BNPP, the inhibition is measured by the reduced rate of product formation from a specific substrate.
Materials:
-
Purified enzyme of interest
-
This compound (BNPP)
-
Appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate (if BNPP is the inhibitor)
-
Test inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 1 N NaOH)
Procedure:
-
Prepare Reagents: Dissolve the enzyme, BNPP, substrate, and test inhibitor in the assay buffer to the desired stock concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or BNPP as the inhibitor)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate solution (e.g., BNPP) to each well.
-
Kinetic Measurement: Immediately place the microplate in a pre-heated microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).
-
Endpoint Measurement (Alternative): Alternatively, after a fixed incubation time, stop the reaction by adding a stop solution (e.g., 1 N NaOH). Then, measure the final absorbance at 405 nm.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Protocol for Determining the Mechanism of Irreversible Inhibition
Principle: To determine if an inhibitor acts irreversibly, the enzyme is pre-incubated with the inhibitor for varying amounts of time. The remaining enzyme activity is then measured after dilution of the enzyme-inhibitor mixture to minimize further inhibition during the assay. A time-dependent loss of enzyme activity that is not restored upon dilution is indicative of irreversible inhibition.
Materials:
-
Purified enzyme
-
Irreversible inhibitor (e.g., BNPP)
-
Substrate for the enzyme
-
Assay buffer
-
Quenching solution (if necessary)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Prepare a series of tubes, each containing the enzyme at a fixed concentration in the assay buffer.
-
To each tube, add the irreversible inhibitor at a specific concentration. Include a control tube with no inhibitor.
-
Incubate the tubes at a constant temperature.
-
-
Time-Course Measurement:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each incubation tube.
-
Immediately dilute the aliquot into a larger volume of assay buffer containing the substrate. This dilution step is crucial to effectively stop the ongoing inhibition by the free inhibitor.
-
-
Activity Assay:
-
Measure the initial rate of the enzymatic reaction for each diluted sample.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time.
-
The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).
-
To determine the kinetic parameters of irreversible inhibition, plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_I):
-
k_obs = k_inact * [I] / (K_I + [I])
-
-
Visualization of Pathways and Workflows
Signaling Pathway: Negative Regulation of Insulin (B600854) Signaling by PTP1B
Experimental Workflow: IC50 Determination
The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of an inhibitor.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(4-nitrophenyl) phosphate | TargetMol [targetmol.com]
- 4. Protein tyrosine phosphatase 1B (PTP1B) as a potential therapeutic target for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase 1B as a therapeutic target for Graves’ orbitopathy in an in vitro model | PLOS One [journals.plos.org]
- 6. scbt.com [scbt.com]
- 7. This compound | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Bis(p-nitrophenyl) Phosphate: A Technical Guide for Phosphodiesterase Activity Assays
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of bis(p-nitrophenyl) phosphate (B84403) (BNPP) as a substrate for measuring phosphodiesterase (PDE) activity.
Introduction to Bis(p-nitrophenyl) Phosphate (BNPP)
This compound is a widely used chromogenic substrate for the determination of phosphodiesterase activity.[1] It is an aryl phosphate that serves as a convenient model for the phosphodiester bonds found in nucleic acids like DNA.[2][3] Its utility in enzymatic assays is primarily due to the production of a colored end-product upon hydrolysis, which allows for simple and continuous monitoring of the reaction kinetics using UV-Vis spectrophotometry.[2] BNPP has been employed to determine the enzymatic activity of various phosphodiesterases, including those from bovine spleen and the roots of wetland plants.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | bis(4-nitrophenyl) hydrogen phosphate | [5] |
| Synonyms | BNPP, Bis-(p-nitrophenyl)phosphate, Phosphoric Acid Bis(4-nitrophenyl) Ester | [5] |
| Molecular Formula | C₁₂H₉N₂O₈P | [5] |
| Molecular Weight | 340.18 g/mol | [5] |
| Appearance | Light Brown Powder / Solid | [6] |
| Melting Point | 172-175 °C | [6] |
| CAS Number | 645-15-8 | [5] |
| Storage Temperature | Room Temperature or -20°C | [1][7] |
Principle of the Enzymatic Assay
The assay for phosphodiesterase activity using BNPP is based on a two-step hydrolysis reaction. First, phosphodiesterase cleaves one of the ester bonds in this compound, releasing one molecule of p-nitrophenol (pNP) and one molecule of p-nitrophenyl phosphate (pNPP).[8] The pNPP can then be further hydrolyzed by the same or a contaminating phosphomonoesterase to yield a second molecule of pNP.[9]
The key to this assay is the chromogenic nature of the product, p-nitrophenol.[10] Under alkaline conditions (typically pH > 8), pNP is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and exhibits a strong absorbance maximum around 405-410 nm.[2][11][12] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.
Quantitative Data and Kinetic Parameters
The kinetic parameters for the hydrolysis of BNPP vary depending on the specific enzyme and the reaction conditions. The substrate has been used to characterize various phosphohydrolases.
Table 2: Reported Kinetic and Assay Parameters for BNPP Hydrolysis
| Enzyme Source | Parameter | Value | pH | Temperature (°C) | Source(s) |
| Rat Osseous Plate Alkaline Phosphatase | K₀.₅ | 1.9 mM | 7.5 | N/A | [13] |
| Rat Osseous Plate Alkaline Phosphatase | K₀.₅ | 3.9 mM | 9.4 | N/A | [13] |
| Phosphodiesterase I (Sigma-Aldrich Assay) | N/A | N/A | 8.9 | 25 | [8] |
| Metagenome-derived PDE (PdeM) | Apparent Kₘ | 11.2 ± 0.9 mM | 8.5 | 25 | [14] |
| BfiI Restriction Enzyme | Apparent pKₐ | 6.4 ± 0.1 | 5.5 - 8.5 | 25 | [15] |
| TW9814 (MBL superfamily protein) | Optimal pH | 10.0 | N/A | N/A | [12] |
Note: K₀.₅ represents the substrate concentration at which half-maximal velocity is observed and is analogous to the Michaelis constant (Kₘ).
Detailed Experimental Protocol: Continuous Spectrophotometric Assay
This section provides a detailed methodology for a standard phosphodiesterase I activity assay, adapted from established protocols.[8]
Required Reagents
-
Reagent A: 200 mM Tris-HCl Buffer, pH 8.9
-
Dissolve Trizma Base in deionized water to a final concentration of 200 mM.
-
Adjust the pH to 8.9 at 25°C using 1 M HCl.[8]
-
-
Reagent B: 6.0 mM this compound (BNPP) Solution
-
Dissolve this compound (e.g., Hemicalcium Salt) in Reagent A to a final concentration of 6.0 mM.[8] Prepare fresh.
-
-
Reagent C: Phosphodiesterase I Enzyme Solution
-
Immediately before use, prepare a solution containing 0.15 - 0.30 units/mL of Phosphodiesterase I in cold deionized water.[8] The optimal enzyme concentration may need to be determined empirically.
-
-
Stopping Reagent (for discontinuous assays): 0.02 M NaOH [10]
Assay Procedure
The following procedure is for a total reaction volume of 3.06 mL in a cuvette with a 1 cm light path.[8]
-
Preparation: Pipette 3.00 mL of Reagent B (BNPP solution) into two separate cuvettes: one for the test sample and one for a blank.[8]
-
Equilibration: Equilibrate the cuvettes to the assay temperature of 25°C in a thermostatted spectrophotometer.[8]
-
Baseline Monitoring: Monitor the absorbance at 405 nm (A₄₀₅ₙₘ) until it is constant.[8]
-
Reaction Initiation:
-
Measurement: Immediately mix the contents of the cuvettes by inversion and begin recording the increase in absorbance at 405 nm for approximately 5 minutes.[8]
-
Data Analysis: Determine the rate of change in absorbance per minute (ΔA₄₀₅ₙₘ/min) from the maximum linear portion of the curve for both the test and blank samples.[8]
Calculation of Enzyme Activity
The activity of the enzyme solution can be calculated using the Beer-Lambert law.
Units/mL enzyme = [(ΔA₄₀₅ₙₘ/min Test - ΔA₄₀₅ₙₘ/min Blank) * (Total Volume) * (Dilution Factor)] / [(ε) * (Enzyme Volume)]
Where:
-
Total Volume = 3.06 mL[8]
-
ε (Molar extinction coefficient of p-Nitrophenol) = 18.5 mM⁻¹cm⁻¹ at 405 nm[8]
-
Enzyme Volume = 0.06 mL[8]
-
Dilution Factor (df) = Dilution factor of the original enzyme solution, if any.[8]
Unit Definition: One unit of phosphodiesterase I is defined as the amount of enzyme that will hydrolyze 1.0 µmole of this compound per minute at pH 8.9 at 25°C.[8]
Phosphodiesterases in Cellular Signaling
Phosphodiesterases are critical enzymes in cellular signal transduction. They regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[16][17] By hydrolyzing these cyclic nucleotides to their inactive 5'-monophosphate forms, PDEs terminate signaling cascades initiated by hormones and neurotransmitters.[18] Assaying PDE activity with substrates like BNPP is a fundamental tool for studying the regulation of these pathways and for screening potential inhibitor drugs that target specific PDE isozymes.[17]
Important Considerations and Troubleshooting
-
pH Dependence: The absorbance of p-nitrophenol is highly pH-dependent.[19] It is crucial to maintain a constant, alkaline pH throughout the assay to ensure accurate and reproducible results. The p-nitrophenolate ion, which is yellow, predominates at basic pH, while the colorless protonated form exists at acidic pH.[19]
-
Phosphomonoesterase Contamination: The presence of contaminating phosphomonoesterases can lead to an overestimation of PDE activity, as they can hydrolyze the pNPP product to generate additional pNP.[9] It is important to use highly purified enzyme preparations or to design controls to account for this secondary activity.
-
Substrate and Product Inhibition: Like many enzymatic reactions, PDE activity can be subject to substrate or product inhibition. It is advisable to perform kinetic studies to ensure the assay is conducted under conditions of initial velocity (typically using less than 10-15% of the initial substrate).
-
Alternative Detection Methods: While spectrophotometry is the most common method, p-nitrophenol is also electroactive, allowing for amperometric detection, which can offer significantly higher sensitivity.[11]
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. Bis(p-nitrophenyl)-phosphate | Benchchem [benchchem.com]
- 3. This compound | 645-15-8 | Benchchem [benchchem.com]
- 4. Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(4-nitrophenyl) phosphate | 645-15-8 [chemicalbook.com]
- 7. chromogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Determination of phosphodiesterase activity in the presence of phosphomonoesterase using bis-p-nitrophenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uvm.edu [uvm.edu]
- 11. Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of Bis(p-nitrophenyl) Phosphate: A Technical Guide for Researchers
December 2025
Abstract
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of bis(p-nitrophenyl) phosphate (B84403) (BNPP), a widely used substrate for assaying phosphodiesterase activity. It is intended for researchers, scientists, and drug development professionals working with enzymes that cleave phosphodiester bonds. This document details the core principles of BNPP hydrolysis, presents quantitative kinetic data for various enzymes, outlines detailed experimental protocols, and provides visual representations of the reaction and experimental workflows. The information compiled herein is curated from peer-reviewed scientific literature and established methodologies to ensure accuracy and reproducibility.
Introduction
Bis(p-nitrophenyl) phosphate is a chromogenic substrate that, upon hydrolysis, yields p-nitrophenol, a product with a distinct yellow color that can be quantified spectrophotometrically. This property makes BNPP an invaluable tool for studying the kinetics of various phosphodiesterases, including alkaline phosphatases, acid phosphatases, protein tyrosine phosphatases, and certain nucleases. The rate of p-nitrophenol formation is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters and the screening of potential inhibitors. This guide will delve into the specifics of this reaction, providing the necessary data and protocols for its successful implementation in a laboratory setting.
Enzymatic Hydrolysis of this compound
The core of the assay is the enzymatic cleavage of a phosphodiester bond in BNPP, which results in the release of two molecules of p-nitrophenol and one molecule of inorganic phosphate. The reaction can be monitored by measuring the increase in absorbance at or near 405 nm, which corresponds to the formation of the p-nitrophenolate ion under alkaline conditions.
General Reaction Scheme
The enzymatic hydrolysis of this compound can be represented by the following general scheme:
Quantitative Data on BNPP Hydrolysis
The efficiency and characteristics of BNPP hydrolysis are highly dependent on the specific enzyme and the reaction conditions. The following tables summarize key quantitative data for various enzymes known to hydrolyze BNPP.
Kinetic Parameters of BNPP Hydrolysis by Various Enzymes
| Enzyme | Source | Km (mM) | Vmax (units) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Alkaline Phosphatase | Rat osseous plate | 1.9 (at pH 7.5), 3.9 (at pH 9.4) | - | - | Alkaline | - | [1] |
| BfiI Restriction Enzyme | Bacillus firmus | - | - | 5.3 ± 0.2 (s-1M-1) | 5.5 - 6.0 | 25 | [2] |
| Phosphodiesterase IV | Bovine Spleen | - | - | - | Acidic | - | [3] |
| E. coli Alkaline Phosphatase | E. coli | - | - | - | >8.0 | 80-90 | [4][5] |
| Sweet Potato Acid Phosphatase | Ipomoea batatas | - | - | - | 5.0 - 6.0 | - | [5] |
Note: '-' indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions.
Inhibition of BNPP Hydrolysis
| Enzyme | Inhibitor | Ki (mM) | Inhibition Type | Reference |
| Alkaline Phosphatase (Rat osseous plate) | ATP | 0.6 | Competitive | [1] |
| Alkaline Phosphatase (Rat osseous plate) | cyclic AMP | 25 | Competitive | [1] |
Experimental Protocols
The following are detailed methodologies for performing a standard BNPP hydrolysis assay. These protocols can be adapted for specific enzymes and experimental goals.
General Spectrophotometric Assay for Phosphodiesterase Activity
This protocol provides a framework for measuring the hydrolysis of BNPP by a generic phosphodiesterase.
Materials:
-
Enzyme solution (purified or in cell lysate)
-
This compound (BNPP) stock solution (e.g., 100 mM in a suitable solvent)
-
Assay Buffer (e.g., Tris-HCl, Bis-Tris, depending on the optimal pH of the enzyme)
-
Stop Solution (e.g., 1 M NaOH or 0.5 M EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Prepare the Assay Buffer at the desired pH and bring all reagents to the reaction temperature. Prepare a working solution of BNPP by diluting the stock solution in the Assay Buffer to the desired final concentration (typically in the range of 1-10 mM).
-
Set up the Reaction: To each well of a 96-well plate, add the appropriate volume of Assay Buffer and enzyme solution. Include control wells containing buffer and no enzyme (blank) and buffer with a known amount of p-nitrophenol (standard curve).
-
Initiate the Reaction: Start the reaction by adding the BNPP working solution to each well. The final reaction volume is typically 100-200 µL.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a volume of Stop Solution to each well. The alkaline nature of NaOH also enhances the color of the p-nitrophenol product.[6][7]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the blank from the sample wells. Use the standard curve to determine the amount of p-nitrophenol produced. One unit of phosphodiesterase activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of BNPP per minute under the specified conditions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a BNPP hydrolysis experiment.
Signaling Pathways and Mechanistic Considerations
While BNPP is an artificial substrate, its hydrolysis by enzymes like protein tyrosine phosphatases (PTPs) provides insights into their catalytic mechanisms, which are crucial for cellular signaling. PTPs play a key role in regulating signal transduction pathways by dephosphorylating tyrosine residues on target proteins. The study of BNPP hydrolysis can help in the characterization of these enzymes and the screening for inhibitors that could have therapeutic potential.
Simplified PTP Signaling Context
The diagram below illustrates the general role of a PTP in a signaling pathway, a process that can be studied in vitro using substrates like BNPP.
Conclusion
The enzymatic hydrolysis of this compound is a robust and versatile method for the characterization of phosphodiesterase activity. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this assay in their studies. The provided information, including kinetic parameters and experimental workflows, serves as a valuable resource for designing and executing experiments aimed at understanding enzyme function and for the discovery of novel therapeutic agents.
References
- 1. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatase Hydrolysis of Organic Phosphorus Compounds [scirp.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
Bis(p-nitrophenyl) Phosphate: A Chromogenic Substrate for Probing Root Phosphodiesterase Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterases (PDEs) are a ubiquitous class of enzymes that catalyze the hydrolysis of phosphodiester bonds, playing critical roles in a vast array of biological processes. In plants, these enzymes are integral to nutrient cycling, signal transduction, and maintaining cellular homeostasis. Specifically within the complex environment of the plant root system, phosphodiesterases are key to the acquisition of phosphorus, a vital macronutrient, from organic sources in the soil. Understanding the activity of root phosphodiesterases is therefore crucial for research in plant nutrition, soil science, and the development of strategies to enhance agricultural productivity.
Bis(p-nitrophenyl) phosphate (B84403) (BNPP) has emerged as a valuable tool for the in vitro characterization of phosphodiesterase activity. As a chromogenic substrate, the enzymatic hydrolysis of BNPP by phosphodiesterases yields p-nitrophenol, a product with a distinct yellow color under alkaline conditions, which can be readily quantified using spectrophotometry. This guide provides a comprehensive overview of the use of BNPP as a substrate for root phosphodiesterases, including experimental protocols, available kinetic data, and the broader context of phosphodiesterase-mediated signaling in plant roots.
Quantitative Data on Phosphodiesterase Activity
A significant challenge in the study of plant root phosphodiesterases is the limited availability of specific kinetic data for the hydrolysis of BNPP. Much of the existing literature focuses on phosphodiesterases from microbial or animal sources, or utilizes other substrates. The data presented below is a compilation from various sources to provide a comparative context. It is imperative for researchers to empirically determine the kinetic parameters for their specific plant species and experimental conditions.
Table 1: Comparative Kinetic Parameters for Phosphodiesterase Activity
| Enzyme Source | Substrate | Km / K0.5 (mM) | Optimal pH | Optimal Temperature (°C) |
| Rat Osseous Plate Alkaline Phosphatase | bis(p-nitrophenyl) phosphate | 1.9 (at pH 7.5), 3.9 (at pH 9.4)[1] | Alkaline[1] | Not Reported |
| Carrot (Daucus carota) Cell Culture (GPX-PDE) | glycerophosphocholine | 0.036[2][3] | 4.0 - 10.0[2][3] | Not Reported |
| Brachypodium distachyon (BDPDE1) | cAMP | 0.011[4] | ~8.0 | ~30[4] |
| Brachypodium distachyon (BDPDE1) | cGMP | 0.113[4] | ~8.0 | ~30[4] |
| Tropical Forest Soils | Phosphodiester Substrates | Not Reported | 3.0 - 10.0 (varies with soil pH)[5] | Not Reported |
Note: Data for carrot and Brachypodium distachyon are for substrates other than BNPP but are included as examples of plant phosphodiesterases. The data from rat osseous plate provides a reference for BNPP hydrolysis by a phosphodiesterase.
Experimental Protocols
The following sections detail generalized methodologies for the extraction and assay of phosphodiesterase activity from plant roots using BNPP as a substrate. These protocols are based on established methods for enzyme analysis in plant tissues and should be optimized for the specific plant species and research question.
Extraction of Crude Root Phosphodiesterases
This protocol outlines a general procedure for obtaining a crude enzyme extract from plant roots.
Materials:
-
Fresh plant roots
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit proteases)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Centrifuge (refrigerated)
-
Cheesecloth or Miracloth
Procedure:
-
Harvest fresh, healthy plant roots and wash them thoroughly with deionized water to remove any soil and debris.
-
Blot the roots dry with paper towels.
-
Freeze the root tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Add the frozen root powder to the ice-cold extraction buffer (a ratio of 1:4 w/v is a good starting point).
-
Homogenize the mixture further on ice.
-
Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.
-
Centrifuge the filtrate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
-
Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).
-
The crude extract can be used immediately for enzyme assays or stored at -80°C for future use.
Spectrophotometric Assay of Root Phosphodiesterase Activity with BNPP
This protocol describes a continuous spectrophotometric assay to measure the rate of BNPP hydrolysis.
Materials:
-
Crude root enzyme extract
-
Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.9)[6]
-
This compound (BNPP) solution (e.g., 6.0 mM in Assay Buffer)[6]
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Set up the reaction mixture in a cuvette or microplate well. A typical reaction mixture contains:
-
Assay Buffer
-
BNPP solution
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).[6]
-
Initiate the reaction by adding a small volume of the crude root enzyme extract to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 405 nm over time. The yellow color is due to the formation of p-nitrophenol.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes), ensuring the reaction rate is linear.
-
Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol (18.5 mM⁻¹cm⁻¹ at 405 nm).[6]
Calculation of Enzyme Activity:
One unit of phosphodiesterase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of BNPP per minute under the specified conditions.[6]
Signaling Pathways and Experimental Workflows
Cyclic Nucleotide Signaling in Plant Roots
While BNPP is an artificial substrate used to measure general phosphodiesterase activity, in vivo, phosphodiesterases are key regulators of signaling pathways involving cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers are involved in various physiological processes in roots, including nutrient uptake, stress responses, and development. The precise signaling cascades are still under active investigation, but a generalized model is presented below.
Caption: Generalized cyclic nucleotide signaling pathway in plant roots.
Experimental Workflow for Characterizing Root Phosphodiesterase Activity
The following diagram illustrates a logical workflow for the investigation of root phosphodiesterase activity using BNPP.
Caption: Workflow for root phosphodiesterase characterization.
Conclusion
This compound serves as a convenient and reliable substrate for the general assessment of phosphodiesterase activity in plant root extracts. While the specific kinetic parameters for root-derived enzymes acting on BNPP are not yet well-documented, the protocols and comparative data provided in this guide offer a solid foundation for researchers to initiate their investigations. Further studies involving the purification and detailed characterization of root phosphodiesterases are essential to fully elucidate their roles in plant physiology and to harness this knowledge for agricultural and biotechnological advancements. The provided workflows and diagrams offer a roadmap for such future research endeavors.
References
- 1. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of plant glycerophosphodiester phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of plant glycerophosphodiester phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Variation in pH optima of hydrolytic enzyme activities in tropical rain forest soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Probing the Landscape of Glycosyltransferases: A Technical Guide to Utilizing Bis(p-nitrophenyl) Phosphate for Membrane Topology Analysis
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Application of Bis(p-nitrophenyl) Phosphate (B84403) in Elucidating Glycosyltransferase Membrane Topology.
This technical guide provides an in-depth exploration of the use of bis(p-nitrophenyl) phosphate (BNPP) as a valuable tool for investigating the membrane topology of glycosyltransferases (GTs). A thorough understanding of the orientation and accessibility of a GT's active site within a cellular membrane is critical for elucidating its biological function, substrate specificity, and for the rational design of targeted therapeutics. This document outlines the core principles, experimental protocols, and data interpretation when employing BNPP in such studies.
Introduction to Glycosyltransferase Topology
Glycosyltransferases constitute a vast and diverse superfamily of enzymes responsible for the synthesis of complex carbohydrates and glycoconjugates. Their catalytic activity, the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, is fundamental to a myriad of cellular processes, including protein folding, cell signaling, and immune recognition.
A significant portion of GTs are membrane-associated proteins, and their topological organization within the lipid bilayer is a key determinant of their function. The most common arrangement for GTs residing in the Golgi apparatus is a Type II transmembrane topology. This orientation is characterized by a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large globular catalytic domain located within the Golgi lumen.[1] However, other more complex topologies with multiple transmembrane domains also exist.[1] The localization of the catalytic domain—either facing the cytoplasm or the lumen of an organelle/extracellular space—dictates its access to substrates and plays a pivotal role in the glycosylation pathway.
The Principle of Using this compound (BNPP)
The determination of a membrane protein's topology often relies on the use of membrane-impermeable probes that can interact with domains of the protein exposed to one side of the membrane. This compound (BNPP) can be employed as such a probe for glycosyltransferases. The underlying principle of this assay is based on the enzymatic hydrolysis of BNPP by the glycosyltransferase, leading to the release of p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically by its absorbance at 405 nm.
The utility of BNPP in this context hinges on its presumed inability to passively cross intact biological membranes. Therefore, in a system with sealed membrane vesicles or intact cells, only GTs with an externally-facing (extracellular or luminal) active site will be able to access and hydrolyze the BNPP present in the surrounding medium. Conversely, if the GT's active site is located in the cytoplasm, no enzymatic activity will be detected unless the membrane integrity is disrupted, for instance, by the addition of a detergent.
This differential activity in the presence and absence of a permeabilizing agent allows for the unambiguous determination of the catalytic domain's orientation.
Experimental Workflow
The experimental workflow for utilizing BNPP to determine glycosyltransferase membrane topology can be broken down into several key stages, from preparation to data analysis.
Caption: A generalized workflow for determining glycosyltransferase topology using BNPP.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for the specific glycosyltransferase and experimental system under investigation.
Protocol 1: Assay with Intact Membrane Vesicles
Objective: To measure the glycosyltransferase activity on the exterior of sealed membrane vesicles.
Materials:
-
Membrane vesicles (e.g., Golgi vesicles, microsomes) containing the glycosyltransferase of interest.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing relevant divalent cations like MnCl₂).
-
This compound (BNPP) stock solution.
-
Stop Solution (e.g., 0.5 M Na₂CO₃).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Resuspend the membrane vesicles in the assay buffer to a final protein concentration of approximately 0.1-1 mg/mL.
-
To the wells of a 96-well plate, add a defined amount of the vesicle suspension.
-
Initiate the reaction by adding BNPP to a final concentration that should be empirically determined (e.g., 1-10 mM).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Include appropriate controls: a blank with no vesicles, and a blank with vesicles but no BNPP.
Protocol 2: Assay with Permeabilized Membrane Vesicles
Objective: To measure the total glycosyltransferase activity (both externally and internally oriented active sites).
Materials:
-
Same as Protocol 1, with the addition of a non-ionic detergent (e.g., Triton X-100 or NP-40).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prior to initiating the reaction, add a detergent to the vesicle suspension to a final concentration sufficient to permeabilize the membranes (e.g., 0.1-0.5% v/v). Incubate for a short period (e.g., 10-15 minutes) on ice to ensure complete permeabilization.
-
Proceed with steps 3-7 from Protocol 1.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be structured for clear comparison.
Table 1: Hypothetical BNPP Hydrolysis Data for a Glycosyltransferase
| Condition | Absorbance at 405 nm (Mean ± SD) | BNPP Hydrolysis Activity (nmol/min/mg) |
| Intact Vesicles | 0.150 ± 0.015 | 5.2 |
| Permeabilized Vesicles | 0.850 ± 0.042 | 29.5 |
| No Vesicles (Blank) | 0.050 ± 0.005 | 0.0 |
Interpretation of Results:
The orientation of the glycosyltransferase's active site is inferred by comparing the enzymatic activity in intact versus permeabilized vesicles.
Caption: Logical flow for interpreting experimental outcomes.
-
Luminal/Extracellular Active Site: If significant BNPP hydrolysis is observed with intact vesicles, and this activity is not substantially increased upon permeabilization, it indicates that the enzyme's active site is predominantly facing the exterior (lumen or extracellular space).
-
Cytosolic Active Site: If there is little to no activity with intact vesicles, but a marked increase in BNPP hydrolysis upon the addition of detergent, this strongly suggests a cytosolic orientation of the catalytic domain.
Concluding Remarks
The use of this compound offers a straightforward and cost-effective colorimetric method for probing the membrane topology of glycosyltransferases. When coupled with appropriate controls and careful optimization, this assay can provide definitive insights into the orientation of the enzyme's active site. Such information is invaluable for fundamental research into glycosylation pathways and for the development of novel therapeutic strategies targeting these crucial enzymes. Further validation of the topology can be achieved using complementary techniques such as protease protection assays or site-directed mutagenesis in conjunction with chemical labeling.
References
Bis(p-nitrophenyl) Phosphate: A Technical Guide to its Application as a Carboxylesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of bis(p-nitrophenyl) phosphate (B84403) (BNPP) as a potent and widely utilized inhibitor of carboxylesterases (CEs). Carboxylesterases are a superfamily of serine hydrolases crucial in the metabolism of a vast array of endogenous and xenobiotic compounds, including many therapeutic drugs and prodrugs. Understanding and modulating their activity is therefore of significant interest in drug discovery and development. This guide details the mechanism of action of BNPP, provides quantitative inhibitory data, outlines experimental protocols for its use, and explores its application in studying carboxylesterase-mediated signaling pathways.
Mechanism of Action: Irreversible Inhibition
Bis(p-nitrophenyl) phosphate is classified as an irreversible inhibitor of carboxylesterases.[1] Its inhibitory action proceeds through the covalent modification of the catalytic serine residue within the active site of the enzyme.[1] The phosphate group of BNPP is subject to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable, phosphorylated enzyme intermediate and the release of two molecules of p-nitrophenol. This covalent modification effectively and permanently inactivates the enzyme.[1][2]
Quantitative Inhibition Data
The inhibitory potency of BNPP against various carboxylesterases has been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific carboxylesterase isoform, the substrate used in the assay, and the experimental conditions.
| Carboxylesterase Isoform | Substrate | IC50 Value | Reference |
| Human Carboxylesterase 1 (hCE1) | p-Nitrophenyl acetate (B1210297) | 69.3 ± 9.4 nM | [3][4] |
| Human Carboxylesterase 1 (hCE1) | Imidapril | 57.7 nM (TPHP), 15.8 nM (4tBPDPP) | [3] |
| Carboxylesterase (unspecified) | p-Nitrophenyl acetate | 0.79 µM (790 nM) | [5] |
| Rat Intestinal Carboxylesterase | O-isovaleryl-propranolol | ~90% inhibition | [6] |
Experimental Protocols
The following section provides a detailed methodology for a standard in vitro assay to determine the inhibitory effect of BNPP on carboxylesterase activity using the common chromogenic substrate, p-nitrophenyl acetate (pNPA).
Materials and Reagents
-
Purified human carboxylesterase 1 (hCE1)
-
This compound (BNPP)
-
p-Nitrophenyl acetate (pNPA)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of hCE1 in phosphate buffer.
-
Prepare a stock solution of BNPP in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare a stock solution of pNPA in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
-
Assay Setup:
-
In a 96-well microplate, add the desired concentration of BNPP or vehicle control to the wells.
-
Add the hCE1 enzyme solution to each well to a final concentration of, for example, 16 µg/ml.[3]
-
Include control wells containing pNPA but no enzyme to correct for spontaneous hydrolysis.[3]
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at 37°C.[3]
-
-
Initiation and Termination of the Reaction:
-
Detection and Data Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Correct the results for spontaneous hydrolysis using the control wells.
-
Calculate the percentage of inhibition for each BNPP concentration relative to the vehicle control.
-
Generate an inhibition curve by plotting the percentage of inhibition against the logarithm of the BNPP concentration.
-
Determine the IC50 value from the inhibition curve using appropriate software.
-
References
- 1. (PDF) Carboxylesterases: Dual Roles in Lipid and Pesticide [research.amanote.com]
- 2. Organophosphate inhibitors: the reactions of bis(p-nitrophenyl) methyl phosphate with liver carboxylesterases and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal first-pass metabolism via carboxylesterase in rat jejunum and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of Bis(p-nitrophenyl) Phosphate Using Zero-Valent Iron Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of bis(p-nitrophenyl) phosphate (B84403) (BNP), a model organophosphate compound, using zero-valent iron nanoparticles (nZVI). This technology holds significant promise for the remediation of organophosphate contamination. This document details the underlying chemical mechanisms, experimental protocols for the synthesis of nZVI and degradation studies, and presents available data on the process.
Introduction
Bis(p-nitrophenyl) phosphate (BNP) is a stable organophosphate ester that serves as a common model compound for studying the degradation of more complex and toxic organophosphorus pesticides and nerve agents. The persistence of such compounds in the environment poses significant risks to ecosystems and human health. Nanoscale zero-valent iron (nZVI) has emerged as a highly effective and promising agent for the remediation of a wide range of environmental pollutants due to its high reactivity, large surface-area-to-volume ratio, and strong reducing capabilities. This guide explores the application of nZVI in the degradation of BNP, providing insights into the reaction kinetics, mechanisms, and experimental procedures.
Degradation Mechanism
The degradation of this compound by nZVI is a rapid process, reported to occur within approximately 10 minutes. The reaction proceeds through a two-step mechanism involving both hydrolysis of the phosphate ester bonds and reduction of the nitro groups.[1]
Initially, the P-O bonds of the BNP molecule are cleaved upon interaction with the surface of the nZVI nanoparticles.[1] This hydrolysis step breaks down the parent molecule. Concurrently, the nitro groups (-NO₂) on the phenyl rings are reduced to amino groups (-NH₂).[1] The overall transformation results in the formation of less toxic and more biodegradable compounds. The iron byproducts of this reaction have been identified as magnetite (Fe₃O₄) and/or maghemite (γ-Fe₂O₃) and lepidocrocite (γ-FeOOH).[1]
The following diagram illustrates the proposed degradation pathway of BNP by nZVI.
Caption: Proposed degradation pathway of BNP by nZVI.
Experimental Protocols
This section details the methodologies for the synthesis of nZVI nanoparticles and the subsequent degradation experiments for BNP.
Synthesis of Zero-Valent Iron Nanoparticles (nZVI)
A common and effective method for synthesizing nZVI is through the chemical reduction of an iron salt using a strong reducing agent, such as sodium borohydride (B1222165).
Materials:
-
Ferric chloride (FeCl₃) or Ferrous Sulfate (FeSO₄·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (99%)
-
Deionized water
Procedure:
-
Prepare a solution of the iron salt (e.g., 0.05 M FeCl₃) in a mixture of ethanol and deionized water (e.g., 4:1 v/v).
-
Prepare a solution of sodium borohydride (e.g., 0.2 M NaBH₄) in deionized water.
-
Under a nitrogen atmosphere to prevent oxidation, add the sodium borohydride solution dropwise to the iron salt solution while stirring vigorously.
-
The formation of a black precipitate of nZVI particles will be observed.
-
Continue stirring for a specified period (e.g., 30 minutes) to ensure complete reaction.
-
Separate the nZVI particles from the solution by centrifugation or magnetic separation.
-
Wash the nanoparticles multiple times with deoxygenated water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the nZVI particles under a vacuum.
The following diagram outlines the experimental workflow for nZVI synthesis.
Caption: Experimental workflow for the synthesis of nZVI.
This compound Degradation Experiment
Materials:
-
This compound (BNP) stock solution
-
Synthesized nZVI nanoparticles
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a BNP solution of a known concentration (e.g., 1x10⁻⁴ M) in deionized water.
-
Add a specific amount of nZVI nanoparticles to the BNP solution (e.g., to achieve a final nZVI concentration of 1x10⁻⁷ M).[1]
-
Maintain the reaction mixture under constant stirring at room temperature.
-
At regular time intervals (e.g., 0, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately centrifuge the aliquot to separate the nZVI particles from the supernatant.
-
Analyze the supernatant using a UV-Vis spectrophotometer to monitor the decrease in the absorbance of BNP at its characteristic wavelength, which allows for the calculation of its degradation over time.
Data on Degradation Performance
It is crucial to note that the following data is for p-nitrophenol (PNP) and not this compound (BNP). The degradation kinetics and efficiencies for BNP may differ.
Effect of pH on p-Nitrophenol (PNP) Degradation
The pH of the solution is a critical parameter influencing the efficiency of the degradation process.
| Initial pH | Degradation Efficiency of PNP (%) after 60 min |
| 3.0 | > 95 |
| 5.0 | ~ 80 |
| 7.0 | ~ 60 |
| 9.0 | ~ 40 |
| 11.0 | < 20 |
Data is illustrative and compiled from general trends observed in literature for PNP degradation by nZVI.
Effect of nZVI Dosage on p-Nitrophenol (PNP) Degradation
The concentration of nZVI nanoparticles directly impacts the number of available reactive sites for the degradation of the pollutant.
| nZVI Dosage (g/L) | Degradation Efficiency of PNP (%) after 30 min |
| 0.1 | ~ 50 |
| 0.2 | ~ 75 |
| 0.5 | > 90 |
| 1.0 | > 98 |
Data is illustrative and compiled from general trends observed in literature for PNP degradation by nZVI.
Kinetic Data for p-Nitrophenol (PNP) Degradation
The degradation of PNP by nZVI typically follows pseudo-first-order kinetics. The rate constant (k) is a measure of the reaction speed.
| Condition | Rate Constant (k) (min⁻¹) |
| nZVI | ~ 0.1 |
| nZVI + H₂O₂ (Fenton-like) | ~ 0.5 |
| Bimetallic nZVI (e.g., Pd/Fe) | > 1.0 |
Data is illustrative and compiled from general trends observed in literature for PNP degradation by various nZVI-based systems.
Conclusion
Zero-valent iron nanoparticles have demonstrated high efficacy in the degradation of this compound. The mechanism involves a rapid hydrolysis of the phosphate ester bonds and reduction of the nitro groups, leading to the formation of less harmful products. The synthesis of nZVI is a straightforward process, and the degradation experiments can be monitored effectively using UV-Vis spectrophotometry. While detailed quantitative data for BNP degradation is limited, the available information and data from related compounds like p-nitrophenol strongly support the potential of nZVI as a robust technology for the remediation of organophosphate contamination. Further research is encouraged to establish detailed kinetic models and optimize reaction conditions specifically for this compound and other relevant organophosphorus compounds.
References
Bis(p-nitrophenyl) Phosphate in Agrochemical Research: An In-depth Technical Guide
An Overview of a Versatile Tool in Enzyme Kinetics, Inhibitor Screening, and Environmental Studies
Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a synthetic organophosphate compound that, while not an active ingredient in commercial agrochemicals, serves as an invaluable tool for researchers and scientists in the agrochemical field. Its structural similarity to organophosphate pesticides and its utility as a chromogenic substrate for phosphatases and phosphodiesterases make it a cornerstone for a variety of research applications, from fundamental enzyme kinetics to the development of novel crop protection agents and the study of their environmental fate. This technical guide provides a comprehensive overview of the core applications of BNPP in agrochemical research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Applications in Agrochemical Research
BNPP's utility in agrochemical research is primarily centered around its role as a model compound and a versatile substrate for key enzyme classes.
-
Model for Organophosphate Pesticides: Organophosphate insecticides are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. BNPP, as a phosphate ester, mimics the structure of these insecticides, allowing researchers to study the mechanisms of enzyme inhibition and resistance without handling the more toxic active ingredients.
-
Substrate for Phosphodiesterases (PDEs) and Phosphatases: BNPP is readily hydrolyzed by phosphodiesterases and phosphatases, enzymes that are ubiquitous in plants, insects, and soil microorganisms. The hydrolysis of BNPP produces p-nitrophenol, a yellow-colored compound that can be easily quantified spectrophotometrically. This property makes BNPP an excellent substrate for:
-
High-Throughput Screening (HTS) of Novel Insecticides: By using insect-derived PDEs or phosphatases, researchers can screen large libraries of chemical compounds for potential inhibitors. A compound that inhibits the hydrolysis of BNPP may represent a novel insecticidal lead.
-
Studying Insecticide Resistance: Resistance to organophosphate insecticides can arise from mutations in the target enzyme (e.g., AChE) or through enhanced metabolic detoxification by enzymes like esterases. BNPP can be used as a substrate to compare the enzymatic activity of susceptible and resistant insect strains, helping to elucidate the mechanisms of resistance.
-
Assessing Environmental Impact: BNPP can be used as a model substrate to study the degradation of organophosphate pesticides in soil and water samples, providing insights into their environmental persistence and the role of microbial phosphatases in their breakdown.[1]
-
-
Bioactivation Studies: Research has shown that BNPP can be bioactivated by phosphoesterases in organisms like the earthworm, Lumbricus terrestris, where it is hydrolyzed to the more toxic metabolite p-nitrophenol. This highlights the importance of considering the metabolic fate of organophosphates in non-target organisms within the agricultural ecosystem.
Quantitative Data
The following tables summarize key quantitative data related to the use of BNPP and related compounds in agrochemical research.
Table 1: Kinetic Parameters for BNPP Hydrolysis by Various Enzymes
| Enzyme Source | Enzyme Type | Substrate | K_m_ (mM) | V_max_ (nmol/min/mg) | Optimal pH | Reference |
| Rat Osseous Plate | Alkaline Phosphatase | Bis(p-nitrophenyl) phosphate | 1.9 | Not Reported | 7.5 | [2] |
| Rat Osseous Plate | Alkaline Phosphatase | This compound | 3.9 | Not Reported | 9.4 | [2] |
Table 2: Toxicity Data for BNPP and its Metabolites in Earthworms (Lumbricus terrestris)
| Compound | Toxicity Metric | Value | Reference |
| This compound (BNPP) | Contact Toxicity | Less toxic than p-nitrophenol | |
| p-Nitrophenol (PNP) | Contact Toxicity | More toxic than BNPP | |
| p-Nitrophenylphosphate (PNPP) | Contact Toxicity | Less toxic than BNPP |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing BNPP in an agrochemical research context.
Phosphodiesterase Inhibition Assay for Insecticide Screening
This protocol is designed for high-throughput screening of potential insecticide candidates that inhibit insect phosphodiesterases.
Materials:
-
Insect tissue homogenate (e.g., from target pest)
-
This compound (BNPP) solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl₂)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract by homogenizing insect tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble enzymes. Determine the protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A specific volume of the insect enzyme extract.
-
A small volume of the test compound at various concentrations (or solvent control).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution of BNPP to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the phosphodiesterase activity.
-
Data Analysis: Calculate the initial reaction velocity (rate of p-nitrophenol production) for each concentration of the test compound. Determine the percent inhibition relative to the solvent control and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Acetylcholinesterase Inhibition Assay
This protocol is adapted from the Ellman method and can be used to assess the inhibitory potential of compounds on acetylcholinesterase, the primary target of organophosphate insecticides. While BNPP is not the direct substrate for AChE, this assay is crucial for comparing the inhibitory potency of test compounds to known organophosphates.
Materials:
-
Purified acetylcholinesterase (from a relevant insect source if possible) or insect tissue homogenate
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Test compounds (including BNPP as a model organophosphate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCh and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
DTNB solution
-
Test compound at various concentrations.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the ATCh substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the reaction of thiocholine (B1204863) (the product of ATCh hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of BNPP in agrochemical research.
Conclusion
This compound stands as a critical research tool in the field of agrochemical science. Its application as a model organophosphate and a chromogenic enzyme substrate facilitates the discovery and characterization of new insecticidal compounds, aids in the understanding of insecticide resistance mechanisms, and provides a means to study the environmental impact of organophosphate pesticides. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize BNPP in their ongoing efforts to develop safer and more effective crop protection solutions.
References
- 1. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Subcellular Proteomics Analysis of Susceptible and Near-isogenic Resistant Bombyx mori (Lepidoptera) Larval Midgut Response to BmNPV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Bis(p-nitrophenyl) phosphate (Bis-pNPP) Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bis(p-nitrophenyl) phosphate (B84403) (Bis-pNPP) assay is a widely utilized colorimetric method for the determination of phosphodiesterase (PDE) activity. Specifically, it is a key substrate for measuring the activity of Phosphodiesterase I (PDE I), an enzyme that plays a crucial role in various biological processes through the hydrolysis of phosphodiester bonds. This assay's principle lies in the enzymatic hydrolysis of the colorless substrate, Bis-pNPP, by a phosphodiesterase to yield p-nitrophenyl phosphate (pNPP) and p-nitrophenol (pNP).[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm.[2] The rate of formation of this yellow product is directly proportional to the phosphodiesterase activity in the sample.
This method is valued for its simplicity, cost-effectiveness, and suitability for continuous monitoring of enzyme activity, making it amenable to high-throughput screening for the identification of potential phosphodiesterase inhibitors in drug discovery.[3][4]
Enzymatic Reaction Signaling Pathway
The enzymatic assay is based on the following reaction:
Caption: Enzymatic hydrolysis of Bis-pNPP by Phosphodiesterase I.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a Bis-pNPP phosphodiesterase assay.
Table 1: Reagent Concentrations and Assay Conditions
| Parameter | Value | Reference |
| Substrate | This compound (Bis-pNPP) | [1][3] |
| Enzyme | Phosphodiesterase I (PDE I) | [1] |
| Buffer | 200 mM Tris-HCl | [1] |
| pH | 8.9 at 25°C | [1] |
| Temperature | 25°C | [1] |
| Wavelength for Detection | 405 nm | [1][3] |
| Molar Extinction Coefficient of p-Nitrophenol (ε) | 18.5 mM⁻¹cm⁻¹ or 18,450 M⁻¹cm⁻¹ | [1][3] |
Table 2: Example Reaction Setup for a 96-Well Plate Assay
| Component | Volume per Well | Final Concentration (in 200 µL) |
| Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.9) | 100 µL | 100 mM |
| Bis-pNPP Substrate Solution (e.g., 6.0 mM) | 50 µL | 1.5 mM |
| Enzyme Sample or Standard | 50 µL | Variable |
| Total Volume | 200 µL |
Experimental Protocol
This protocol provides a detailed methodology for measuring phosphodiesterase I activity using Bis-pNPP in a 96-well plate format, adapted from standard procedures.[1][3]
Reagent Preparation
-
Assay Buffer (200 mM Tris-HCl, pH 8.9):
-
Dissolve Trizma Base in deionized water to a final concentration of 200 mM.
-
Adjust the pH to 8.9 at 25°C using 1 M HCl.
-
Store at 4°C.
-
-
Bis-pNPP Substrate Solution (6.0 mM):
-
Dissolve this compound salt in the Assay Buffer to a final concentration of 6.0 mM.
-
Prepare this solution fresh before use.
-
-
Enzyme Solution:
-
Prepare a stock solution of Phosphodiesterase I in cold deionized water.
-
Immediately before the assay, prepare serial dilutions of the enzyme in cold deionized water to achieve a concentration range of 0.15 - 0.30 units/mL.[1]
-
Assay Procedure
Caption: Experimental workflow for the Bis-pNPP enzyme assay.
-
Plate Setup:
-
Add 150 µL of the 6.0 mM Bis-pNPP Substrate Solution to each well of a 96-well microplate.
-
For "Blank" wells, add 50 µL of deionized water.
-
For "Test" wells, add 50 µL of the diluted enzyme solution.
-
-
Equilibration:
-
Equilibrate the plate to 25°C for 5 minutes in a temperature-controlled microplate reader.
-
-
Reaction Initiation and Monitoring:
Data Analysis
-
Calculate the Rate of Reaction:
-
Determine the change in absorbance per minute (ΔA405nm/minute) from the linear portion of the absorbance versus time plot for both the "Test" and "Blank" wells.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law to calculate the enzyme activity. A common formula is: Units/mL enzyme = [(ΔA405nm/min Test - ΔA405nm/min Blank) * Total Assay Volume (mL) * Dilution Factor] / [ε (mM⁻¹cm⁻¹) * Light Path (cm) * Volume of Enzyme (mL)]
-
One unit of phosphodiesterase I is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 8.9 at 25°C.[1]
-
Applications in Drug Development
The Bis-pNPP assay is a valuable tool for:
-
High-Throughput Screening (HTS): The simple, colorimetric nature of the assay makes it ideal for screening large compound libraries to identify potential inhibitors of phosphodiesterases.
-
Enzyme Kinetics: This assay can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for phosphodiesterase enzymes.
-
Mechanism of Action Studies: It can be employed to characterize the inhibitory mechanism of lead compounds (e.g., competitive, non-competitive inhibition).
Conclusion
The this compound enzyme assay provides a robust and reliable method for the quantification of phosphodiesterase I activity. Its straightforward protocol and amenability to automation make it an essential technique in academic research and industrial drug discovery programs focused on phosphodiesterase-mediated signaling pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphodiesterase Assays Using Bis(p-nitrophenyl) Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in signal transduction pathways by hydrolyzing the phosphodiester bonds of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The activity of these enzymes is crucial for regulating a wide array of physiological processes, making them significant targets for drug discovery and development. A common and effective method for measuring the activity of certain phosphodiesterases, particularly PDE type I, is through a colorimetric assay utilizing Bis(p-nitrophenyl) phosphate (B84403) (Bis-pNPP) as a chromogenic substrate.[1][2]
The assay is based on the enzymatic hydrolysis of the colorless Bis-pNPP substrate by a phosphodiesterase to produce p-nitrophenol (pNP) and p-nitrophenyl phosphate (pNPP).[3] The resulting pNP product is a yellow-colored compound that can be quantified by measuring its absorbance at or near 405 nm.[4] The rate of pNP formation is directly proportional to the phosphodiesterase activity, providing a straightforward and sensitive method for enzyme characterization and inhibitor screening.[5]
Principle of the Assay
The enzymatic reaction at the core of this assay involves the hydrolysis of Bis(p-nitrophenyl) phosphate by a phosphodiesterase. Under alkaline conditions, the p-nitrophenol product is converted to the p-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at 405 nm. The reaction can be stopped by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), which also enhances the color development.[4]
Signaling Pathway and Experimental Workflow
To visualize the context and execution of this assay, the following diagrams illustrate a generalized phosphodiesterase signaling pathway and the experimental workflow for the Bis-pNPP based assay.
Caption: Generalized cAMP signaling pathway showing PDE-mediated degradation.
Caption: Experimental workflow for the Bis-pNPP phosphodiesterase assay.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the preparation and execution of phosphodiesterase assays using Bis-pNPP.
Table 1: Reagent and Assay Conditions
| Parameter | Recommended Value/Range | Notes |
| Substrate | This compound | Chromogenic substrate |
| Assay Buffer | 200 mM Tris-HCl | pH is critical for optimal enzyme activity. |
| pH | 8.5 - 10.0 | Optimal pH can vary depending on the specific PDE.[3][6] |
| Temperature | 25°C or 37°C | Should be kept constant throughout the assay.[6] |
| Metal Ions | MnCl₂, MgCl₂, ZnCl₂ | Some PDEs require divalent cations for activity.[6] |
| Wavelength for Detection | 405 nm | Maximum absorbance of the p-nitrophenol product.[3] |
| Molar Extinction Coefficient of p-Nitrophenol | 18,450 M⁻¹cm⁻¹ (at 405 nm) | Used for calculating enzyme activity.[6] |
Table 2: Typical Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Tris-HCl Buffer | 200 mM | 196 mM |
| This compound | 6.0 mM | 5.9 mM |
| Phosphodiesterase Enzyme | Varies | 0.009 - 0.02 units/mL |
| Metal Ions (e.g., MnCl₂) | 1 M | 1 - 3 mM |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
200 mM Tris-HCl Buffer (pH 8.9 at 25°C):
-
Dissolve Trizma Base in deionized water to a final concentration of 200 mM.
-
Adjust the pH to 8.9 at 25°C using 1 M HCl.[7]
-
Store at 4°C.
-
-
6.0 mM this compound Solution:
-
Dissolve this compound (e.g., hemicalcium salt) in the 200 mM Tris-HCl buffer to a final concentration of 6.0 mM.[7]
-
This solution should be prepared fresh before use.
-
-
Phosphodiesterase I Enzyme Solution:
-
Immediately before use, prepare a solution containing 0.15 - 0.30 units/mL of Phosphodiesterase I in cold deionized water.[7] The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Stop Solution (Optional for endpoint assays):
-
Prepare a 3 M NaOH solution in deionized water.[8]
-
Protocol 2: Phosphodiesterase Activity Assay (96-well plate format)
-
Assay Setup:
-
Pipette 150 µL of the 6.0 mM Bis-pNPP solution into each well of a 96-well microplate.
-
Include "Test" wells for the enzyme reaction and "Blank" wells to measure non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation:
-
Equilibrate the plate to the desired reaction temperature (e.g., 25°C) for 5 minutes.[7]
-
-
Reaction Initiation:
-
To the "Test" wells, add 3 µL of the Phosphodiesterase I enzyme solution.
-
To the "Blank" wells, add 3 µL of deionized water.[7]
-
Immediately mix the contents of the wells by gentle tapping or using a plate shaker.
-
-
Kinetic Measurement:
-
Record the increase in absorbance at 405 nm over a period of approximately 5 minutes using a microplate reader capable of kinetic measurements.[7]
-
Alternatively, for an endpoint assay, incubate the plate for a fixed period (e.g., 10-30 minutes).
-
-
Stopping the Reaction (for endpoint assays):
-
Add 50 µL of 3 M NaOH to each well to stop the reaction and enhance the color of the p-nitrophenol product.[8]
-
-
Data Acquisition:
-
For kinetic assays, determine the rate of change in absorbance per minute (ΔA405nm/min) from the linear portion of the reaction curve for both the "Test" and "Blank" wells.[7]
-
For endpoint assays, measure the final absorbance at 405 nm.
-
Protocol 3: Data Analysis and Calculation of Enzyme Activity
-
Calculate the corrected rate of reaction:
-
Subtract the rate of the "Blank" from the rate of the "Test" to account for any spontaneous substrate hydrolysis.
-
Corrected Rate = (ΔA405nm/min Test) - (ΔA405nm/min Blank)
-
-
Calculate the enzyme activity in units/mL:
-
One unit of phosphodiesterase is defined as the amount of enzyme that will hydrolyze 1.0 µmole of this compound per minute at a specific pH and temperature.[7]
-
The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.
Formula for Calculation: Units/mL enzyme = ((Corrected Rate) * (Total Assay Volume in mL) * (Dilution Factor)) / ((Molar Extinction Coefficient of pNP) * (Enzyme Volume in mL))
-
Example Calculation (based on Sigma-Aldrich protocol): Units/mL enzyme = ((ΔA405nm/min Test - ΔA405nm/min Blank) * (3.06) * (df)) / ((18.5) * (0.06))[7]
-
Where 3.06 is the total volume in mL, df is the dilution factor, 18.5 is the millimolar extinction coefficient of p-nitrophenol, and 0.06 is the volume of the enzyme solution in mL.[7]
-
-
Troubleshooting
A weak or absent signal in a pNPP-based assay can be due to several factors, including inactive enzyme, suboptimal reaction conditions (pH, temperature), or issues with the substrate.[8] It is recommended to verify the activity of the enzyme and the integrity of the substrate with positive controls. Additionally, ensure that the assay buffer does not contain inhibitors of the phosphatase being studied, such as phosphate, EDTA, or citrate.[8] High background can be minimized by using high-purity reagents and including a "no enzyme" blank control.[8]
References
- 1. Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase activity of alkaline phosphatase in ATP-initiated Ca(2+) and phosphate deposition in isolated chicken matrix vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Protocol for measuring phosphodiesterase activity with BNPP
Application Note and Protocol
Topic: Protocol for Measuring Phosphodiesterase Activity with BNPP
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By controlling the levels of these cyclic nucleotides, PDEs are involved in a vast array of physiological processes, making them attractive targets for drug development in areas such as cardiovascular disease, inflammation, and neurological disorders.[3][4]
This application note provides a detailed protocol for a continuous colorimetric assay to measure phosphodiesterase activity using bis(p-nitrophenyl) phosphate (B84403) (BNPP) as a chromogenic substrate.[5] The principle of this assay is based on the hydrolysis of BNPP by PDE into two molecules of p-nitrophenol (pNP). Under alkaline conditions, the resulting p-nitrophenolate ion is a yellow-colored product that can be quantified by measuring the increase in absorbance at 405 nm.[6] This method provides a simple, robust, and cost-effective alternative to radioisotope or fluorescence-based assays for certain PDE studies and high-throughput screening.
Phosphodiesterase Signaling Pathway
The diagram below illustrates the central role of phosphodiesterases in modulating cyclic nucleotide signaling pathways.
Caption: General overview of a cyclic nucleotide signaling pathway.
Materials and Reagents
| Material/Reagent | Supplier Example | Catalog # Example | Notes |
| bis(p-Nitrophenyl) Phosphate (BNPP) | Sigma-Aldrich | 123943 or 4043-96-3 | Substrate. Store at -20°C. |
| Phosphodiesterase (PDE) Enzyme | Varies | Varies | Purified enzyme preparation. Store as recommended. |
| Tris-HCl | Fisher Scientific | 77-86-1 | Component of the assay buffer. |
| Magnesium Chloride (MgCl₂) | VWR | 25108.260 | Divalent cation, may be required for enzyme activity. |
| Manganese(II) Chloride (MnCl₂) | Sigma-Aldrich | M8269 | Alternative divalent cation, check enzyme requirements.[6] |
| Sodium Hydroxide (NaOH) | Varies | Varies | For pH adjustment and as a stop solution. |
| 96-well clear, flat-bottom plates | Cayman Chemical | 400014 | For absorbance reading.[7] |
| Spectrophotometer (plate reader) | Varies | Varies | Capable of reading absorbance at 405 nm. |
| p-Nitrophenol (pNP) | Sigma-Aldrich | 1048 | For generating a standard curve. |
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 9.0):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Add 2.033 g of MgCl₂·6H₂O.
-
Adjust the pH to 9.0 using concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
Note: The optimal pH and divalent cation concentration should be determined empirically for each specific PDE enzyme. Some enzymes show optimal rates at pH 10.0.[6]
-
-
BNPP Substrate Stock Solution (100 mM):
-
Dissolve 362.16 mg of this compound sodium salt in 10 mL of deionized water.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
Prepare fresh dilutions of the PDE enzyme stock in cold Assay Buffer immediately before use. The optimal concentration should be determined through an enzyme titration experiment (see Section 6.2).
-
-
Stop Solution (0.2 M NaOH):
-
Dissolve 8.0 g of NaOH in 1 L of deionized water. Store at room temperature.
-
-
p-Nitrophenol (pNP) Standard Stock (10 mM):
-
Dissolve 13.91 mg of p-nitrophenol in 10 mL of Assay Buffer. Store protected from light at 4°C.
-
Experimental Workflow
The following diagram outlines the key steps in the BNPP phosphodiesterase activity assay.
Caption: Step-by-step workflow for the PDE colorimetric assay.
Detailed Experimental Protocols
Standard Curve for p-Nitrophenol (pNP)
-
Prepare serial dilutions of the 10 mM pNP stock solution in Assay Buffer to obtain standards ranging from 0 to 200 µM.
-
Add 100 µL of each standard dilution to the wells of a 96-well plate in triplicate.
-
Add 100 µL of Stop Solution (0.2 M NaOH) to each well.
-
Measure the absorbance at 405 nm.
-
Plot absorbance vs. pNP concentration (µM) and perform a linear regression to determine the slope (extinction coefficient under assay conditions).
Protocol for PDE Activity Assay
This protocol is for a final reaction volume of 200 µL. Adjust volumes as needed.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
160 µL of Assay Buffer.
-
10 µL of test compound (dissolved in buffer/DMSO) or vehicle control.
-
10 µL of BNPP working solution (e.g., 40 mM for a final concentration of 2 mM).
-
-
Reaction Initiation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the freshly diluted PDE enzyme working solution to each well. For "blank" wells (no enzyme activity), add 20 µL of Assay Buffer instead.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution (0.2 M NaOH) to each well. The yellow color will develop and stabilize.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells (no enzyme) from the absorbance of all other wells.
-
Calculate pNP Concentration: Use the standard curve to convert the corrected absorbance values into the concentration of pNP produced (in µM).
-
[pNP] (µM) = (Corrected Absorbance) / (Slope from Standard Curve)
-
-
Calculate Enzyme Activity: Calculate the specific activity using the following formula:
-
Activity (nmol/min/mg) = ([pNP] produced (µM) * Total Assay Volume (L)) / (Reaction Time (min) * Enzyme Amount (mg)) * 1000 nmol/µmol
-
Note: The hydrolysis of one mole of BNPP yields two moles of pNP. This stoichiometry should be considered if expressing activity in terms of substrate turnover.
-
Quantitative Data
The kinetic parameters of PDE enzymes with BNPP can vary significantly depending on the enzyme source and assay conditions. The following table provides example data for an alkaline phosphatase from osseous plate that exhibits phosphodiesterase activity.[8]
| Parameter | Value (at pH 7.5) | Value (at pH 9.4) | Reference |
| Apparent K₀.₅ for BNPP | 1.9 mM | 3.9 mM | [8] |
| Hill Coefficient (h) | ~1.0 | ~1.0 | [8] |
K₀.₅ represents the substrate concentration at which half-maximal velocity is observed and is analogous to the Michaelis constant (Km) for enzymes following Michaelis-Menten kinetics.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal | Spontaneous hydrolysis of BNPP. | Prepare BNPP solution fresh. Check the pH of the assay buffer. Ensure the substrate is free of p-nitrophenol impurities. |
| Contaminated reagents. | Use fresh, high-purity water and reagents. | |
| Low or No Activity | Inactive enzyme. | Use a fresh enzyme aliquot. Ensure proper storage and handling. Perform an enzyme titration to find the optimal concentration. |
| Suboptimal assay conditions (pH, temp, ions). | Optimize the assay buffer pH and divalent cation concentration for your specific enzyme.[6] | |
| Non-linear Reaction Rate | Substrate depletion or product inhibition. | Reduce the incubation time or use a lower enzyme concentration. |
| Enzyme instability. | Check enzyme stability under assay conditions. Add stabilizing agents like BSA if necessary. |
References
- 1. Cyclic Nucleotide Phosphodiesterase Assay Technology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Cyclic nucleotide phosphodiesterase assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 4. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 双(4-硝基苯基)磷酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bis(p-nitrophenyl) Phosphate Assay for Phosphodiesterase IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase IV (PDE4) is a critical enzyme family responsible for the specific hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in a multitude of cellular signaling pathways. The dysregulation of cAMP signaling is implicated in various pathological conditions, particularly inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological and psychiatric disorders. Consequently, PDE4 has emerged as a significant therapeutic target for the development of novel anti-inflammatory and CNS-active drugs.
This document provides a detailed protocol and application notes for the use of bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) as a chromogenic substrate for assaying PDE4 activity. While radioisotopic and fluorescence-based assays using the natural substrate, cAMP, are more common, the bis-pNPP assay offers a simpler, colorimetric alternative for high-throughput screening and basic kinetic studies. The assay is based on the enzymatic cleavage of the colorless bis-pNPP substrate by PDE4, which releases p-nitrophenol (pNP). Under alkaline conditions, pNP forms a p-nitrophenolate ion, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to the PDE4 enzyme activity.
It is important to note that bis-pNPP can be hydrolyzed by other phosphodiesterases and alkaline phosphatases.[1][2] Therefore, careful optimization and the use of specific inhibitors are crucial to ensure the selective measurement of PDE4 activity, especially when working with complex biological samples.
Signaling Pathway of PDE4
Cyclic AMP is synthesized from ATP by adenylyl cyclase (AC), which is often activated by G-protein coupled receptors (GPCRs) in response to extracellular signals. The intracellular concentration of cAMP and the subsequent activation of its downstream effectors, such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), are tightly regulated. PDE4 plays a crucial role in this regulation by catalyzing the hydrolysis of cAMP to the inactive AMP, thus terminating the signal. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, enhancing PKA and EPAC signaling.[1][3][4][5][6]
Caption: PDE4-mediated cAMP signaling pathway.
Experimental Protocols
The following is a generalized protocol for determining PDE4 activity using the bis-pNPP substrate in a 96-well microplate format. This protocol serves as a starting point and should be optimized for the specific PDE4 isoform, enzyme concentration, and experimental conditions.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of bis-pNPP by PDE4 to produce p-nitrophenyl phosphate and p-nitrophenol. The reaction is then stopped with an alkaline solution (e.g., NaOH), which also shifts the equilibrium of p-nitrophenol to its yellow-colored phenolate (B1203915) form, measured at 405 nm.
Materials and Reagents
-
Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B or PDE4D)
-
Bis(p-nitrophenyl) phosphate (bis-pNPP)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5
-
Test compounds (PDE4 inhibitors) and vehicle control (e.g., DMSO)
-
Stop Solution: 0.1 M Sodium Hydroxide (NaOH)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow Diagram
Caption: General workflow for the bis-pNPP PDE4 inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of bis-pNPP (e.g., 100 mM) in DMSO. Further dilute in Assay Buffer to the desired working concentration (e.g., 2 mM for a final assay concentration of 1 mM). Note: The optimal substrate concentration should be determined experimentally and is ideally close to the Km value.
-
Prepare serial dilutions of the test compound (inhibitor) in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the PDE4 enzyme stock to the desired working concentration in cold Assay Buffer. The optimal enzyme concentration should be determined to ensure the reaction is in the linear range (e.g., 10-20% substrate conversion) within the chosen incubation time.
-
-
Assay Procedure:
-
Add 25 µL of Assay Buffer to all wells of a 96-well plate.
-
Add 25 µL of the diluted test compound or vehicle (for control wells) to the appropriate wells.
-
Add 25 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" blank. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the bis-pNPP working solution to all wells. The total reaction volume is now 100 µL.
-
Incubate the plate at 30°C for an optimized period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis and IC₅₀ Determination
-
Correct for Blank: Subtract the average absorbance of the "no enzyme" blank wells from all other absorbance readings.
-
Calculate Percent Inhibition: The activity of the enzyme is proportional to the corrected absorbance. Percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Logical workflow for IC50 value determination.
Data Presentation (Illustrative Data)
As the bis-pNPP assay is not a standard method for PDE4, the following data are illustrative examples to demonstrate how results would be presented. These values are hypothetical and intended for guidance on data formatting. Actual values must be determined experimentally.
Table 1: Hypothetical Kinetic Parameters of PDE4 Subtypes with bis-pNPP
This table shows example kinetic constants for different PDE4 isoforms. Determining these parameters is essential for optimizing assay conditions, particularly the substrate concentration.
| PDE4 Subtype | Kₘ (mM) | Vₘₐₓ (pmol/min/µg) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |
| PDE4A | 2.1 | 150 | 4.5 x 10³ |
| PDE4B | 1.5 | 220 | 9.2 x 10³ |
| PDE4D | 1.8 | 195 | 6.8 x 10³ |
Table 2: Illustrative IC₅₀ Values of Known PDE4 Inhibitors
This table provides an example of how to present the inhibitory potency of different compounds against a specific PDE4 isoform. The relative potencies shown are based on trends observed in literature from other assay formats.[7][8]
| Compound | PDE4B IC₅₀ (µM) |
| Roflumilast | 0.08 |
| Rolipram | 0.25 |
| Apremilast | 0.15 |
| Compound X | 1.20 |
Conclusion
The this compound assay provides a straightforward, colorimetric method for measuring phosphodiesterase activity. While it lacks the specificity of assays employing the natural substrate cAMP, it can be a valuable tool for initial high-throughput screening of potential PDE4 inhibitors. Successful application of this assay requires careful optimization of reaction conditions and appropriate controls to account for potential off-target enzyme activity. The protocols and illustrative data presented here offer a framework for researchers to develop and validate this assay for their specific drug discovery and research needs.
References
- 1. Role of phosphodiesterase 4-mediated cyclic AMP signaling in pharmacotherapy for substance dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches [mdpi.com]
- 6. Type 4 phosphodiesterase-dependent pathways: role in inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Spectrophotometric Assay Using Bis(p-nitrophenyl) Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous spectrophotometric assay utilizing Bis(p-nitrophenyl) phosphate (B84403) (Bis-pNPP) is a robust and convenient method for measuring the activity of phosphodiesterases (PDEs). This colorimetric assay relies on the enzymatic hydrolysis of the chromogenic substrate Bis-pNPP. Phosphodiesterase cleaves one of the phosphodiester bonds in Bis-pNPP, releasing p-nitrophenol (pNP) and p-nitrophenyl phosphate (pNPP). Under alkaline conditions, the resulting p-nitrophenol is converted to the p-nitrophenolate anion, which produces a distinct yellow color that can be continuously monitored by measuring the absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the phosphodiesterase activity. This assay is widely used for enzyme characterization, inhibitor screening, and kinetic studies in various research and drug development settings.
Reaction Principle
The enzymatic reaction involves the hydrolysis of Bis(p-nitrophenyl) phosphate by a phosphodiesterase to yield p-nitrophenol and p-nitrophenyl phosphate.
Caption: Enzymatic hydrolysis of Bis-pNPP by phosphodiesterase.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat) for phosphodiesterases.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify potential inhibitors of phosphodiesterase activity.
-
Enzyme Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.
-
Venom Research: Characterization of phosphodiesterase activity in snake venoms.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the continuous spectrophotometric assay using this compound with various phosphodiesterases.
Table 1: Kinetic Parameters of Phosphodiesterases with this compound
| Enzyme Source | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Bothrops jararacussu venom (Bj-PDE) | 6.9 (± 0.7) | 1.7 x 10⁴ (± 0.2 x 10⁴) | 8.0 | 45 | [1] |
| Rat Osseous Plate Alkaline Phosphatase | 1.9 (at pH 7.5) | Not Reported | 7.5 and 9.4 | Not Reported | [2] |
| Rat Osseous Plate Alkaline Phosphatase | 3.9 (at pH 9.4) | Not Reported | 7.5 and 9.4 | Not Reported | [2] |
Table 2: Typical Assay Conditions for Phosphodiesterase I
| Parameter | Value | Reference |
| Substrate | This compound | [3] |
| Substrate Concentration | 5.9 mM (final) | [3] |
| Buffer | 196 mM Tris-HCl | [3] |
| pH | 8.9 | [3] |
| Temperature | 25°C | [3] |
| Detection Wavelength | 405 nm | [3] |
| Molar Extinction Coefficient of p-Nitrophenol | 18,500 M⁻¹cm⁻¹ | [3] |
Experimental Protocols
Detailed Protocol for Continuous Spectrophotometric Assay of Phosphodiesterase I
This protocol is adapted from established methodologies for the continuous rate determination of Phosphodiesterase I activity.[3]
Materials:
-
This compound, Hemicalcium Salt
-
Trizma Base
-
Hydrochloric Acid (HCl), 1 M
-
Phosphodiesterase I enzyme solution
-
Deionized water
-
Spectrophotometer capable of reading at 405 nm
-
Thermostatted cuvette holder
-
Cuvettes (1 cm light path)
-
Pipettes
Reagent Preparation:
-
200 mM Tris-HCl Buffer (pH 8.9 at 25°C):
-
Dissolve Trizma Base in deionized water to a final concentration of 200 mM.
-
Adjust the pH to 8.9 at 25°C using 1 M HCl.
-
Bring the final volume to the desired amount with deionized water.
-
-
6.0 mM this compound (Bis-pNPP) Solution:
-
Dissolve this compound, Hemicalcium Salt, in the 200 mM Tris-HCl Buffer (pH 8.9) to a final concentration of 6.0 mM.
-
Prepare this solution fresh before use.
-
-
Phosphodiesterase I Enzyme Solution:
-
Immediately before use, prepare a solution containing 0.15 - 0.30 units/ml of Phosphodiesterase I in cold deionized water. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
Assay Procedure:
Caption: Experimental workflow for the Bis-pNPP phosphodiesterase assay.
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to measure absorbance at 405 nm.
-
Set the temperature of the cuvette holder to 25°C.
-
-
Prepare Cuvettes:
-
Pipette 3.00 ml of the 6.0 mM Bis-pNPP Solution into both the "Test" and "Blank" cuvettes.
-
-
Equilibration:
-
Place the cuvettes in the thermostatted spectrophotometer and allow them to equilibrate to 25°C.
-
Monitor the absorbance at 405 nm until it is constant.
-
-
Initiate the Reaction:
-
To the "Test" cuvette, add 0.06 ml of the Phosphodiesterase I Enzyme Solution.
-
To the "Blank" cuvette, add 0.06 ml of deionized water.
-
Immediately mix the contents of each cuvette by inversion.
-
-
Data Acquisition:
-
Record the increase in absorbance at 405 nm for approximately 5 minutes. Ensure that you are measuring within the linear range of the reaction.
-
Calculations:
-
Determine the rate of change in absorbance per minute (ΔA405nm/min) from the linear portion of the curve for both the "Test" and "Blank".
-
Calculate the enzyme activity using the following formula[3]:
Units/ml enzyme = ((ΔA405nm/min Test - ΔA405nm/min Blank) * 3.06 * df) / (18.5 * 0.06)
Where:
-
3.06 = Total volume of the assay in milliliters
-
df = Dilution factor of the enzyme
-
18.5 = Millimolar extinction coefficient of p-nitrophenol at 405 nm (in mM⁻¹cm⁻¹)
-
0.06 = Volume of the enzyme solution added in milliliters
-
Unit Definition: One unit of phosphodiesterase I will hydrolyze 1.0 µmole of this compound per minute at pH 8.9 at 25°C.[3]
Troubleshooting
-
High Background Absorbance: This may be due to spontaneous hydrolysis of the Bis-pNPP substrate. Ensure the substrate solution is prepared fresh and protected from light.
-
Non-linear Reaction Rate: If the reaction rate decreases over time, it may be due to substrate depletion or enzyme instability. Consider using a lower enzyme concentration or a shorter assay time. If the rate is too slow, increase the enzyme concentration.
-
Precipitation in the Cuvette: This could be caused by the insolubility of a component at the assay concentration or temperature. Ensure all reagents are fully dissolved.
-
Interference from Phosphomonoesterase Contamination: If the enzyme preparation is contaminated with phosphomonoesterases, they can hydrolyze the pNPP product, leading to inaccurate results.[4] In such cases, alternative analytical methods may be required to directly measure the hydrolysis of the Bis-pNPP substrate.[4]
References
- 1. Isolation and characterization of the first phosphodiesterase (Bj-PDE) from the venom of Bothrops jararacussu snake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of phosphodiesterase activity in the presence of phosphomonoesterase using bis-p-nitrophenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays Using Bis(p-nitrophenyl) Phosphate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[1] A widely utilized chromogenic substrate in HTS assays is Bis(p-nitrophenyl) phosphate (B84403) (Bis-pNPP). This substrate is particularly valuable for assaying the activity of phosphodiesterases (PDEs), a diverse family of enzymes that play critical roles in signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP.[2] The enzymatic cleavage of Bis-pNPP by a phosphodiesterase yields p-nitrophenol, a yellow-colored product that can be readily quantified by measuring its absorbance at 405 nm. The simplicity, cost-effectiveness, and amenability to automation make Bis-pNPP-based assays highly suitable for large-scale screening campaigns aimed at discovering novel PDE inhibitors.
These application notes provide a comprehensive overview and detailed protocols for utilizing Bis-pNPP in HTS assays to identify and characterize inhibitors of various phosphodiesterases.
Principle of the Bis-pNPP Assay
The enzymatic reaction underlying the Bis-pNPP assay is a straightforward hydrolysis reaction. In the presence of a phosphodiesterase, Bis-pNPP is hydrolyzed, releasing p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405 nm. The rate of pNP formation is directly proportional to the phosphodiesterase activity. Consequently, potential inhibitors will diminish the rate of this colorimetric change.
Featured Applications: High-Throughput Screening for Phosphodiesterase Inhibitors
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP. Dysregulation of PDE activity is implicated in a wide range of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions, making them attractive therapeutic targets.
Phosphodiesterase 4 (PDE4) Inhibitor Screening
PDE4 is a cAMP-specific phosphodiesterase that is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 a key target for the development of anti-inflammatory drugs for conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
Phosphodiesterase 5 (PDE5) Inhibitor Screening
PDE5 is a cGMP-specific phosphodiesterase that is highly expressed in the corpus cavernosum, pulmonary vasculature, and platelets. Inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary hypertension.
Quantitative Data Summary
The following tables summarize key performance metrics for HTS assays using Bis-pNPP and reported inhibitory activities of known PDE inhibitors.
Table 1: HTS Assay Performance Metrics for Bis-pNPP Assays
| Parameter | Typical Value | Description |
| Z'-factor | ≥ 0.5 | A statistical measure of assay quality, with a value ≥ 0.5 indicating an excellent and robust assay suitable for HTS. |
| Signal-to-Background Ratio | > 3 | The ratio of the signal in the absence of inhibitor (maximum activity) to the signal in the presence of a potent inhibitor or no enzyme (background). |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal, with lower values indicating higher precision. |
Table 2: IC50 Values of Known Phosphodiesterase Inhibitors
| Compound | Target PDE | IC50 (nM) | Assay Substrate |
| Rolipram | PDE4 | ~100 - 2000 | cAMP |
| Sildenafil | PDE5 | ~1 - 5 | cGMP |
| Vardenafil | PDE5 | ~0.7 | cGMP |
| Tadalafil | PDE5 | ~1.8 | cGMP |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective PDE | 2,000 - 50,000 | cAMP/cGMP |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Experimental Protocols
High-Throughput Screening Assay for Phosphodiesterase Inhibitors using Bis-pNPP (384-Well Plate Format)
This protocol describes a generalized method for screening compound libraries for inhibitors of a phosphodiesterase of interest in a 384-well plate format.
Materials and Reagents:
-
Recombinant phosphodiesterase enzyme (e.g., PDE4, PDE5)
-
Bis(p-nitrophenyl) phosphate (Bis-pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Test compounds dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
100% DMSO (for negative controls)
-
Stop Solution (e.g., 0.1 M NaOH)
-
384-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds, positive control inhibitor, and DMSO into the wells of a 384-well plate.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of the phosphodiesterase enzyme in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Dispense 20 µL of the enzyme solution into each well of the compound plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a working solution of Bis-pNPP in Assay Buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding 20 µL of the Bis-pNPP solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to achieve a sufficient signal window.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 20 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells (containing all reagents except the enzyme) from the absorbance of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula:
Where:
-
Absorbance_sample is the absorbance of the well with the test compound.
-
Absorbance_max is the average absorbance of the negative control wells (DMSO).
-
Absorbance_min is the average absorbance of the positive control wells (potent inhibitor).
-
-
IC50 Determination: For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| High Background Signal | Spontaneous hydrolysis of Bis-pNPP. | Prepare fresh Bis-pNPP solution before each experiment. Store stock solution in the dark at -20°C. |
| Contamination of reagents with phosphatases. | Use high-purity water and reagents. | |
| Low Signal Window | Insufficient enzyme activity. | Increase enzyme concentration or incubation time. Optimize assay buffer pH and ionic strength. |
| Substrate concentration too low. | Increase Bis-pNPP concentration (ensure it is not saturating). | |
| High Well-to-Well Variability | Inaccurate liquid handling. | Calibrate and validate automated liquid handlers. Use a multichannel pipette with care. |
| Edge effects. | Avoid using the outer wells of the plate or incubate plates in a humidified chamber. |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for the HTS assay.
Caption: The cAMP signaling pathway, a key target for PDE4 inhibitors.
Caption: The cGMP signaling pathway, a key target for PDE5 inhibitors.
References
Application Notes: Bis(p-nitrophenyl) Phosphate as a Chromogenic Substrate for Phosphodiesterase Activity
Introduction
Bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) is a widely utilized chromogenic substrate for the detection and characterization of phosphodiesterase (PDE) activity. Phosphodiesterases are a diverse family of enzymes that cleave phosphodiester bonds, playing crucial roles in signal transduction pathways by regulating the levels of cyclic nucleotides (cAMP and cGMP), as well as in nucleic acid metabolism. The use of bis-pNPP provides a simple and continuous spectrophotometric method to assay the activity of these enzymes.
Principle of the Assay
The enzymatic hydrolysis of bis-pNPP by a phosphodiesterase yields one molecule of p-nitrophenyl phosphate (pNPP) and one molecule of p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm. The rate of formation of p-nitrophenol is directly proportional to the phosphodiesterase activity and can be monitored over time using a spectrophotometer.
Applications
-
Enzyme Characterization: Bis-pNPP is an invaluable tool for the characterization of purified phosphodiesterases. It is used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency. It is also used to study the effects of pH, temperature, and cofactors on enzyme activity.[1][2]
-
Drug Discovery and Development: In the pharmaceutical industry, bis-pNPP-based assays are employed for the high-throughput screening of potential phosphodiesterase inhibitors.[3][4] PDEs are important therapeutic targets for a range of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions. The simplicity and adaptability of the bis-pNPP assay make it well-suited for screening large compound libraries to identify novel drug candidates.
-
Study of Snake Venoms: Snake venoms are a rich source of various enzymes, including phosphodiesterases. Bis-pNPP is frequently used as a substrate to detect and characterize the phosphodiesterase activity in snake venoms, contributing to a better understanding of the venom's composition and toxicological effects.[2][5][6]
-
Characterization of Novel Enzymes: The bis-pNPP assay is a fundamental tool for identifying and characterizing novel phosphodiesterases from various biological sources, including microorganisms.[1]
-
Carboxylesterase Inhibition: Interestingly, bis-pNPP also serves as an inhibitor of carboxylesterases. This property is utilized in drug metabolism studies to stabilize compounds that are otherwise rapidly hydrolyzed by these enzymes in plasma or other biological matrices.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of bis(p-nitrophenyl) phosphate in phosphodiesterase assays.
| Parameter | Enzyme | Value | Conditions |
| Kinetic Parameters | |||
| Km | Snake Venom Phosphodiesterase (Bj-PDE) | 6.9 mM (± 0.7 mM) | pH 8.0, 45°C |
| kcat/Km | Snake Venom Phosphodiesterase (Bj-PDE) | 1.7 × 10⁴ M⁻¹ s⁻¹ (± 0.2 × 10⁴ M⁻¹ s⁻¹) | pH 8.0, 45°C |
| Apparent Dissociation Constant (K₀.₅) | Rat Osseous-Plate Alkaline Phosphatase | 1.9 mM | pH 7.5 |
| Apparent Dissociation Constant (K₀.₅) | Rat Osseous-Plate Alkaline Phosphatase | 3.9 mM | pH 9.4 |
| Assay Conditions | |||
| Substrate Concentration (Working) | Phosphodiesterase I | 5.9 mM | 200 mM Tris-HCl, pH 8.9, 25°C |
| pH Optimum | Metallo-β-lactamase superfamily protein TW9814 | 10.0 | In the presence of 0.5 mM Manganese(II) |
| pH Optimum | Snake Venom Phosphodiesterase (Bj-PDE) | 8.0 | |
| Temperature Optimum | Snake Venom Phosphodiesterase (Bj-PDE) | 45°C | |
| Wavelength for Detection | General | 405 nm |
Experimental Protocols
Preparation of this compound Substrate Solution
This protocol describes the preparation of a 6.0 mM this compound solution.
Materials:
-
This compound (e.g., Hemicalcium Salt)
-
Trizma Base
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare 200 mM Tris-HCl Buffer (pH 8.9):
-
Dissolve the appropriate amount of Trizma Base in deionized water to make a 200 mM solution.
-
Adjust the pH to 8.9 at 25°C using 1 M HCl.
-
Bring the final volume to the desired amount with deionized water in a volumetric flask.
-
-
Prepare 6.0 mM this compound Solution:
-
Weigh the required amount of this compound.
-
Dissolve the weighed substrate in the prepared 200 mM Tris-HCl Buffer (pH 8.9).
-
Ensure the substrate is completely dissolved. This solution should be prepared fresh before use.
-
Storage:
-
The Tris-HCl buffer can be stored at 4°C for several weeks.
-
The this compound substrate solution is less stable and should be prepared fresh for optimal results.
Protocol for Phosphodiesterase I Activity Assay
This protocol is adapted from a standard procedure for measuring the activity of Phosphodiesterase I.
Materials:
-
6.0 mM this compound substrate solution (prepared as above)
-
Phosphodiesterase I enzyme solution (0.15 - 0.30 units/mL in cold deionized water, prepared immediately before use)
-
Deionized water
-
Spectrophotometer with temperature control (set to 25°C)
-
Cuvettes (1 cm light path)
Procedure:
-
Assay Setup:
-
Pipette 3.00 mL of the 6.0 mM this compound substrate solution into both a "Test" and a "Blank" cuvette.
-
Equilibrate the cuvettes to 25°C in the spectrophotometer.
-
Monitor the absorbance at 405 nm (A₄₀₅nm) until a constant reading is obtained (this is the background rate of substrate hydrolysis).
-
-
Initiation of the Enzymatic Reaction:
-
To the "Test" cuvette, add 0.06 mL of the Phosphodiesterase I enzyme solution.
-
To the "Blank" cuvette, add 0.06 mL of deionized water.
-
Immediately mix the contents of each cuvette by inversion.
-
-
Data Acquisition:
-
Record the increase in absorbance at 405 nm for approximately 5 minutes for both the "Test" and "Blank".
-
Determine the rate of change in absorbance per minute (ΔA₄₀₅nm/min) from the maximum linear portion of the curve for both the "Test" and the "Blank".
-
Calculations:
The activity of the phosphodiesterase enzyme can be calculated using the following formula:
Units/mL enzyme = ((ΔA₄₀₅nm/min Test - ΔA₄₀₅nm/min Blank) * Total Volume (mL) * Dilution Factor) / (ε * Volume of Enzyme (mL))
Where:
-
Total Volume: 3.06 mL
-
ε (Molar extinction coefficient of p-nitrophenol): 18.5 mM⁻¹cm⁻¹ (or 18,500 M⁻¹cm⁻¹)
-
Volume of Enzyme: 0.06 mL
-
Dilution Factor: The dilution factor of the enzyme solution, if any.
Unit Definition:
One unit of phosphodiesterase I is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 8.9 and 25°C.
Visualizations
Caption: Enzymatic hydrolysis of this compound by phosphodiesterase I.
Caption: Workflow for the phosphodiesterase I activity assay using bis-pNPP.
References
- 1. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of the first phosphodiesterase (Bj-PDE) from the venom of Bothrops jararacussu snake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Buffer Conditions for Bis(p-nitrophenyl) Phosphate Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for optimizing buffer conditions in assays utilizing Bis(p-nitrophenyl) phosphate (B84403) (Bis-pNPP) as a substrate. Bis-pNPP is a chromogenic substrate widely used for the determination of phosphodiesterase (PDE) activity. The enzymatic hydrolysis of Bis-pNPP yields p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, typically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the PDE activity.
Optimizing the buffer conditions is critical for achieving accurate and reproducible results. The key parameters, including pH, buffer composition, and metal ion cofactors, can significantly influence enzyme activity. These notes provide a comprehensive guide to understanding these factors and establishing optimal assay conditions.
Key Parameters for Assay Optimization
The catalytic activity of phosphodiesterases is highly dependent on the composition of the assay buffer. The following sections detail the critical parameters that require consideration.
Buffer Composition and pH
The choice of buffer and its pH is paramount as it directly affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. Most phosphodiesterases that hydrolyze Bis-pNPP exhibit optimal activity in the alkaline pH range.
Recommended Buffers:
-
Tris-HCl: A common buffer for phosphodiesterase assays, typically used in the pH range of 7.5 to 9.0.
-
Diethanolamine (DEA): Another frequently used buffer, particularly for alkaline phosphatases with phosphodiesterase activity, often in a pH range of 9.5 to 10.0.
-
Glycine-NaOH: Suitable for creating a stable alkaline environment, with a typical pH range of 9.0 to 10.5.
It is crucial to determine the optimal pH for the specific enzyme under investigation by performing a pH matrix experiment.
Metal Ion Cofactors
Many phosphodiesterases are metalloenzymes, requiring divalent cations for their catalytic activity. The specific metal ion requirement can vary significantly between different enzymes.
Commonly Investigated Metal Ions:
-
Zinc (Zn²⁺): An essential cofactor for many phosphodiesterases, including the phosphodiesterase activity of calf intestinal alkaline phosphatase.[1]
-
Magnesium (Mg²⁺): While essential for the phosphomonoesterase activity of some enzymes, it can be inhibitory for the phosphodiesterase activity of others, such as calf intestinal alkaline phosphatase.[1][2] However, for other phosphodiesterases, like the one from Bothrops jararacussu venom, Mg²⁺ can be a positive effector.[3]
-
Manganese (Mn²⁺): A required cofactor for certain phosphodiesterases, with optimal concentrations needing empirical determination.[4]
-
Calcium (Ca²⁺): Can positively influence the activity of some phosphodiesterases.[3]
The presence of chelating agents like EDTA can inhibit enzyme activity by sequestering essential metal ions and should generally be avoided unless used to terminate the reaction.[3][4]
Temperature
Enzyme activity is temperature-dependent. Most phosphodiesterase assays are performed at a constant temperature, typically ranging from 25°C to 45°C. The optimal temperature should be determined for each specific enzyme to ensure maximal and reproducible activity. For instance, a phosphodiesterase from the venom of Bothrops jararacussu shows optimal activity around 45°C[3], while a novel phosphodiesterase from a coalbed metagenome has an optimal temperature of 25°C.[4]
Quantitative Data Summary
The following tables summarize the kinetic parameters and optimal conditions for various enzymes using Bis-pNPP as a substrate, based on published literature.
Table 1: Optimal pH and Temperature for Bis-pNPP Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Rat Osseous Plate Alkaline Phosphatase | 7.5 and 9.4 | Not Specified | [5] |
| Metagenome of an Indian Coalbed (PdeM) | 8.5 | 25 | [4] |
| Bothrops jararacussu Venom (Bj-PDE) | 8.0 | 45 | [3] |
| TW9814 (Metallo-β-lactamase superfamily) | 10.0 | Not Specified | [6] |
| Calf Intestinal Alkaline Phosphatase (CIAP) | 8.5 | 37 | [7][8][9] |
| Phosphodiesterase I (from snake venom) | 8.9 | 25 | [10] |
Table 2: Influence of Metal Ions on Phosphodiesterase Activity with Bis-pNPP
| Enzyme Source | Activating Metal Ions | Inhibitory Metal Ions/Chelators | Reference |
| Calf Intestinal Alkaline Phosphatase (CIAP) | Zn²⁺ | Mg²⁺ | [1][2] |
| Metagenome of an Indian Coalbed (PdeM) | Mn²⁺, Fe²⁺, Ni²⁺ | EDTA | [4] |
| Bothrops jararacussu Venom (Bj-PDE) | Ca²⁺, Mg²⁺ | EDTA | [3] |
| TW9814 (Metallo-β-lactamase superfamily) | Mn²⁺ | Not Specified | [6] |
Table 3: Kinetic Parameters for Bis-pNPP Hydrolysis
| Enzyme Source | Km (mM) | Vmax (µmol min⁻¹ mg⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹ s⁻¹) | Buffer Conditions | Reference |
| Rat Osseous Plate Alkaline Phosphatase | 1.9 (at pH 7.5), 3.9 (at pH 9.4) | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Metagenome of an Indian Coalbed (PdeM) | 10.21 | 3473 | 1707.5 | 1.67 x 10⁵ | 50 mM Tris-HCl (pH 8.5), 3 mM MnCl₂ | [4] |
| Bothrops jararacussu Venom (Bj-PDE) | 6.9 | Not Specified | Not Specified | 1.7 x 10⁴ | pH 8.0 | [3] |
| Calf Intestinal Alkaline Phosphatase (CIAP) | 0.459 (with Zn²⁺), 0.607 (with Mg²⁺) | 0.065 min⁻¹ (with Zn²⁺), 0.029 min⁻¹ (with Mg²⁺) | Not Specified | Not Specified | 25 mM Tris-HCl (pH 8.5) | [1] |
Experimental Protocols
This section provides detailed methodologies for performing Bis-pNPP assays.
Protocol 1: General Phosphodiesterase Assay using Bis-pNPP
This protocol provides a general framework for measuring phosphodiesterase activity. The specific buffer, pH, metal ion concentration, and temperature should be optimized for the enzyme of interest based on the information provided in the preceding sections.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Bis(p-nitrophenyl) phosphate (Bis-pNPP) stock solution (e.g., 100 mM in deionized water)
-
Metal ion stock solution (e.g., 100 mM ZnCl₂ or MnCl₂)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Reaction Buffer: Prepare the desired assay buffer with the optimal pH and add the required metal ion cofactor to the final desired concentration.
-
Prepare Bis-pNPP Working Solution: Dilute the Bis-pNPP stock solution in the reaction buffer to the desired final concentration (e.g., 2 mM). Prepare this solution fresh before use.
-
Set up the Reaction:
-
Add 50 µL of the Bis-pNPP working solution to each well of a 96-well plate.
-
Include blank wells containing 50 µL of reaction buffer without the enzyme for background correction.
-
-
Initiate the Reaction: Add 50 µL of the enzyme solution (diluted in reaction buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The alkaline stop solution also enhances the color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the blank from the absorbance of the samples. The phosphodiesterase activity is proportional to the corrected absorbance.
Protocol 2: Determination of Optimal pH
This protocol is designed to identify the optimal pH for a specific phosphodiesterase.
Materials:
-
Same as Protocol 1
-
A series of assay buffers with varying pH values (e.g., Tris-HCl buffers at pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0)
Procedure:
-
Prepare Buffers: Prepare a set of reaction buffers, each with a different pH value but identical in all other components (e.g., metal ion concentration).
-
Set up Reactions: For each pH to be tested, set up replicate wells in a 96-well plate as described in Protocol 1, using the corresponding pH buffer for both the Bis-pNPP working solution and the enzyme dilution.
-
Follow Protocol 1: Proceed with the incubation, stopping the reaction, and measuring the absorbance as outlined in Protocol 1.
-
Analyze Data: Plot the measured enzyme activity (corrected absorbance) against the pH. The pH that yields the highest activity is the optimum pH for the enzyme under these conditions.
Visualizations
Signaling Pathway Example: Bone Mineralization
Phosphodiesterase activity is implicated in various physiological processes. For instance, tissue-nonspecific alkaline phosphatase (TNAP) exhibits phosphodiesterase activity that plays a role in bone mineralization by hydrolyzing inhibitors of mineralization like ATP.
Caption: Role of TNAP phosphodiesterase activity in bone mineralization.
Experimental Workflow: Bis-pNPP Assay
The following diagram illustrates the general workflow for a Bis-pNPP phosphodiesterase assay.
Caption: General experimental workflow for a Bis-pNPP phosphodiesterase assay.
References
- 1. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct metal ion requirements for the phosphomonoesterase and phosphodiesterase activities of calf intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of the first phosphodiesterase (Bj-PDE) from the venom of Bothrops jararacussu snake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase [benthamopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Bis(p-nitrophenyl) phosphate in Metalloenzyme Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a widely utilized chromogenic substrate in the study of metalloenzymes, particularly those with phosphatase and phosphodiesterase activities. The enzymatic hydrolysis of the phosphodiester bond in BNPP yields p-nitrophenol (pNP) and p-nitrophenyl phosphate (pNPP). The subsequent hydrolysis of pNPP can also occur, producing another molecule of p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm. This simple and robust colorimetric assay allows for the sensitive determination of enzyme activity and is amenable to high-throughput screening.
These application notes provide an overview of the use of BNPP as a substrate for various metalloenzymes, present key quantitative data, and offer detailed experimental protocols for its application in research and drug development.
Applications in Metalloenzyme Research
The BNPP assay is a versatile tool for studying a range of metalloenzymes, including:
-
Metallo-β-lactamase (MBL) Superfamily Proteins: While renowned for their ability to hydrolyze β-lactam antibiotics, some members of this superfamily also exhibit phosphodiesterase activity, which can be conveniently assayed using BNPP.[1][2] This allows for the functional characterization of unannotated proteins within this large and diverse superfamily.
-
De Novo Designed Metalloenzymes: The Due Ferri single chain (DFsc) family of computationally designed proteins represents a powerful platform for studying the principles of metalloenzyme structure and function. When complexed with zinc, these proteins exhibit phosphatase activity and can hydrolyze BNPP, providing a means to assess the catalytic efficiency of different designs and mutations.[3]
-
Phosphatases and Phosphodiesterases: BNPP serves as a generic substrate for various phosphatases and phosphodiesterases, enabling the screening for novel enzymes and the characterization of their activity. This is particularly useful in the study of signaling pathways where phosphate hydrolysis plays a crucial role.
Data Presentation: Quantitative Analysis of Metalloenzyme Activity with BNPP
The following tables summarize the kinetic parameters for the hydrolysis of bis(p-nitrophenyl) phosphate by representative metalloenzymes.
| Enzyme Family | Specific Enzyme | Metal Cofactor | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Reference |
| Metallo-β-lactamase Superfamily | TW9814 | Mn(II) | 0.23 ± 0.02 | 1.53 ± 0.04 | 6.65 x 103 | 10.0 | [1][2] |
Note: Quantitative kinetic data for Due Ferri single chain (DFsc) proteins with BNPP is still under investigation, with studies indicating varying reaction rates among different mutants.[3]
Experimental Protocols
Protocol 1: Assay for Phosphodiesterase Activity of a Purified Metallo-β-lactamase Superfamily Protein (e.g., TW9814)
This protocol is adapted from the characterization of TW9814, a phosphodiesterase from the metallo-β-lactamase superfamily.[1][2]
Materials:
-
Purified TW9814 enzyme
-
This compound (BNPP) stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 10.0
-
Metal Solution: 5 mM MnCl2
-
Stop Solution: 1 M NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a 100 µL reaction mixture containing:
-
88 µL Assay Buffer (pH 10.0)
-
10 µL of various concentrations of BNPP substrate (diluted from the stock solution in assay buffer to achieve final concentrations ranging from, for example, 0.05 mM to 2 mM).
-
1 µL of 5 mM MnCl2 (for a final concentration of 0.05 mM).
-
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add 1 µL of purified TW9814 enzyme (at a final concentration of, for example, 1 µM) to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction and develop the yellow color of the p-nitrophenolate.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing all components except the enzyme) from all readings.
-
Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed. The molar extinction coefficient for p-nitrophenol at 405 nm under alkaline conditions is approximately 18,000 M-1cm-1.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
-
Protocol 2: Screening for Phosphatase Activity of Due Ferri Single Chain (DFsc) Proteins
This protocol provides a general framework for screening the phosphatase activity of different DFsc protein variants using BNPP.[3]
Materials:
-
Purified DFsc protein variants
-
This compound (BNPP) stock solution (e.g., 50 mM in a suitable buffer)
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Metal Solution: 10 mM ZnSO4
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Protein-Metal Complexes: In separate tubes, mix each purified DFsc protein variant with a molar excess of ZnSO4 (e.g., 2-3 equivalents) and incubate on ice for at least 30 minutes to allow for metal binding.
-
Set up Reactions: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
170 µL Assay Buffer
-
10 µL of the pre-formed DFsc-Zn complex (to achieve a final protein concentration of, for example, 10 µM).
-
Include a negative control with a non-active protein or buffer only.
-
-
Initiate the Reaction: Add 20 µL of the BNPP stock solution to each well to start the reaction (for a final BNPP concentration of, for example, 5 mM).
-
Monitor the Reaction: Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 25°C) and monitor the increase in absorbance at 405 nm over time (e.g., every minute for 1-2 hours).
-
Data Analysis:
-
Determine the initial rate of reaction for each DFsc variant by calculating the slope of the linear portion of the absorbance versus time plot.
-
Compare the reaction rates of the different DFsc mutants to identify variants with enhanced phosphatase activity. For more detailed kinetic analysis, the protocol can be adapted to vary the substrate concentration as described in Protocol 1.
-
Visualization of Experimental Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for a typical BNPP assay and the general role of metallophosphodiesterases in signaling pathways.
Figure 1. General experimental workflow for a metalloenzyme assay using BNPP.
Figure 2. Conceptual diagram illustrating the role of a metallophosphodiesterase in a signaling pathway and the use of BNPP as a substrate analog for in vitro studies.
References
- 1. Structural and functional identification of the uncharacterized metallo-β-lactamase superfamily protein TW9814 as a phosphodiesterase with unique metal coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Characterization of DFsc Phosphatase Activity" by Alex Bender [digitalcommons.ursinus.edu]
Application of Bis(4-nitrophenyl) Phosphate (BNPP) in Studying Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-nitrophenyl) phosphate (B84403) (BNPP), commonly referred to as para-nitrophenyl (B135317) phosphate (pNPP), is a widely utilized chromogenic substrate in biochemical assays to study the activity and inhibition of various phosphatases.[1][2] Phosphatases are enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate.[3][4] This process is fundamental in numerous cellular signaling pathways, and its dysregulation is implicated in diseases such as cancer, diabetes, and neurodegenerative disorders.[5][6][7] The BNPP assay offers a simple, cost-effective, and reliable colorimetric method for high-throughput screening and characterization of phosphatase inhibitors.[8][9]
Upon enzymatic cleavage by a phosphatase, BNPP is hydrolyzed to 4-nitrophenol (B140041) (pNP) and inorganic phosphate.[1][2] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified by measuring its absorbance at 405 nm.[1][10][11] The rate of pNP formation is directly proportional to the enzyme's activity, allowing for the determination of kinetic parameters and the inhibitory potency of test compounds.[10] This application note provides detailed protocols for using BNPP in enzyme inhibition studies, focusing on two key enzymes: Protein Tyrosine Phosphatase 1B (PTP1B) and Alkaline Phosphatase (ALP).
Featured Enzymes and Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways, most notably the insulin (B600854) and leptin signaling cascades.[5][12][13] By dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates insulin signaling, making it a key therapeutic target for type 2 diabetes and obesity.[8][14][15] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.[8] PTP1B has also been implicated in cancer progression through its involvement in various cell growth and migration pathways.[5]
Below is a diagram illustrating the role of PTP1B in the insulin signaling pathway.
Alkaline Phosphatase (ALP)
Alkaline Phosphatase (ALP) is a metalloenzyme that exhibits optimal activity at alkaline pH.[3][4] It is a dimeric enzyme containing zinc and magnesium ions that are crucial for its catalytic function.[4][16] ALPs are found in various tissues and are involved in processes such as bone mineralization, and dephosphorylation of various molecules to facilitate their transport across cell membranes.[16] The general function of ALP is to hydrolyze phosphate monoesters from a wide range of substrates.[4] Dysregulation of ALP activity has been associated with various diseases, including bone disorders and certain types of cancer.[17] For instance, placental alkaline phosphatase (ALPP) has been shown to induce epithelial-mesenchymal transition by activating the Wnt/β-catenin signaling pathway in colorectal cancer cells.[17]
The diagram below depicts the general enzymatic action of Alkaline Phosphatase on a substrate like BNPP.
Experimental Protocols
General Workflow for BNPP-based Enzyme Inhibition Assay
The following diagram outlines the typical workflow for screening and characterizing enzyme inhibitors using the BNPP substrate.
Detailed Protocol: PTP1B Inhibition Assay
This protocol is adapted from methodologies described in the literature for determining the in vitro inhibitory activity of compounds against human PTP1B.[8][10][18][19]
1. Materials and Reagents:
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0.[8][19] Add 1 mM Dithiothreitol (DTT) fresh before use.[8][18]
-
Enzyme: Recombinant Human PTP1B (catalytic domain).
-
Substrate: Bis(4-nitrophenyl) phosphate (BNPP/pNPP).
-
Test Inhibitor: Compound of interest.
-
Positive Control Inhibitor: Suramin or Sodium Orthovanadate.
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm.
2. Stock Solution Preparation:
-
PTP1B Enzyme Stock: Prepare aliquots in assay buffer and store at -70°C. Before use, dilute to a 2X working concentration (e.g., 40-150 nM) in ice-cold assay buffer.[8][19]
-
BNPP Substrate Stock: Prepare a 100 mM stock solution in deionized water and store at -20°C.[8][20] Dilute to a 2X working concentration (e.g., 2-4 mM) in assay buffer just before use.[10][18]
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
3. Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test inhibitor and positive control in assay buffer to achieve a range of 10X final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.[8]
-
Add 10 µL of each serially diluted inhibitor concentration to the appropriate wells of a 96-well microplate.[10]
-
Include control wells:
-
100% Activity Control: 10 µL of assay buffer with DMSO (no inhibitor).
-
Blank: 90 µL of assay buffer (no enzyme).
-
-
Add 80 µL of the 2X PTP1B enzyme working solution to each well (except the blank).[10]
-
Pre-incubate the plate at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 10 µL of the 2X BNPP substrate working solution to all wells. The final reaction volume is 100 µL.[10]
-
Stop the reaction by adding 40-100 µL of Stop Solution (e.g., 5 M NaOH) to each well.[19]
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of 100% Activity Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Detailed Protocol: Alkaline Phosphatase (ALP) Inhibition Assay
This protocol is based on general procedures for measuring ALP activity and its inhibition.[11][20][21]
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 135 mM NaCl, 7.5 mM KCl, 5 mM MgCl₂, 0.1 mM ZnCl₂, pH 7.5-8.6.[20]
-
Enzyme: Alkaline Phosphatase (e.g., from bovine intestine).
-
Substrate: Bis(4-nitrophenyl) phosphate (BNPP/pNPP).
-
Test Inhibitor: Compound of interest.
-
Positive Control Inhibitor: Sodium Orthovanadate or EDTA.[21]
-
Instrumentation: 96-well microplate reader.
2. Stock Solution Preparation:
-
ALP Enzyme Stock: Store at 4°C. Prepare working solutions fresh in assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
BNPP Substrate Stock: Prepare a 100 mM stock in deionized water and store at -20°C.[20] Dilute to a 2X working concentration (e.g., 4 mM) in water before use.[20]
-
Inhibitor Stock: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., water or DMSO).
3. Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, combine equal volumes (e.g., 25 µL) of the 2X inhibitor dilution and the 2X ALP enzyme working solution.
-
Include control wells:
-
100% Activity Control: Enzyme with solvent (no inhibitor).
-
Blank: Assay buffer with solvent (no enzyme).
-
-
Pre-incubate the plate at room temperature or 37°C for 10-15 minutes.
-
Initiate the reaction by adding the 2X BNPP substrate solution (e.g., 50 µL for a final volume of 100 µL).[20]
-
Monitor the absorbance at 405 nm continuously in kinetic mode or perform an endpoint assay by stopping the reaction after a fixed time (e.g., 15-30 minutes) with a strong alkali like NaOH.
-
For endpoint assays, measure the final absorbance at 405 nm.
4. Data Analysis:
-
Follow the same data analysis steps as described for the PTP1B inhibition assay to calculate % inhibition and determine the IC50 value. For kinetic assays, the rate of reaction (slope of absorbance vs. time) is used instead of a single absorbance value.
Data Presentation
The following tables summarize typical quantitative data for enzyme inhibition assays using BNPP. These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Table 1: Kinetic and Assay Parameters for PTP1B
| Parameter | Value | Enzyme Source | Reference |
| BNPP Km | 0.7 - 1.3 mM | Human Recombinant | [8] |
| 10.91 ± 0.50 mM | Human Recombinant | [18] | |
| Enzyme Concentration | 20 - 75 nM | Human Recombinant | [8][19] |
| Substrate (BNPP) Conc. | 0.7 - 15 mM | - | [8] |
| 2 mM | - | [18] | |
| Detection Wavelength | 405 nm | - | [8][10] |
Table 2: Kinetic and Assay Parameters for Alkaline Phosphatase (ALP)
| Parameter | Value | Enzyme Source | Reference |
| BNPP Km | 40 ± 3 µM | Calf Intestine | [21] |
| Substrate (BNPP) Conc. | ~2 mM (near Km) | - | [20] |
| Detection Wavelength | 405 nm | - | [11][20] |
| pH Optimum | Alkaline (e.g., 8.6) | - | [20] |
Table 3: Examples of Inhibitors Studied with BNPP Assay
| Enzyme | Inhibitor | IC50 Value | Notes | Reference |
| PTP1B | PTP1B-IN-3 | Potent and selective | A known specific inhibitor. | [8] |
| Trodusquemine | ~1 µM | Non-competitive inhibitor. | [22] | |
| Flavonoids (from Paulownia tomentosa) | 1.9 - 8.2 µM | Mixed-type inhibition. | [15] | |
| ALP | Sodium Orthovanadate | pIC50: 6.61 ± 0.08 | Reversible inhibitor. | [21] |
| EDTA | pIC50: 3.07 ± 0.03 | Irreversible inhibitor. | [21] |
Conclusion
The BNPP-based assay is a robust and versatile tool for studying enzyme inhibition, particularly for phosphatases like PTP1B and ALP. Its simplicity, low cost, and suitability for high-throughput screening make it an invaluable method in academic research and drug discovery. By following the detailed protocols and considering the quantitative parameters outlined in this note, researchers can effectively screen for novel inhibitors, characterize their potency, and gain insights into their mechanism of action, thereby accelerating the development of new therapeutic agents.
References
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globozymes.com [globozymes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 17. dovepress.com [dovepress.com]
- 18. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying DNA Repair Mechanisms Using Bis(p-nitrophenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key regulatory mechanism within the DDR is the reversible phosphorylation of proteins, controlled by a balance between protein kinases and phosphatases. Dysregulation of these phosphatases is implicated in various diseases, including cancer, making them attractive targets for therapeutic development.
Bis(p-nitrophenyl) phosphate (B84403) (BNPP), commonly known as p-nitrophenyl phosphate (pNPP), is a versatile chromogenic substrate widely used for the colorimetric determination of phosphatase activity.[1] The principle of the assay is based on the enzymatic hydrolysis of the colorless pNPP substrate by phosphatases to produce p-nitrophenol (pNP), a yellow-colored product, which can be quantified by measuring its absorbance at 405 nm.[2] The rate of pNP formation is directly proportional to the phosphatase activity in the sample.[2] This simple and cost-effective assay can be adapted to study the activity of various phosphatases involved in DNA repair signaling pathways, providing valuable insights into their roles in maintaining genomic stability.
This document provides detailed application notes and protocols for utilizing BNPP to study the activity of phosphatases involved in DNA repair mechanisms.
Key Phosphatases in DNA Damage Response
Several families of serine/threonine phosphatases play crucial roles in the DDR by counteracting the signaling initiated by kinases such as ATM, ATR, and DNA-PK. Understanding the activity of these phosphatases is critical for elucidating the dynamics of DNA repair.
-
Protein Phosphatase 2A (PP2A): This highly conserved phosphatase is a major regulator of the DDR. It has been implicated in the dephosphorylation of key checkpoint proteins, including ATM, ATR, and Chk1, thereby influencing cell cycle progression and DNA repair.[3] PP2A is also involved in the dephosphorylation of γ-H2AX, a marker for DNA double-strand breaks, which is essential for the completion of DNA repair.[3]
-
Protein Phosphatase 4 (PP4): PP4 is another critical phosphatase involved in the DDR, particularly in the dephosphorylation of γ-H2AX. The PP4 complex, consisting of the catalytic subunit PP4C and regulatory subunits, is responsible for removing the γ-H2AX signal from chromatin, a necessary step for the recovery from the DNA damage checkpoint and the completion of repair.[4]
-
Wild-type p53-induced phosphatase 1 (Wip1 or PPM1D): Wip1 is a key negative regulator of the DDR. Induced by the tumor suppressor p53, Wip1 dephosphorylates and inactivates several central players in the DDR cascade, including ATM, Chk2, and p53 itself.[5] By terminating the DDR signaling, Wip1 facilitates the return to cellular homeostasis after DNA repair is complete. Overexpression of Wip1 is found in several cancers and is associated with resistance to genotoxic therapies.
Data Presentation
The following tables summarize key quantitative data related to the use of BNPP in phosphatase assays relevant to DNA repair studies.
Table 1: General Properties of Bis(p-nitrophenyl) phosphate (BNPP) / p-Nitrophenyl Phosphate (pNPP)
| Property | Value |
| IUPAC Name | 4-Nitrophenyl dihydrogen phosphate |
| Synonyms | p-Nitrophenyl Phosphate, pNPP, BNPP |
| Chemical Formula | C₆H₆NO₆P |
| Molecular Weight | 219.09 g/mol |
| Absorbance Peak of Product (p-Nitrophenol) | 405 nm |
| Molar Extinction Coefficient of p-Nitrophenol | 1.78 x 10⁴ M⁻¹cm⁻¹[6] |
Table 2: Kinetic Parameters of Various Phosphatases with pNPP
| Phosphatase | Kₘ (mM) | Optimal pH |
| Protein Tyrosine Phosphatase 1B (PTP1B) | ~0.5 - 10 | Neutral (e.g., pH 7.2) |
| Acid Phosphatase | Varies | Acidic (e.g., pH 5.5) |
| Alkaline Phosphatase | Varies | Alkaline (e.g., pH 8.6-10.5) |
Note: The Kₘ values for pNPP can vary depending on the specific phosphatase and assay conditions.
Table 3: Representative Data on Phosphatase Activity Measurement using pNPP Assay
| Phosphatase | Condition | Fold Change in Activity | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Serial Dilution | Linear increase with enzyme concentration | [6] |
| PP2A | Treatment with Okadaic Acid (inhibitor) | Dose-dependent decrease | |
| Wip1 (PPM1D) | Inhibition of Wip1 in oocytes with DNA damage | Increased γ-H2AX levels (indirect measure of Wip1 activity) | [4] |
Note: Direct quantitative data on the change in specific DDR phosphatase activity measured by pNPP upon DNA damage from a single source is limited in the public domain. The table provides examples of how pNPP assays are used to quantify phosphatase activity and the effects of inhibitors.
Experimental Protocols
The following are detailed protocols for measuring phosphatase activity in cell lysates using BNPP. These can be adapted to study the effects of DNA damaging agents on specific phosphatases.
Protocol 1: General Cellular Phosphatase Activity Assay
This protocol describes a method to measure the total phosphatase activity in a cell lysate.
Materials:
-
Cells of interest
-
DNA damaging agent (e.g., etoposide, UV radiation)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Assay Buffer (specific to the phosphatase of interest, e.g., for neutral phosphatases: 50 mM Tris-HCl pH 7.2)
-
This compound (pNPP) Substrate Solution (e.g., 10 mM pNPP in Assay Buffer, prepare fresh)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (e.g., 70-90%).
-
Treat cells with the DNA damaging agent or vehicle control for the desired time and concentration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Incubate on ice for 15-20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay. This is essential for normalizing the phosphatase activity.
-
-
Phosphatase Assay:
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.
-
Adjust the volume in each well to 50 µL with the appropriate Assay Buffer.
-
Include a blank control containing only the Assay Buffer and Lysis Buffer.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate the phosphatase activity, typically expressed as nmol of pNP produced per minute per mg of total protein. A standard curve using known concentrations of p-nitrophenol can be used for accurate quantification.
-
Protocol 2: Immunoprecipitation (IP)-Phosphatase Assay
This protocol is for measuring the activity of a specific phosphatase after its immunoprecipitation from cell lysates.
Materials:
-
All materials from Protocol 1
-
Antibody specific to the phosphatase of interest (e.g., anti-Wip1, anti-PP4C)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Immunoprecipitation:
-
To 200-500 µg of cell lysate, add the primary antibody against the phosphatase of interest.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold Wash Buffer.
-
-
Phosphatase Assay:
-
After the final wash, resuspend the beads in 50 µL of Assay Buffer.
-
Transfer the bead suspension to a 96-well plate.
-
Include a control IP with a non-specific IgG.
-
Initiate the reaction by adding 50 µL of pNPP Substrate Solution.
-
Incubate, stop the reaction, and measure absorbance as described in Protocol 1 (steps 4 and 5). Before measuring the absorbance, pellet the beads by centrifugation and transfer the supernatant to a new plate.
-
-
Data Analysis:
-
Subtract the absorbance of the IgG control from the specific IP samples.
-
Express the activity as the rate of pNP production.
-
Visualization of Signaling Pathways and Workflows
DNA Damage Response Signaling Pathways Involving Phosphatases
The following diagrams illustrate the roles of key phosphatases in the DNA damage response.
Caption: Role of Wip1 (PPM1D) phosphatase in the DNA damage response.
Caption: Role of PP4 phosphatase in the dephosphorylation of γ-H2AX.
Experimental Workflow
The following diagram outlines the general workflow for a cell-based phosphatase assay using BNPP.
Caption: General workflow for a cell-based BNPP phosphatase assay.
Conclusion
The use of this compound provides a robust and accessible method for studying the activity of phosphatases involved in DNA repair mechanisms. By measuring changes in phosphatase activity in response to DNA damage, researchers can gain valuable insights into the regulation of the DDR and identify potential therapeutic targets. The protocols and information provided herein serve as a comprehensive guide for the application of BNPP in this critical area of research.
References
- 1. neb.com [neb.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response [cell-stress.com]
- 4. WIP1 phosphatase suppresses the DNA damage response during G2/prophase arrest in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic WIP1 phosphatase attenuates the DNA damage response and sensitizes p53 mutant Jurkat cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application of Bis(p-nitrophenyl) Phosphate in Metagenomic Enzyme Discovery: Unearthing Novel Phosphodiesterases
Application Notes
Introduction
Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, has revolutionized the discovery of novel enzymes with significant potential in research, diagnostics, and various industrial applications. A crucial aspect of functional metagenomics is the development of robust high-throughput screening methods to identify clones expressing enzymes with desired activities from vast metagenomic libraries. Bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) has emerged as a valuable chromogenic substrate for the discovery and characterization of phosphodiesterases (PDEs), enzymes that cleave phosphodiester bonds. The hydrolysis of the colorless bis-pNPP by a phosphodiesterase yields p-nitrophenol, a yellow-colored product that can be readily quantified spectrophotometrically, providing a direct measure of enzyme activity. This application note details the use of bis-pNPP in the high-throughput screening of metagenomic libraries for novel phosphodiesterases and the subsequent characterization of the identified enzymes.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of bis(p-nitrophenyl) phosphate by a phosphodiesterase. The enzyme catalyzes the cleavage of a phosphodiester bond in bis-pNPP, releasing one molecule of p-nitrophenyl phosphate (pNPP) and one molecule of p-nitrophenol. The p-nitrophenol, under neutral to alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the phosphodiesterase activity. This colorimetric assay is simple, cost-effective, and readily adaptable for high-throughput screening in microplate formats.
Applications in Metagenomic Research and Drug Development
-
Discovery of Novel Biocatalysts: Functional screening of metagenomic libraries with bis-pNPP allows for the identification of novel phosphodiesterases from uncultured microorganisms in diverse environments. These enzymes may possess unique properties such as stability at extreme temperatures, pH, or salt concentrations, making them valuable for industrial processes.
-
Understanding Phosphorus Cycling: Phosphodiesterases play a critical role in the environmental phosphorus cycle by degrading organophosphorus compounds. The discovery of novel PDEs from various ecosystems can provide insights into the microbial metabolism of phosphorus.
-
Drug Discovery and Development: Phosphodiesterases are important drug targets, particularly in the regulation of cyclic nucleotide second messengers like cAMP and cGMP. Metagenomic discovery campaigns can uncover PDEs with novel structures and regulatory mechanisms, providing new targets for therapeutic intervention. The identified enzymes can be used in high-throughput screening assays to identify novel PDE inhibitors.
Data Presentation
The following tables summarize quantitative data for a novel phosphodiesterase discovered through metagenomic screening using bis-pNPP, as well as comparative data for another enzyme exhibiting phosphodiesterase activity.
Table 1: Michaelis-Menten Kinetic Parameters of a Metagenome-Derived Phosphodiesterase (PdeM) with bis-pNPP [1]
| Parameter | Value |
| Km (mM) | 10.21 ± 1.6 |
| Vmax (µmoles min-1 mg-1) | 3473 ± 373.8 |
| kcat (min-1) | 1.02 x 105 |
| kcat/Km (M-1 min-1) | 1.00 x 107 |
Data obtained for the novel phosphodiesterase PdeM, discovered from an Indian coalbed metagenome.[1]
Table 2: Apparent Dissociation Constants (K0.5) for an Alkaline Phosphatase with Phosphodiesterase Activity using bis-pNPP [2]
| pH | K0.5 (mM) |
| 7.5 | 1.9 |
| 9.4 | 3.9 |
Data for an alkaline phosphatase from osseous plate, demonstrating its phosphodiesterase activity.[2]
Experimental Protocols
Protocol 1: High-Throughput Screening of a Metagenomic Fosmid Library for Phosphodiesterase Activity using bis-pNPP
This protocol is adapted from the methodology used for the discovery of the novel phosphodiesterase PdeM.[1]
1. Materials and Reagents:
-
Metagenomic fosmid library constructed in a suitable E. coli host.
-
Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for fosmid maintenance.
-
96-well microtiter plates.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM β-mercaptoethanol, 10 mM NaCl.
-
Substrate Solution: 4 mM this compound in Reaction Buffer.
-
Metal Ion Solution (optional but recommended): 2 mM MnCl2 in Reaction Buffer.
-
Microplate reader.
2. Procedure:
-
Array the metagenomic fosmid clones from the library into 96-well microtiter plates containing LB medium with the appropriate antibiotic.
-
Incubate the plates at 37°C until the cultures reach the late logarithmic phase of growth.
-
To screen for intracellular phosphodiesterase activity, the E. coli cells need to be lysed. This can be achieved by adding a lysis agent (e.g., a small amount of chloroform (B151607) or a commercially available lysis reagent) to each well and incubating for a short period. Alternatively, freeze-thaw cycles can be employed.
-
Add 100 µL of the Substrate Solution (and Metal Ion Solution, if required) to each well of a new 96-well plate.
-
Transfer a small volume (e.g., 10-20 µL) of the cell lysate from the culture plate to the corresponding wells of the substrate plate.
-
Incubate the reaction plate at the desired screening temperature (e.g., 25°C or a temperature relevant to the source environment) for a suitable time (e.g., 30-60 minutes).
-
Monitor the development of yellow color, indicating the hydrolysis of bis-pNPP.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Clones exhibiting significantly higher absorbance compared to the background (E. coli host without a fosmid insert) are considered positive hits.
-
Isolate the fosmid DNA from the positive clones for further characterization, including subcloning and sequencing of the gene conferring phosphodiesterase activity.
Protocol 2: Characterization of a Purified Metagenome-Derived Phosphodiesterase
This protocol is a generalized procedure for determining the kinetic parameters of a purified phosphodiesterase using bis-pNPP as a substrate.[1][3]
1. Materials and Reagents:
-
Purified phosphodiesterase enzyme.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM β-mercaptoethanol, 10 mM NaCl.
-
Cofactor Solution: 3 mM MnCl2 in Reaction Buffer.
-
Substrate Stock Solution: A range of concentrations of this compound prepared in Reaction Buffer.
-
Spectrophotometer.
2. Procedure:
-
Set up a series of reactions in spectrophotometer cuvettes or a 96-well plate. Each reaction should contain the Reaction Buffer, the optimal concentration of the metal cofactor (if required), and the purified enzyme at a fixed concentration (e.g., 1 µg).
-
Prepare a range of substrate concentrations by adding different volumes of the Substrate Stock Solution.
-
Initiate the reaction by adding the enzyme to the substrate-buffer mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 25°C) for a fixed period (e.g., 10 minutes), ensuring the reaction remains in the linear range.[1]
-
Measure the absorbance at 405 nm.
-
Calculate the initial reaction velocity (V0) for each substrate concentration. The molar extinction coefficient of p-nitrophenol at the specific pH is required for this calculation.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Caption: Workflow for metagenomic discovery of phosphodiesterases.
Caption: Role of phosphodiesterases in cyclic nucleotide signaling.
References
Application Notes and Protocols for Characterizing Phosphohydrolase Activity Using Bis(p-nitrophenyl) Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) is a chromogenic substrate widely utilized for the characterization of phosphohydrolase activity, particularly phosphodiesterases (PDEs). The enzymatic hydrolysis of bis-pNPP yields p-nitrophenol and p-nitrophenyl phosphate. Under alkaline conditions, the resulting p-nitrophenol is converted to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically at or near 405 nm. This straightforward and cost-effective colorimetric assay is amenable to high-throughput screening (HTS) for the identification of enzyme inhibitors and is a valuable tool in drug discovery and basic research. This document provides detailed application notes and protocols for the use of bis-pNPP in characterizing phosphohydrolase activity.
Principle of the Assay
The enzymatic assay using bis-pNPP is based on the hydrolysis of the phosphodiester bond by a phosphohydrolase. The reaction releases p-nitrophenol, which is colorless in its protonated form. By increasing the pH of the solution, typically by adding a stop solution such as sodium hydroxide (B78521) (NaOH), the p-nitrophenol is deprotonated to form the p-nitrophenolate ion. The concentration of this yellow-colored ion is directly proportional to the enzyme's activity and can be measured by its absorbance.
Applications
-
Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to understand the enzyme's affinity for the substrate and its catalytic efficiency.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of phosphohydrolase activity, a critical step in drug discovery programs targeting these enzymes.[1][2]
-
Enzyme Characterization: Studying the effects of pH, temperature, and metal ion cofactors on enzyme activity to elucidate the optimal conditions for catalysis.[3][4][5]
-
Biochemical Characterization: Used to identify and characterize novel phosphodiesterases from various biological sources, including snake venom and metagenomic libraries.[3][4]
Data Presentation
Table 1: Kinetic Parameters for Phosphohydrolases with bis-pNPP
| Enzyme | Source | Km (mM) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) | Metal Ion Dependence |
| PdeM | Metagenome of an Indian Coalbed | Low affinity reported | Not specified | 8.5 | 25 | Mn2+ |
| Bj-PDE | Bothrops jararacussu venom | 6.9 (± 0.7) | 1.7 x 104 (± 0.2 x 104) | 8.0 | 45 | Ca2+, Mg2+ |
| Alkaline Phosphatase | Rat Osseous Plate | 1.9 (at pH 7.5), 3.9 (at pH 9.4) | Not specified | Alkaline | Not specified | Bivalent metal ions |
Data compiled from references:[3][4][5]
Experimental Protocols
General Protocol for Phosphodiesterase Activity Assay using bis-pNPP
This protocol is a general guideline and may require optimization for specific enzymes.
Materials:
-
bis(p-nitrophenyl) phosphate (bis-pNPP) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
Metal ions as required by the enzyme (e.g., MnCl2, MgCl2)
-
Enzyme preparation (purified or cell lysate)
-
Stop solution (e.g., 2N NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of bis-pNPP (e.g., 100 mM in a suitable solvent).
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 10 mM NaCl and 5 mM β-mercaptoethanol).[3]
-
Prepare the enzyme solution at the desired concentration in the assay buffer.
-
-
Assay Setup:
-
Initiate Reaction:
-
Add the bis-pNPP substrate to each well to initiate the reaction. The final concentration of bis-pNPP may need to be optimized, but a starting point of 2-4 mM is common.[3]
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a specific period (e.g., 10-30 minutes).[3] The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction (for endpoint assays):
-
Add a stop solution (e.g., 50 µL of 2N NaOH) to each well to terminate the reaction and develop the color.[6]
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the absorbance of the sample wells.
-
Calculate the enzyme activity based on the amount of p-nitrophenol produced, using a standard curve or the molar extinction coefficient of p-nitrophenol.
-
Protocol for Determining Kinetic Parameters
To determine Km and Vmax, the assay is performed as described above, but with varying concentrations of the bis-pNPP substrate.
-
Follow the general protocol, but prepare a range of bis-pNPP concentrations (e.g., from 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocity (v0) at each substrate concentration. This is often done in a kinetic mode by continuously monitoring the absorbance change over a short period.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linear transformation such as the Lineweaver-Burk plot.
Protocol for High-Throughput Screening of Inhibitors
This protocol is designed for screening a large number of compounds in a 96- or 384-well plate format.
-
Compound Plating: Add the test compounds at the desired screening concentration to the wells of the microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add the enzyme solution to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the bis-pNPP substrate to all wells to start the reaction. The substrate concentration should ideally be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Incubation and Measurement: Incubate the plate and measure the absorbance as described in the general protocol (either kinetically or as an endpoint assay).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive control.
Visualizations
Caption: General workflow for a phosphohydrolase assay using bis-pNPP.
Caption: High-throughput screening workflow for phosphohydrolase inhibitors.
Caption: Reaction pathway for the enzymatic hydrolysis of bis-pNPP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of the first phosphodiesterase (Bj-PDE) from the venom of Bothrops jararacussu snake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
Application of Bis(p-nitrophenyl) Phosphate in Determining the Plasma Unbound Fraction of Hydrolytically Unstable Drugs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the plasma unbound fraction (fu) of a drug is a critical step in drug discovery and development. It is the unbound drug that is pharmacologically active and available to interact with its target, as well as being subject to metabolism and excretion. For drugs that are susceptible to hydrolysis by plasma esterases, particularly in preclinical species like rats and mice where carboxylesterase activity is high, accurately measuring the fu can be challenging. The rapid degradation of the compound ex vivo can lead to an overestimation of the unbound fraction. Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a potent and specific inhibitor of carboxylesterases that can be used to stabilize these labile compounds in plasma, thereby enabling a more accurate determination of their plasma protein binding.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the use of BNPP in determining the plasma unbound fraction of hydrolytically unstable drugs.
Principle
BNPP selectively and irreversibly inhibits carboxylesterases present in plasma.[1][4] By pre-treating plasma samples with an optimal concentration of BNPP, the enzymatic hydrolysis of susceptible drugs is prevented during the course of the plasma protein binding experiment. This stabilization allows for the use of standard methods like equilibrium dialysis and ultrafiltration to accurately measure the unbound drug concentration without the confounding factor of drug degradation. An optimal concentration of BNPP is crucial, as high concentrations may interfere with drug-protein binding.[3][5]
Applications
The primary application of BNPP in this context is to enable the accurate in vitro determination of the plasma unbound fraction for drugs that are substrates for plasma carboxylesterases. This is particularly relevant for:
-
Preclinical to Clinical Extrapolation: Rodent plasma often exhibits higher esterase activity compared to human plasma.[3][5] Stabilizing ester-containing drugs in rodent plasma with BNPP allows for a more reliable assessment of their protein binding, leading to better predictions of human pharmacokinetics.
-
Structure-Activity Relationship (SAR) Studies: During lead optimization, medicinal chemists often synthesize series of ester-containing compounds. The use of BNPP facilitates the accurate characterization of the plasma protein binding of these compounds, providing valuable data for SAR studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate fu values are essential inputs for PK/PD models to correlate drug exposure with pharmacological response.
Data Presentation
The following tables summarize quantitative data on the effect of BNPP on the plasma unbound fraction of select drugs.
Table 1: Effect of BNPP on the Plasma Unbound Fraction (fu) of a TGR5 Receptor Agonist (Compound 3) in Different Species [3][5]
| Species | BNPP Concentration (µM) | Plasma Unbound Fraction (fu) |
| Rat | 0 | Unstable |
| Rat | 500 | Similar to dog and human |
| Mouse | 0 | Unstable |
| Mouse | 500 | Similar to dog and human |
| Dog | 0 | ~0.05 |
| Human | 0 | ~0.05 |
Table 2: Plasma Unbound Fraction (fu) of Diltiazem and Oseltamivir in Rat Plasma With and Without BNPP [1][2]
| Compound | BNPP Treatment | Plasma Unbound Fraction (fu) |
| Diltiazem | Without BNPP | Not accurately determinable due to hydrolysis |
| Diltiazem | With BNPP | Data not explicitly provided in abstract |
| Oseltamivir | Without BNPP | Not accurately determinable due to hydrolysis |
| Oseltamivir | With BNPP | Data not explicitly provided in abstract |
Note: While the referenced abstracts confirm the use of BNPP for these compounds, specific fu values were not detailed. Further literature review would be required to populate this table with precise quantitative data.
Experimental Protocols
Protocol 1: Preparation of Bis(p-nitrophenyl) Phosphate (BNPP) Stock Solution
This protocol describes the preparation of a 50 mM BNPP stock solution.
Materials:
-
This compound (BNPP) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh out the required amount of BNPP powder. The molecular weight of BNPP should be obtained from the supplier to ensure accurate calculations.
-
Dissolve the BNPP powder in an appropriate volume of DMSO to achieve a final concentration of 50 mM.
-
Vortex the solution until the BNPP is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution should be protected from light.[6]
Protocol 2: Inhibition of Carboxylesterases in Plasma using BNPP
This protocol details the pre-treatment of plasma with BNPP prior to conducting a plasma protein binding assay.
Materials:
-
Frozen plasma from the desired species (e.g., rat, mouse, human)
-
50 mM BNPP stock solution in DMSO
-
Water bath or incubator set to 37°C
-
Calibrated pipettes
Procedure:
-
Thaw the frozen plasma at 37°C.
-
Centrifuge the thawed plasma to remove any cryoprecipitates.
-
To the plasma, add the 50 mM BNPP stock solution to achieve a final concentration of 500 µM. For example, add 10 µL of 50 mM BNPP stock solution to 990 µL of plasma.
-
Gently mix the plasma and incubate at 37°C for a sufficient time to ensure complete inhibition of carboxylesterases (typically 30 minutes).
-
The BNPP-treated plasma is now ready for use in equilibrium dialysis or ultrafiltration experiments.
Protocol 3: Equilibrium Dialysis with BNPP-Treated Plasma
This protocol outlines the determination of the plasma unbound fraction using equilibrium dialysis with BNPP-stabilized plasma.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Dialysis membrane with an appropriate molecular weight cut-off (e.g., 8 kDa)
-
BNPP-treated plasma containing the test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator with shaking capability set at 37°C
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Spike the BNPP-treated plasma with the test compound to the desired concentration.
-
Add the spiked plasma to one chamber of the equilibrium dialysis unit.
-
Add an equal volume of PBS to the other chamber.
-
Seal the unit and incubate at 37°C with gentle shaking for a predetermined time to allow the system to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 4: Ultrafiltration with BNPP-Treated Plasma
This protocol describes the determination of the plasma unbound fraction using ultrafiltration with BNPP-stabilized plasma.
Materials:
-
Centrifugal ultrafiltration devices with an appropriate molecular weight cut-off (e.g., 30 kDa)
-
BNPP-treated plasma containing the test compound
-
Centrifuge with temperature control
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Spike the BNPP-treated plasma with the test compound to the desired concentration.
-
Add the spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate. The centrifugation should be performed at a controlled temperature (e.g., 37°C).
-
Collect the ultrafiltrate.
-
Analyze the concentration of the test compound in the ultrafiltrate and the initial plasma sample using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Concentration in initial plasma)
Visualizations
Caption: Workflow for determining plasma unbound fraction using BNPP.
Caption: Mechanism of BNPP in stabilizing ester drugs for protein binding assays.
References
- 1. Approaches to measure protein binding of enzymatically unstable compounds in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrel.colostate.edu [nrel.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis(p-nitrophenyl) Phosphate (pNPP) Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Bis(p-nitrophenyl) phosphate (B84403) (pNPP) in their enzymatic assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly high background signals, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guide: High Background Signal
High background in a pNPP assay, characterized by a yellow color development in blank or negative control wells, can significantly reduce assay sensitivity and lead to inaccurate results. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: High background in blank/negative control wells.
This indicates the premature or non-enzymatic hydrolysis of the pNPP substrate into p-nitrophenol (pNP), the yellow-colored product. The following sections break down the potential causes and their solutions.
FAQ 1: What are the primary causes of high background in a pNPP assay?
High background can originate from several factors related to the substrate itself, the reagents and buffers used, or the experimental conditions. The most common culprits are:
-
Substrate Instability : The pNPP substrate is susceptible to spontaneous hydrolysis, which is accelerated by elevated temperatures, high pH, and light exposure.[1]
-
Reagent Contamination : Contamination of buffers, water, or the pNPP substrate with phosphatases or other interfering substances can lead to a false positive signal.[2][3]
-
Endogenous Enzyme Activity : Biological samples (e.g., cell lysates, serum) may contain endogenous phosphatases that react with the pNPP substrate.[4]
-
Incorrect Reagent Preparation and Storage : Improperly prepared or stored pNPP solutions can degrade over time, leading to an inherent background signal.[5]
FAQ 2: My pNPP solution is yellow before I even start the assay. What should I do?
A yellow tint in your pNPP solution is a clear indicator of substrate degradation.[3]
-
Solution : It is strongly recommended to prepare fresh pNPP solution before each experiment.[3][5] If you are using a pre-made solution, its color can be an indicator of its quality. While a very faint yellow might be usable for assays with a strong enzymatic reaction and short incubation, for sensitive assays, a colorless solution is ideal to ensure a low signal-to-noise ratio.[3]
FAQ 3: How can I determine if my assay conditions are causing substrate instability?
If you suspect your incubation conditions (e.g., long incubation times, high temperature) are causing the high background, you can perform a simple substrate stability test.[1]
Experimental Protocol: Substrate Stability Assay
-
Prepare pNPP Solution : Prepare your pNPP working solution exactly as you would for your main experiment.
-
Plate Setup : Dispense the pNPP solution into several wells of a microplate.
-
Incubation : Incubate the plate under the same conditions as your actual experiment (temperature, light, and for the same duration).
-
Measure Absorbance : Measure the absorbance at 405 nm at various time points (e.g., 0, 1, 2, 4 hours).[1]
-
Interpretation : A progressive increase in absorbance over time in the absence of any enzyme indicates spontaneous hydrolysis of the pNPP under your current assay conditions.[1]
FAQ 4: What are the best practices for preparing and storing pNPP to maintain its stability?
Proper handling and storage of pNPP are critical for minimizing background signals.
| Reagent Form | Storage Temperature | Storage Duration | Key Considerations |
| Solid (Powder/Tablets) | -20°C (Long-term)[5] | Manufacturer-dependent | Store in a dark or amber vial to protect from light.[5] |
| 2-8°C (Short-term)[5] | Manufacturer-dependent | ||
| Stock Solution (in water) | -20°C | Up to 6 weeks[5] | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5] |
| Working Solution (in buffer) | Room Temperature or 37°C | Prepare fresh before use.[5] | Prone to rapid degradation at higher temperatures and neutral to alkaline pH.[5] |
FAQ 5: How can I rule out contamination in my reagents?
Contamination can be insidious. A systematic approach is needed to identify the source.
-
Use High-Purity Reagents : Always use high-purity water and other reagents for preparing buffers and solutions.[3]
-
Prepare Fresh Buffers : Prepare buffers fresh for your experiments. Microbial contamination in old buffers can be a source of phosphatases.[2]
-
Test Individual Components : If you suspect contamination, you can test individual components. For example, add your stop solution to your reaction buffer (without enzyme and substrate) to see if a color change occurs.[6]
FAQ 6: My biological sample seems to be causing the high background. How can I address this?
Endogenous alkaline phosphatase (ALP) activity in biological samples is a common cause of high background.[4]
-
Include Proper Controls : Run a "no-enzyme" control for each sample to measure the background from the sample itself. Subtract this background from your sample readings.[7]
-
Heat Inactivation : Heating samples (e.g., serum at 56°C) can inactivate some ALP isoenzymes. However, this may also affect your target analyte.[4]
-
Chemical Inhibition : Use specific inhibitors like levamisole (B84282) to block the activity of most endogenous ALP isoenzymes (except intestinal and placental forms).[4]
Visualizing the Troubleshooting Process
To aid in systematically diagnosing the source of high background, the following flowchart outlines a logical sequence of troubleshooting steps.
Caption: A flowchart for systematically troubleshooting high background in pNPP assays.
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for performing a pNPP assay, highlighting critical steps where high background can be introduced and mitigated.
Caption: A standard workflow for a pNPP-based phosphatase assay.
References
Technical Support Center: Optimizing Bis(p-Nitrophenyl) Phosphate (pNPP) for Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information will help you optimize the concentration of Bis(p-nitrophenyl) phosphate (B84403) (pNPP) for your enzyme assays and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the function of pNPP in an enzyme assay?
A1: Bis(p-nitrophenyl) phosphate (pNPP) is a chromogenic substrate used to measure the activity of various phosphatases, including alkaline phosphatases (ALP), acid phosphatases, protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][2][3][4] The phosphatase enzyme catalyzes the hydrolysis of the colorless pNPP substrate, which removes a phosphate group and produces p-nitrophenol (pNP).[1][5] Under alkaline conditions, pNP is converted to p-nitrophenolate, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][2][5][6] The rate of pNP formation is directly proportional to the enzyme's activity when the enzyme concentration is the rate-limiting factor.[5]
Q2: What is a typical concentration range for pNPP in a phosphatase assay?
A2: The optimal concentration of pNPP can vary based on the specific enzyme, buffer composition, pH, and temperature.[5][7] However, a common starting concentration is in the range of 1-2 mg/mL.[5] Some commercial kits recommend a final working concentration of around 5 mM.[5][8][9] It is crucial to experimentally determine the optimal concentration for your specific system to ensure the reaction is not substrate-limited and to avoid potential substrate inhibition.[5]
Q3: Can high concentrations of pNPP inhibit the enzyme reaction?
A3: Yes, substrate inhibition can occur at high concentrations of pNPP.[5] For instance, one study observed inhibition of calf intestinal alkaline phosphatase activity at pNPP concentrations above 1.5 mM at most pH values, though activity remained stable at pH 11.[5] Therefore, performing a substrate titration is essential to identify the optimal concentration that provides the maximum reaction velocity without causing inhibition.[5]
Q4: How should pNPP be prepared and stored?
A4: pNPP is sensitive to light and moisture and should be stored accordingly.[3][10][11] It is recommended to store pNPP solutions and tablets at 2-8°C, protected from light.[10][11] Some formulations can be stored at -20°C, but it is generally advised to avoid repeated freeze-thaw cycles.[10][11] Ready-to-use solutions can be stable for over two years with proper storage.[11] Always allow the substrate solution to equilibrate to room temperature before use.[11] For experiments, it is best to prepare the pNPP working solution just before use to minimize spontaneous hydrolysis, which can lead to high background readings.[11]
Q5: What are the main components of a typical pNPP phosphatase assay?
A5: A standard pNPP assay reaction mixture includes:
-
Enzyme Source : This can be a purified phosphatase or a crude cell lysate containing the enzyme.[1]
-
pNPP Substrate : The colorless substrate that is converted into a colored product.[1]
-
Assay Buffer : Provides the optimal pH and ionic strength for the specific phosphatase being studied.[1] For example, alkaline phosphatases function optimally at a pH between 9.0 and 10.5.[11]
-
Stop Solution : An alkaline solution, such as sodium hydroxide (B78521) (NaOH), is used to terminate the enzymatic reaction and enhance the color of the p-nitrophenol product.[1]
Troubleshooting Common Issues
Below are common problems encountered during pNPP assays, along with their potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| High Background | Spontaneous hydrolysis of pNPP.[11] | Prepare the pNPP working solution immediately before use.[11] |
| Contamination of reagents with phosphatases.[1][11] | Use high-purity reagents and sterile, nuclease-free water. Ensure pipette tips and tubes are clean.[1] | |
| Ineffective blocking (in ELISA). | Increase the concentration of the blocking buffer (e.g., from 1% to 3-5% BSA) or increase the blocking incubation time.[12] | |
| Insufficient washing (in ELISA).[12] | Increase the number of wash cycles and consider adding a short soaking step with the wash buffer.[12] | |
| Weak or No Signal | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme dilutions for each experiment.[11] |
| Substrate degradation.[10] | Store pNPP protected from light and at the recommended temperature (2-8°C or -20°C).[10] Prepare fresh solutions.[10] | |
| Suboptimal assay conditions.[10] | Optimize the pH, temperature, and buffer components for your specific enzyme.[11] | |
| Presence of inhibitors in the sample (e.g., phosphate, EDTA, citrate).[10] | Avoid these substances in your sample preparation if possible.[8][9] | |
| Insufficient enzyme or substrate concentration.[10] | Increase the amount of enzyme or optimize the pNPP concentration through titration.[1][10] | |
| High Variability | Inaccurate pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure consistent mixing in each well.[11] |
| Temperature fluctuations across the plate. | Pre-incubate the microplate and reagents at the desired reaction temperature. Avoid "edge effects" by adding buffer to the outer wells.[11] |
Experimental Protocols
Protocol for Optimizing pNPP Concentration
This protocol provides a general procedure for determining the optimal pNPP concentration for a phosphatase assay in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer : Prepare an appropriate buffer for your specific phosphatase (e.g., 1.0 M Diethanolamine with 0.5 mM MgCl2, pH 9.8 for alkaline phosphatase).
-
pNPP Stock Solution : Prepare a concentrated stock solution of pNPP (e.g., 100 mM) in distilled water. Store at -20°C, protected from light.[7]
-
Enzyme Solution : Prepare a working dilution of your phosphatase in the assay buffer. The concentration should be sufficient to produce a readable signal within a reasonable timeframe.
-
Stop Solution : Prepare a stop solution, such as 3 N NaOH.[5]
2. Assay Procedure:
-
Prepare a serial dilution of the pNPP stock solution in the assay buffer to create a range of working concentrations (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10, and 20 mM).[5]
-
Add 50 µL of each pNPP working solution to triplicate wells of a 96-well plate.[5]
-
Include a "no substrate" control containing only the assay buffer.[5]
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.[2][5]
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a fixed period (e.g., 15-30 minutes).[2][5]
-
Stop the reaction by adding 50 µL of the stop solution to each well.[2]
-
Read the absorbance at 405 nm using a microplate reader.[1]
3. Data Analysis:
-
Subtract the average absorbance of the "no substrate" control from all other readings.[5]
-
Plot the average absorbance (or reaction rate) against the pNPP concentration.
-
The optimal pNPP concentration is the lowest concentration that achieves the maximum reaction velocity (Vmax) before the onset of any potential substrate inhibition (where absorbance may decrease at higher concentrations).[5]
Visualizations
Caption: Workflow for determining the optimal pNPP concentration.
Caption: Troubleshooting workflow for common pNPP assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 4. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genetex.com [genetex.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to prevent Bis(p-nitrophenyl) phosphate degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Bis(p-nitrophenyl) phosphate (B84403) (BNPP) in solution.
Frequently Asked Questions (FAQs)
Q1: What is Bis(p-nitrophenyl) phosphate (BNPP) and what is it used for?
A1: this compound (BNPP) is a chromogenic substrate used to assay the activity of various phosphodiesterases.[1][2] In the presence of these enzymes, BNPP is hydrolyzed, releasing p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Q2: What are the primary factors that cause BNPP degradation in solution?
A2: The stability of BNPP in solution is primarily affected by three main factors:
-
pH: BNPP is susceptible to hydrolysis, a process that is significantly influenced by the pH of the solution. Alkaline conditions, in particular, accelerate the rate of hydrolysis.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of BNPP.
-
Light: Exposure to light can also contribute to the degradation of BNPP.
Q3: How can I tell if my BNPP solution has degraded?
A3: A common indicator of BNPP degradation is the appearance of a yellow color in the solution. This is due to the spontaneous hydrolysis of BNPP to p-nitrophenol. For optimal results in enzymatic assays, the BNPP solution should be colorless or only very faintly yellow. A noticeable yellow color will result in high background absorbance, which can interfere with the accuracy of your results.
Q4: What is the difference between BNPP and p-Nitrophenyl Phosphate (pNPP)?
A4: BNPP is a substrate for phosphodiesterases, while p-Nitrophenyl Phosphate (pNPP) is a substrate for phosphomonoesterases (like alkaline and acid phosphatases). While they are different molecules, they share a similar p-nitrophenyl leaving group, and thus, many of the principles regarding storage and handling to prevent degradation are applicable to both.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in blank wells | Spontaneous hydrolysis of BNPP in the working solution. | Prepare the BNPP working solution fresh just before each experiment. Ensure the stock solution has been stored properly at -20°C and protected from light. |
| Contamination of reagents or buffers. | Use high-purity water and reagents for all solutions. Filter-sterilize buffers if necessary. | |
| Inconsistent results between experiments | Degradation of BNPP stock solution over time. | Aliquot the BNPP stock solution upon preparation to avoid repeated freeze-thaw cycles. Discard any stock solution that has been stored for an extended period or shows a yellow discoloration. |
| Variations in incubation time or temperature. | Ensure consistent incubation times and temperatures for all assays. Use a calibrated incubator and timer. | |
| Low or no signal in the assay | Inactive enzyme. | Confirm the activity of your phosphodiesterase enzyme using a fresh, quality-controlled batch of BNPP. |
| Incorrect buffer composition or pH. | Verify that the assay buffer composition and pH are optimal for your specific enzyme. |
Data on BNPP Stability
Quantitative data on the non-enzymatic hydrolysis of BNPP is not extensively published. However, data from a closely related compound, p-Nitrophenyl Phosphate (pNPP), can provide insight into the effects of temperature on stability.
Table 1: Recommended Storage Conditions for BNPP Solutions
| Solution Type | Storage Temperature | Duration | Key Considerations |
| Stock Solution (in appropriate buffer) | -20°C | Up to 4 weeks | Aliquoting is recommended to avoid multiple freeze-thaw cycles. Protect from light. |
| 2-8°C | Short-term (a few days) | Not ideal for long-term storage due to a higher rate of hydrolysis. Protect from light. | |
| Working Solution | Room Temperature | Prepare fresh before use | Prone to rapid degradation at room temperature, especially at neutral to alkaline pH. |
Note: The stability of BNPP in solution is highly dependent on the buffer composition and pH. It is generally more stable in slightly acidic conditions and less stable in alkaline conditions.
Experimental Protocols
Protocol for Preparation of a Stable BNPP Stock Solution
This protocol describes the preparation of a BNPP stock solution that can be stored for future use.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity solvent (e.g., dimethylformamide or dimethyl sulfoxide)
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Weighing BNPP: In a chemical fume hood, carefully weigh the desired amount of solid BNPP.
-
Dissolving BNPP: Dissolve the weighed BNPP in a minimal amount of the anhydrous solvent. Gentle vortexing may be required to ensure it is fully dissolved.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in the sterile, light-blocking microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage.
Protocol for Preparation of a BNPP Working Solution
This protocol describes the preparation of a BNPP working solution for immediate use in an enzymatic assay.
Materials:
-
BNPP stock solution (from the protocol above)
-
Assay buffer (specific to the phosphodiesterase being studied)
-
Sterile conical tube
Procedure:
-
Thawing Stock Solution: Remove one aliquot of the BNPP stock solution from the -20°C freezer and thaw it on ice, protected from light.
-
Dilution: In the sterile conical tube, dilute the thawed stock solution to the final desired concentration using the appropriate ice-cold assay buffer.
-
Immediate Use: Use the freshly prepared working solution immediately in your assay to minimize spontaneous hydrolysis and prevent high background readings.
Visualizations
Hydrolysis of this compound (BNPP)
The following diagram illustrates the degradation of BNPP through hydrolysis.
Caption: Degradation pathway of this compound via hydrolysis.
Troubleshooting Workflow for High Background in BNPP Assays
This workflow provides a step-by-step guide to identifying and resolving the cause of high background signals in your experiments.
Caption: A logical workflow for troubleshooting high background signals in BNPP assays.
References
Technical Support Center: Optimizing BNPP Colorimetric Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Bis(p-nitrophenyl) phosphate (B84403) (BNPP) colorimetric assays for alkaline phosphatase (ALP) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the BNPP colorimetric assay?
A1: The BNPP colorimetric assay is based on the enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP) by alkaline phosphatase (ALP). ALP removes the phosphate group from pNPP, producing p-nitrophenol (pNP) and inorganic phosphate.[1][2] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][2] The rate of pNP formation is directly proportional to the ALP activity.[1]
Q2: What are the critical components of the BNPP assay reaction mixture?
A2: A typical reaction mixture for a BNPP assay includes:
-
Alkaline Phosphatase (ALP): The enzyme being measured.
-
BNPP (p-NPP): The chromogenic substrate.
-
Buffer: To maintain an optimal alkaline pH for the enzyme reaction. Common buffers include Diethanolamine (DEA) and Tris-HCl.
-
Cofactors: Alkaline phosphatases are metalloenzymes that often require divalent cations like Mg²⁺ and Zn²⁺ for optimal activity.[3][4]
-
Stop Solution: A solution, such as 3 N NaOH, is added to stop the enzymatic reaction and ensure the p-nitrophenol product is in its colored phenolate (B1203915) form.[1]
Q3: How should BNPP substrate be stored to ensure its stability?
A3: BNPP is sensitive to light, moisture, and temperature.[2][3]
-
Solid Form (Powder/Tablets): For long-term storage, it is recommended to store solid BNPP at -20°C in a dark and dry environment.[2] For short-term storage, 2-8°C is adequate.[2]
-
Solutions: BNPP solutions are more prone to degradation.[2] Stock solutions can be stored at -20°C for up to six weeks, and it is advisable to aliquot them to avoid multiple freeze-thaw cycles.[2] Ready-to-use solutions should be prepared fresh before each experiment.[3] Always allow the substrate solution to equilibrate to room temperature before use and protect it from light.[3][5]
Troubleshooting Guide
High background, low signal, and high variability are common issues in BNPP assays. This guide provides a systematic approach to troubleshooting these problems.
Issue 1: High Background Signal
A high background can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Spontaneous Substrate Hydrolysis | pNPP can hydrolyze on its own, especially at alkaline pH and elevated temperatures.[3] Prepare the pNPP working solution immediately before use.[3][6] |
| Contaminated Reagents | Buffers or enzyme preparations may be contaminated with phosphatases. Use high-purity reagents and sterile, nuclease-free water. |
| Insufficient Washing (ELISA) | In ELISA applications, inadequate washing can leave behind excess enzyme conjugates. It is recommended to perform at least four washing steps to minimize background noise.[3][5] |
| Sub-optimal Blocking (ELISA) | Ineffective blocking can lead to non-specific binding of antibodies. Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA) or the incubation time.[6] Adding a non-ionic detergent like 0.05% Tween 20 to the blocking buffer can also help.[6] |
| High Antibody Concentration (ELISA) | Using excessive amounts of primary or secondary antibodies can increase non-specific binding.[6][7] Perform a titration experiment to determine the optimal antibody concentration.[6] |
Issue 2: Low or No Signal
A weak or absent signal can make it difficult to detect and quantify the enzyme activity accurately.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme dilutions for each experiment.[3] |
| Sub-optimal Assay Conditions | Optimize the pH, temperature, and buffer components for your specific enzyme.[3] Alkaline phosphatases typically have an optimal pH between 9.0 and 10.5.[3] |
| Presence of Inhibitors | Phosphate ions are known inhibitors of alkaline phosphatase.[8] Avoid using phosphate-based buffers for the assay.[9][10] Other substances in the sample may also act as inhibitors. |
| Incorrect Substrate Concentration | The concentration of BNPP may be too low. It is important to experimentally determine the optimal concentration for your specific system to ensure the reaction is not substrate-limited.[1] |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can lead to unreliable data.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques, such as reverse pipetting for viscous solutions. Ensure thorough mixing in each well.[3] |
| Temperature Fluctuations | Pre-incubate the microplate and all reagents at the desired reaction temperature before starting the reaction.[3] To avoid an "edge effect," consider adding buffer or water to the outer wells of the plate.[3] |
| Reagent Lot Variability | Different lots of reagents can be a significant source of variability.[11] It is good practice to qualify new reagent lots. |
| Inconsistent Incubation Times | Ensure that the incubation time is precisely the same for all wells. Stagger the addition of the start and stop solutions to maintain consistent timing. |
Experimental Protocols and Data
Protocol: Determining Optimal BNPP Concentration
This protocol provides a general framework for optimizing the substrate concentration in a 96-well plate format.
Materials:
-
Assay Buffer: e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.
-
BNPP Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in the assay buffer.
-
Alkaline Phosphatase (ALP) Solution: Prepare a working dilution of the enzyme in the assay buffer.
-
Stop Solution: e.g., 3 N NaOH.
Procedure:
-
Prepare a serial dilution of the BNPP stock solution in the assay buffer to create a range of concentrations (e.g., 0.1 to 20 mM).[1]
-
Add 50 µL of each BNPP working solution to triplicate wells of a 96-well plate. Include a "no substrate" control with only the assay buffer.[1]
-
Initiate the reaction by adding 50 µL of the ALP enzyme solution to each well.[1]
-
Incubate the plate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.[1]
-
Stop the reaction by adding 50 µL of the stop solution to each well.[1]
-
Measure the absorbance at 405 nm using a microplate reader.[1]
Data Analysis:
-
Subtract the average absorbance of the "no substrate" control from all other readings.
-
Plot the average absorbance against the BNPP concentration.
-
The optimal BNPP concentration is the lowest concentration that provides the maximum absorbance (Vmax) without causing substrate inhibition.[1]
Quantitative Data Summary:
Table 1: Recommended Starting Concentrations for BNPP Assay Components
| Component | Recommended Starting Concentration | Notes |
| BNPP | 1-2 mg/mL or ~5 mM | Optimal concentration should be determined experimentally as high concentrations can cause substrate inhibition.[1] |
| Alkaline Phosphatase | Mid-nanomolar range | The concentration should be adjusted to achieve a readable signal within a linear time frame.[12] |
| MgCl₂ | 0.5 mM | A common cofactor for alkaline phosphatase. |
| Detergent (e.g., Tween-20) | 0.005% | Can help stabilize the enzyme and prevent it from adhering to the microplate wells.[12] |
Table 2: Influence of pH on Alkaline Phosphatase Activity
| Buffer System | Optimal pH | Enzyme Source |
| Tris-HCl | 11.0 | Calf intestinal alkaline phosphatase (CIAP)[3] |
| Glycine-NaOH | 9.5 | Calf intestinal alkaline phosphatase (CIAP)[3] |
| Bis-Tris | 6.0 | HePTP (a protein tyrosine phosphatase)[12] |
| Phosphate Buffer | 8.5 | Bovine alkaline phosphatase[13] |
Visual Guides
BNPP Assay Workflow
A generalized workflow for performing a BNPP colorimetric assay.
Troubleshooting Decision Tree for High Background
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigative algorithms for disorders affecting human plasma alkaline phosphatase: a narrative review - Irving - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]
- 6. benchchem.com [benchchem.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Influence of inorganic phosphate on the activity determination of isoenzymes of alkaline phosphatase in various buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Factors affecting Bis(p-nitrophenyl) phosphate assay reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Bis(p-nitrophenyl) phosphate (B84403) (pNPP) assays, ensuring greater experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Bis(p-nitrophenyl) phosphate assay?
The this compound (pNPP) assay is a colorimetric method used to measure the activity of various phosphatases.[1][2] The assay relies on the hydrolysis of the colorless substrate, p-nitrophenyl phosphate (pNPP), by a phosphatase enzyme. This reaction produces p-nitrophenol (pNP) and inorganic phosphate.[1][3] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][3][4] The intensity of the yellow color is directly proportional to the amount of pNP produced, and therefore to the phosphatase activity.[1]
Q2: What types of phosphatases can be measured using the pNPP assay?
The pNPP assay is a broad-spectrum method suitable for detecting the activity of various types of phosphatases. These include alkaline phosphatases, acid phosphatases, protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][2][4] It is important to note, however, that pNPP is a non-specific substrate.[1][5]
Q3: How should the pNPP substrate be stored to ensure stability?
The stability of pNPP is crucial for reproducible results, as degradation can lead to high background signals.[3] Key storage recommendations include:
-
Solid pNPP: Should be stored at -20°C for long-term stability, protected from light in a dark or amber vial.[3]
-
pNPP Solutions: These are more prone to degradation. Stock solutions in water should be aliquoted and stored at -20°C for up to six weeks to avoid freeze-thaw cycles.[3] Working solutions in buffer should be prepared fresh before each experiment.[3][6] A faint yellow color in the pNPP solution may indicate some spontaneous hydrolysis, which can increase background absorbance.[6]
Q4: What are the critical components of a pNPP assay reaction?
A typical pNPP assay includes the following components:
-
Enzyme Source: This can be a purified enzyme or a crude cell lysate containing the phosphatase of interest.[1]
-
pNPP Substrate: The colorless substrate that is converted into a colored product.[1]
-
Assay Buffer: This is crucial as it provides the optimal pH and ionic strength for the specific phosphatase being studied.[1]
-
Stop Solution: An alkaline solution, such as NaOH, is used to terminate the enzymatic reaction and enhance the color of the p-nitrophenol product for endpoint assays.[1][6]
Q5: What can cause high background in a pNPP assay?
High background can obscure the signal from the enzymatic reaction. Common causes include:
-
Spontaneous Substrate Hydrolysis: The pNPP substrate can degrade over time, especially when in solution and exposed to light and higher temperatures.[3][6] Always prepare the pNPP working solution fresh for each experiment.[6]
-
Contaminated Reagents: Contamination of reagents with phosphatases can lead to a false-positive signal.[1] Using high-purity reagents and sterile water is recommended.[1][6]
-
Endogenous Phosphate: The presence of free phosphate in the sample, such as in a crude cell lysate, can inhibit the phosphatase activity or interfere with the assay.[1]
Troubleshooting Guides
High variability, low signal, and high background are common issues that can affect the reproducibility of the pNPP assay. The following tables provide potential causes and solutions for these problems.
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Well-to-Well Temperature Variations | Ensure the microplate is incubated uniformly. Avoid placing the plate on cold surfaces before reading.[1] |
| Inconsistent Incubation Times | Use a multichannel pipette to start and stop reactions simultaneously for multiple samples. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme. Run a positive control with a known active enzyme to verify reagent activity.[6] |
| Low Phosphatase Activity in Sample | Increase the amount of sample (e.g., cell lysate) used in the assay.[1] Optimize the cell lysis procedure to ensure efficient enzyme extraction.[1] |
| Suboptimal Assay Conditions | Optimize pH, temperature, and incubation time for the specific phosphatase being assayed.[6] |
| Presence of Inhibitors in the Sample | Be aware of potential inhibitors like phosphate, EDTA, citrate, or fluoride (B91410) in your sample preparation.[6][7] |
| Insufficient Substrate Concentration | Ensure the pNPP concentration is not limiting. The concentration may need to be optimized for your specific enzyme.[5] |
High Background Signal
| Potential Cause | Recommended Solution |
| Spontaneous Hydrolysis of pNPP | Prepare the pNPP working solution fresh before each experiment and protect it from light.[6][8] |
| Contamination of Reagents | Use high-purity, sterile reagents and water.[1][6] |
| Endogenous Free Phosphate in Lysate | Include a "no substrate" control for each lysate sample to measure and subtract the background absorbance from the lysate itself.[1] |
| Non-enzymatic pNPP Degradation | Run a blank control containing all reagents except the enzyme to measure non-enzymatic substrate degradation.[9] |
Experimental Protocols
General Protocol for Alkaline Phosphatase Activity Assay
This protocol provides a general procedure for measuring alkaline phosphatase activity.
Materials:
-
Enzyme sample (e.g., purified alkaline phosphatase or cell lysate)
-
Assay Buffer: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂[2][8]
-
pNPP Substrate Solution: 1 mg/mL pNPP in Assay Buffer (prepare fresh)[2]
-
Stop Solution: 2N NaOH[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the enzyme sample to each well of a 96-well plate.
-
Include a blank control containing 50 µL of assay buffer without the enzyme.[6]
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[1][6]
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized.[2]
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.[1][6]
-
Measure the absorbance at 405 nm using a microplate reader.[1][6]
-
Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance.[2]
Protocol for Protein Tyrosine Phosphatase (PTP) Activity Assay
This protocol is adapted for measuring the activity of protein tyrosine phosphatases.
Materials:
-
PTP enzyme sample
-
Assay Buffer: 20 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.005% Tween-20[2][6]
-
pNPP Substrate Solution: 1.3 mM pNPP in Assay Buffer (prepare fresh)[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the PTP enzyme sample to each well of a 96-well plate.
-
Include a blank control with 50 µL of assay buffer.[2]
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[2]
-
Incubate the plate at room temperature for 30-60 minutes.[2]
-
Measure the absorbance at 405 nm. For an endpoint reading, the reaction can be stopped with an alkaline solution (e.g., NaOH).[2]
-
Calculate the PTP activity as described in the general protocol.
Visualizations
Caption: Simplified signaling pathway illustrating the role of a Protein Tyrosine Phosphatase (PTP).
Caption: A typical experimental workflow for the pNPP assay.
Caption: A logical diagram for troubleshooting common pNPP assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. interchim.fr [interchim.fr]
- 9. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for non-enzymatic hydrolysis of Bis(p-nitrophenyl) phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(p-nitrophenyl) phosphate (B84403) (BNPP) in enzymatic assays. The focus is on understanding and correcting for the non-enzymatic hydrolysis of BNPP to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis of Bis(p-nitrophenyl) phosphate (BNPP) and why is it a concern?
A1: Non-enzymatic hydrolysis, also known as spontaneous hydrolysis, is the breakdown of the BNPP substrate in the absence of an enzyme. This reaction produces p-nitrophenol, the same chromogenic product generated by enzymatic activity. This background signal can lead to an overestimation of enzyme activity, resulting in inaccurate kinetic measurements.
Q2: What are the primary factors that influence the rate of non-enzymatic hydrolysis of BNPP?
A2: The stability of BNPP in aqueous solutions is primarily affected by:
-
pH: The rate of spontaneous hydrolysis of phosphate esters like BNPP is significantly influenced by pH. Generally, the rate of hydrolysis increases at higher pH values (alkaline conditions).
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the non-enzymatic hydrolysis of BNPP.[1] Assays performed at elevated temperatures will likely exhibit higher background signal.
-
Buffer Composition: The specific components of the assay buffer can also influence the stability of BNPP.
Q3: How can I correct for the non-enzymatic hydrolysis of BNPP in my experiments?
A3: To accurately determine enzyme activity, it is crucial to subtract the rate of non-enzymatic hydrolysis from the total observed rate. This is achieved by running a "substrate blank" or "no-enzyme" control in parallel with your experimental samples. This control contains all the reaction components (buffer, BNPP) except for the enzyme. The absorbance change in this control is due solely to spontaneous hydrolysis.
Troubleshooting Guide: High Background from Non-Enzymatic Hydrolysis
High background signal is a common issue in BNPP-based assays, often attributable to the spontaneous decay of the substrate. This guide provides a systematic approach to troubleshooting and mitigating this problem.
| Problem | Potential Cause | Recommended Solution |
| High and variable background absorbance across the plate. | Substrate solution instability. | Prepare the BNPP working solution fresh just before use. Avoid storing the working solution for extended periods, especially at room temperature or in alkaline buffers. |
| Inconsistent incubation temperature. | Ensure uniform temperature across the entire microplate during incubation. Use a calibrated incubator or water bath. | |
| Consistently high background in all wells, including controls. | Assay conditions are promoting rapid hydrolysis. | If experimentally feasible, consider lowering the assay pH or temperature to reduce the rate of spontaneous hydrolysis. Note that this may also affect your enzyme's activity, so re-optimization may be necessary. |
| Contaminated reagents. | Use high-purity water and reagents to prepare all buffers and solutions. | |
| Background signal increases significantly over the assay time course. | Prolonged incubation time. | Reduce the incubation time. If the enzymatic reaction is fast enough, a shorter incubation may yield a sufficient signal-to-background ratio. |
| Light exposure. | While less common for BNPP compared to other substrates, it is good practice to protect the substrate solution and the reaction plate from direct light, especially during long incubations. |
Experimental Protocols
Protocol for Correcting for Non-Enzymatic Hydrolysis of BNPP
This protocol outlines the steps to accurately measure enzymatic activity by correcting for the background signal from spontaneous BNPP hydrolysis.
Materials:
-
Assay buffer (specific to the enzyme being studied)
-
This compound (BNPP) stock solution
-
Enzyme solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer at the desired pH and temperature.
-
Prepare a fresh working solution of BNPP in the assay buffer at the final desired concentration.
-
Prepare the enzyme solution in the assay buffer.
-
-
Set up the Assay Plate:
-
Test Wells: Add the enzyme solution to the designated wells.
-
Substrate Blank (No-Enzyme Control): Add an equal volume of assay buffer (without enzyme) to the control wells.
-
Reagent Blank (No-Substrate Control): Add the enzyme solution to these wells, but add assay buffer instead of the BNPP solution. This control accounts for the intrinsic absorbance of the enzyme preparation.
-
-
Initiate the Reaction:
-
Start the reaction by adding the BNPP working solution to all wells (except the reagent blank).
-
-
Incubation:
-
Incubate the plate at the desired temperature for a predetermined amount of time.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405 nm. For kinetic assays, take readings at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of non-enzymatic hydrolysis: Determine the change in absorbance over time for the "Substrate Blank" wells.
-
Calculate the rate of the enzymatic reaction: Determine the change in absorbance over time for the "Test Wells."
-
Correct for background: Subtract the rate of non-enzymatic hydrolysis from the rate of the enzymatic reaction to obtain the true enzyme activity.
-
Corrected Rate = (Rate in Test Wells) - (Rate in Substrate Blank Wells) - (Absorbance of Reagent Blank)
-
-
Data Presentation
Table 1: Influence of pH and Temperature on Non-Enzymatic Hydrolysis of p-Nitrophenyl Phosphate (pNPP)*
| Temperature (°C) | pH | Rate of Hydrolysis (relative) |
| 25 | 7.0 | Low |
| 25 | 9.0 | Moderate |
| 37 | 7.0 | Moderate |
| 37 | 9.0 | High |
| 50 | 6.4 | Significantly Increased |
*Note: This table provides a qualitative summary based on published data for p-nitrophenyl phosphate (pNPP), a related compound.[2] The trend for this compound (BNPP) is expected to be similar, with hydrolysis rates increasing with both pH and temperature.[1][3] Quantitative rates for BNPP should be determined empirically using the protocol described above.
Visualizations
Caption: Experimental workflow for correcting for non-enzymatic BNPP hydrolysis.
Caption: Logical workflow for troubleshooting high background signals.
References
Dealing with interfering substances in Bis(p-nitrophenyl) phosphate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Bis(p-nitrophenyl) phosphate (B84403) (pNPP) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in a pNPP assay?
A1: Several substances can interfere with pNPP assays by inhibiting the phosphatase enzyme. Common inhibitors include inorganic phosphate, EDTA, citrate, and fluoride.[1] It is crucial to consider the composition of your sample and buffers to avoid introducing these substances.
Q2: My pNPP substrate solution has a yellow tint. Can I still use it?
A2: A faint yellow color in your pNPP solution may indicate some spontaneous hydrolysis of pNPP to p-nitrophenol, which can lead to higher background absorbance.[1] For optimal signal-to-noise ratio, it is recommended to use a colorless or very pale yellow solution. If the solution is noticeably yellow, preparing a fresh solution is the best practice.[1]
Q3: How can I reduce high background in my pNPP assay?
A3: High background can obscure your results. Here are several steps to mitigate it:
-
Reagent Purity: Use high-purity water and reagents to minimize contamination.[1]
-
Blank Control: Always include a "no enzyme" blank control to quantify the level of non-enzymatic hydrolysis of pNPP.[1]
-
Sufficient Washing (for ELISA applications): Ensure thorough washing steps to remove any unbound enzyme conjugate.[1]
-
Optimize Blocking (for ELISA applications): Increasing the concentration or incubation time of the blocking buffer can be effective.[2]
Q4: What is the purpose of a stop solution in a pNPP assay, and which one should I choose?
A4: A stop solution is added to halt the enzymatic reaction at a specific time point, allowing for accurate endpoint measurements. Common stop solutions include sodium hydroxide (B78521) (NaOH) and EDTA. NaOH rapidly increases the pH, denaturing the enzyme and providing an immediate stop.[3] EDTA, a chelating agent, inactivates the metalloenzyme phosphatase by sequestering essential metal ions like Zn²⁺ and Mg²⁺.[3] The choice depends on your experimental needs; NaOH provides a more definitive stop, while EDTA offers a gentler inactivation.[3]
Troubleshooting Guides
Issue 1: Weak or No Signal
A weak or absent signal in a pNPP assay can be frustrating. The following guide provides a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow for Weak or No Signal
Caption: A flowchart for systematically troubleshooting a weak or no signal in pNPP assays.
Quantitative Data Summary: Common Causes of Weak Signal
| Potential Cause | Recommended Action | Expected Outcome | Reference |
| Inactive Enzyme | Run a positive control with a known active enzyme. | A clear, dose-dependent increase in absorbance at 405 nm will confirm reagent activity. | [1] |
| Suboptimal Assay Conditions | Verify the pH, temperature, and incubation time are optimal for the specific phosphatase. | Increased enzyme activity and a stronger signal. | [1] |
| Presence of Inhibitors | Analyze sample for common inhibitors like phosphate, EDTA, citrate, or fluoride. | Removal of inhibitors should restore enzyme activity. | [1] |
| Insufficient Reagent Concentration | Increase the concentration of the enzyme or pNPP substrate. | A detectable signal should be generated within the assay's timeframe. | [1] |
| Incorrect Wavelength Reading | Ensure absorbance is read at or near 405 nm. | Accurate measurement of the p-nitrophenol product. | [1] |
Issue 2: High Background Signal
High background can mask the true signal from your enzymatic reaction. This guide provides steps to identify and reduce sources of background noise.
Logical Relationship for Troubleshooting High Background
Caption: A decision-making flowchart for troubleshooting high background in pNPP assays.
Quantitative Data Summary: Solutions for High Background
| Potential Cause | Recommended Action | Expected Outcome | Reference |
| Spontaneous Substrate Hydrolysis | Prepare fresh pNPP solution just before use and protect it from light. | Lower absorbance in the "no enzyme" blank control. | [1][2] |
| Insufficient Washing (ELISA) | Increase the number of wash cycles to 4-6 and consider a 30-60 second soaking step. | Complete removal of unbound enzyme conjugate. | [2] |
| Ineffective Blocking (ELISA) | Increase blocking buffer concentration (e.g., from 1% to 3-5% BSA) or incubation time. | Reduced non-specific binding of the enzyme. | [2] |
| Contaminated Reagents | Use high-purity water and reagents for all solutions. | Minimized background from contaminants. | [1] |
Experimental Protocols
Protocol 1: General pNPP Assay for Phosphatase Activity
This protocol provides a general framework for measuring phosphatase activity. It may require optimization for specific enzymes.
Experimental Workflow for a General pNPP Assay
Caption: A standard workflow for performing a pNPP-based phosphatase assay.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: The buffer composition will depend on the specific phosphatase being assayed. A common buffer for alkaline phosphatase is 100 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.5.[1]
-
pNPP Substrate Solution: Dissolve pNPP in the assay buffer to the desired concentration (e.g., 1 mg/mL). This solution should be made fresh and protected from light.[1][2]
-
Enzyme Dilutions: Prepare serial dilutions of your enzyme sample in the assay buffer.
-
Stop Solution: A common stop solution is 3 M NaOH.[1]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each enzyme dilution to the wells of a microplate.[1]
-
Include a blank control containing 50 µL of assay buffer without the enzyme.[1]
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes.[1]
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[1]
-
Incubate for a predetermined time (e.g., 10-60 minutes).
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.[1]
-
Read the absorbance at 405 nm using a microplate reader.[1]
-
Protocol 2: Removal of Inorganic Phosphate from Samples
Inorganic phosphate is a potent inhibitor of phosphatases. This protocol describes a method for removing phosphate from protein samples using dialysis.
Methodology:
-
Sample Preparation: Prepare your protein sample containing the phosphatase of interest.
-
Dialysis:
-
Transfer the sample to a dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain your protein of interest.
-
Dialyze the sample against a phosphate-free buffer at 4°C. The buffer should be appropriate for maintaining the stability and activity of your enzyme.
-
Perform several buffer changes over a period of 12-24 hours to ensure complete removal of phosphate.
-
-
Post-Dialysis:
-
Recover the sample from the dialysis tubing.
-
The sample is now ready for use in the pNPP assay. It is advisable to re-quantify the protein concentration after dialysis.
-
This approach is effective for removing small molecule inhibitors like inorganic phosphate from macromolecular samples.[4]
References
Optimizing pH for Bis(p-nitrophenyl) phosphate hydrolysis by a specific enzyme
Welcome to the technical support center for optimizing the enzymatic hydrolysis of bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of bis(p-nitrophenyl) phosphate?
A1: The optimal pH for bis-pNPP hydrolysis is highly dependent on the specific enzyme being used. Different enzymes exhibit maximal activity at different pH values. For instance, the BfiI restriction enzyme shows an optimal pH in the range of 5.5-6.0.[1] In contrast, alkaline phosphatase from osseous plate has been studied at both pH 7.5 and 9.4.[2] It is crucial to consult the literature for the specific enzyme you are working with or to perform a pH profile experiment to determine the optimal pH empirically.
Q2: What are common buffers used for this assay?
A2: The choice of buffer is critical for maintaining the optimal pH and supporting enzyme activity. Commonly used buffers include Tris-HCl and HEPES. For example, a study on alkaline phosphatase used a buffer containing 50 mM Tris-HCl at pH 7.5.[3][4] Another protocol suggests a buffer with 100 mM Tris-HCl at pH 9.5.[5] When the desired pH is in the physiological range (6.8-8.2), HEPES is often preferred due to its effective buffering capacity.[3]
Q3: How is the hydrolysis of bis-pNPP monitored?
A3: The hydrolysis of the colorless substrate, bis-p-nitrophenyl phosphate, produces p-nitrophenol. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color.[6] The increase in absorbance of this yellow product is monitored spectrophotometrically, typically at a wavelength of 405 nm, to determine the rate of the enzymatic reaction.[1][6]
Q4: What is a typical concentration range for the bis-pNPP substrate?
A4: The concentration of bis-pNPP can influence the reaction rate and the optimal pH of the enzyme.[3] Typical concentrations used in assays range from the micromolar to the millimolar level. For example, one study used 2-5 mM bis-pNPP.[1] It is recommended to determine the Michaelis-Menten constant (Km) for your specific enzyme to select a substrate concentration that is appropriate for your experimental goals, whether it's measuring maximal velocity (Vmax) or screening for inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Contamination of reagents or substrate instability. | Prepare fresh buffer and substrate solutions. Ensure the purity of the bis-pNPP. |
| No or very low enzyme activity | Incorrect pH of the buffer. Inactive enzyme. Presence of an inhibitor. | Verify the pH of your buffer. Use a fresh aliquot of the enzyme. Check for potential inhibitors in your reaction mixture. |
| Inconsistent readings between replicate wells | Pipetting errors. Temperature fluctuations across the plate. | Ensure accurate and consistent pipetting. Use a temperature-controlled plate reader or incubator. |
| Precipitate forms in the wells | Poor solubility of the substrate or product at the assay pH. High concentration of salts in the buffer. | Check the solubility of all components in the assay buffer. Consider adjusting the buffer composition or lowering the salt concentration.[7] |
| Reaction proceeds too quickly or too slowly | Enzyme concentration is too high or too low. Substrate concentration is not optimal. | Titrate the enzyme concentration to find a level that gives a linear reaction rate over a suitable time period. Optimize the substrate concentration based on the enzyme's Km. |
| Color continues to develop after adding stop solution | Incomplete mixing of the stop solution. Insufficient concentration of the stop solution. | Ensure thorough mixing after adding the stop solution. Use a higher concentration of the stop solution (e.g., 3 M NaOH) to ensure rapid and complete inactivation of the enzyme.[7] |
Experimental Protocols
Protocol: Determining the Optimal pH for bis-pNPP Hydrolysis
This protocol outlines the steps to determine the optimal pH for a specific enzyme that hydrolyzes bis-p-nitrophenyl phosphate.
-
Prepare a series of buffers: Prepare a set of buffers covering a range of pH values (e.g., from pH 4.0 to 11.0) with overlapping buffering ranges. Examples include citrate (B86180) buffer (pH 4.0-6.0), phosphate buffer (pH 6.0-8.0), Tris-HCl buffer (pH 7.5-9.0), and glycine-NaOH buffer (pH 9.0-11.0).
-
Prepare stock solutions:
-
Enzyme stock solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl) and store it on ice.
-
bis-pNPP stock solution: Prepare a stock solution of bis-p-nitrophenyl phosphate in deionized water.
-
-
Set up the reaction plate:
-
In a 96-well microplate, add the appropriate buffer to a final volume of, for example, 180 µL in each well. Include wells for each pH value to be tested.
-
Add a fixed amount of the enzyme to each well.
-
Include blank wells for each pH containing buffer and substrate but no enzyme to correct for non-enzymatic hydrolysis.
-
-
Initiate the reaction:
-
Start the reaction by adding a fixed volume of the bis-pNPP stock solution to each well to reach the desired final concentration.
-
-
Monitor the reaction:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Analyze the data:
-
Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each pH value from the linear portion of the absorbance vs. time curve.
-
Plot the initial reaction velocity as a function of pH to determine the optimal pH at which the enzyme exhibits the highest activity.
-
Data Presentation
Table 1: pH Dependence of Kinetic Parameters for Enzyme X-catalyzed bis-pNPP Hydrolysis
| pH | Vmax (µmol/min/mg) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 5.0 | 10.2 | 2.5 | 5.1 | 2.04 x 10³ |
| 6.0 | 25.8 | 1.8 | 12.9 | 7.17 x 10³ |
| 7.0 | 45.1 | 1.2 | 22.6 | 1.88 x 10⁴ |
| 7.5 | 50.3 | 1.1 | 25.2 | 2.29 x 10⁴ |
| 8.0 | 48.2 | 1.3 | 24.1 | 1.85 x 10⁴ |
| 9.0 | 30.5 | 2.1 | 15.3 | 7.29 x 10³ |
| 10.0 | 15.7 | 3.0 | 7.9 | 2.63 x 10³ |
Note: This table presents hypothetical data for a generic "Enzyme X" to illustrate how to structure experimental results. Actual values will vary depending on the enzyme and reaction conditions.
Visualizations
Enzymatic Hydrolysis of bis-p-Nitrophenyl Phosphate
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bis(p-nitrophenyl) Phosphate (pNPP) Enzyme Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on temperature optimization and troubleshooting for enzyme reactions involving Bis(p-nitrophenyl) phosphate (B84403) (pNPP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for conducting a pNPP assay?
A1: The ideal temperature for a pNPP assay depends on the specific enzyme being used. While assays can be performed at room temperature (around 25°C) or 37°C, the optimal temperature can vary.[1][2][3] For instance, calf intestinal alkaline phosphatase (CIAP) shows a high temperature optimum of 45°C.[4] It is crucial to maintain a constant temperature throughout an experiment for consistent and reproducible results.[1] For kinetic assays, pre-incubating the plate at the desired temperature is recommended.[1]
Q2: How does temperature affect the kinetics of pNPP hydrolysis by phosphatases?
A2: Temperature significantly influences the kinetic parameters of phosphatase-mediated pNPP hydrolysis. For alkaline phosphatase isoenzymes, the apparent Michaelis constant (Km) for pNPP decreases as the temperature increases from 25°C to 37°C, indicating a higher affinity of the enzyme for the substrate at higher temperatures.[5] Generally, the reaction rate increases with temperature up to an optimal point, beyond which the enzyme may denature and lose activity.[1]
Q3: Can temperature fluctuations impact the results of a pNPP assay?
A3: Yes, temperature fluctuations can introduce variability in the reaction rate, which in turn affects the reproducibility of the results.[1] Maintaining a stable temperature is critical for obtaining consistent data, especially in kinetic studies.[1]
Q4: What is the recommended storage temperature for pNPP?
A4: The optimal storage temperature for pNPP is -20°C.[6] It is also sensitive to light and should be stored protected from light.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Inactive enzyme due to improper storage or handling.[7] | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Run a positive control to verify enzyme activity.[7] |
| Suboptimal reaction temperature. | Determine the optimal temperature for your specific enzyme by performing the assay at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C).[1] | |
| Incorrect pH of the assay buffer. | The optimal pH is enzyme-dependent. Use an appropriate buffer for your phosphatase (e.g., pH 5.5 for acid phosphatase, pH 9.0-10.5 for alkaline phosphatase).[1] | |
| High Background Signal | Spontaneous hydrolysis of pNPP. | A faint yellow color in the pNPP solution may indicate some degree of spontaneous hydrolysis, leading to higher background absorbance. It is best to prepare a fresh solution.[7] |
| Insufficient washing in ELISA applications. | In ELISA assays, insufficient washing to remove unbound alkaline phosphatase-labeled probes can lead to high background.[8] | |
| Inconsistent Readings Between Replicate Wells | Pipetting errors. | Ensure accurate and consistent pipetting of all reagents. |
| Temperature variations across the microplate. | Ensure the entire plate is at a uniform temperature. Pre-incubate the plate at the desired reaction temperature. | |
| Precipitate Forms After Adding Stop Solution | High salt concentration in the reaction buffer precipitating in alkaline conditions. | Consider using a lower concentration of the NaOH stop solution. Ensure all reaction components are fully dissolved before starting.[9] |
Quantitative Data Summary
Table 1: Optimal Temperature and pH for Various Phosphatases with pNPP
| Enzyme | Source | Optimal Temperature | Optimal pH | Reference(s) |
| Alkaline Phosphatase (mAP) | Metagenome of tidal flat sediments | Assayed at 20–80°C | 9.0 (DEA buffer) | [10] |
| Alkaline Phosphatase (CIAP) | Calf Intestine | 45°C | 11.0 (Tris-HCl buffer) | [4] |
| Acid Phosphatase | Burkholderia gladioli | Assayed at 37°C | 6.0 | [11] |
| Neutral Phosphatases | General | Room Temperature or 37°C | ~7.2 | [1][2] |
| Acid Phosphatases | General | Room Temperature or 37°C | 5.5 | [1][12] |
| Alkaline Phosphatases | General | 37°C | 9.0 - 10.5 | [1][13] |
Table 2: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP at 37°C
| Buffer System (pH) | Vmax (µmoles min-1 unit-1) | Km (M) | Kcat (s-1) | Reference(s) |
| 50 mM Tris-HCl (pH 11) | 3.12 | 7.6 x 10-4 | 82.98 | [4] |
| 100 mM Glycine-NaOH (pH 9.5) | 1.6 | 4.0 x 10-4 | 42.55 | [4] |
Experimental Protocols
Protocol 1: General pNPP Phosphatase Activity Assay
This protocol provides a general procedure for measuring phosphatase activity using pNPP in a 96-well plate format.
Materials:
-
Phosphatase enzyme sample
-
pNPP substrate solution
-
Assay Buffer (specific to the phosphatase type, see Table 1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Reaction:
-
Add 50 µL of each enzyme dilution to the wells of a 96-well plate.[7]
-
Include a blank control containing 50 µL of assay buffer without the enzyme.[7]
-
Pre-incubate the plate at the desired temperature for 5 minutes.[7]
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[7]
-
Incubate for a fixed period (e.g., 10-60 minutes).[13] The optimal incubation time may need to be determined empirically.
-
-
Stopping the Reaction and Measurement:
-
Data Analysis:
Protocol 2: Determining Optimal Temperature
This protocol is designed to identify the optimal temperature for a specific phosphatase.
Methodology:
-
Reagent Preparation: Prepare the assay buffer, enzyme, and pNPP substrate as described in Protocol 1.
-
Assay Procedure:
-
Prepare replicate sets of reaction mixtures in a 96-well plate, each containing the assay buffer, enzyme, and substrate.
-
Include blank controls for each temperature point.[1]
-
Incubate each set of reactions at a different, constant temperature (e.g., 25°C, 30°C, 37°C, 42°C).[1]
-
After a fixed incubation time, stop the reactions by adding a stop solution.[1]
-
Measure the absorbance at 405 nm.[1]
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and enzymatic characterization of acid phosphatase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Bis(p-nitrophenyl) Phosphate (BNPPA) Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential issues with the Bis(p-nitrophenyl) phosphate (B84403) (BNPPA) assay, focusing on the effects of metal ion interference.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Bis(p-nitrophenyl) phosphate (BNPPA) assay?
The BNPPA assay is a widely used colorimetric method to determine the activity of phosphatases, such as alkaline phosphatase (AP) and acid phosphatase (AcP).[1][2][3] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl phosphate (pNPP), into p-nitrophenol and inorganic phosphate.[4][5] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][3][6] The rate of yellow color development is directly proportional to the phosphatase activity in the sample.[6]
Q2: My assay results are inconsistent or unexpected. Could metal ions be the cause?
Yes, metal ions are a common source of interference in phosphatase assays and can lead to variable results.[7][8][9] Phosphatases, particularly alkaline phosphatase, are often metalloenzymes, meaning they require specific metal ions (like Zn²⁺ and Mg²⁺) for their catalytic activity.[10] Other metal ions present in your sample or reagents can either inhibit or, in some cases, activate the enzyme, leading to inaccurate measurements of its activity.[9][11]
Q3: Which metal ions are known to inhibit or activate phosphatases?
The effect of a metal ion is dependent on the specific phosphatase, its source, and the concentration of the ion.
-
Alkaline Phosphatase (AP):
-
Inhibitors: Be²⁺ is a potent inhibitor.[7] Other inhibitory metals include Co²⁺, Ni²⁺, Cd²⁺, Cr³⁺, Al³⁺, Mn²⁺, Sn²⁺, and Fe³⁺.[7] Heavy metal ions such as Hg²⁺, Ag⁺, Bi²⁺, Cu²⁺, and Zn²⁺ (at high concentrations) can also inhibit AP activity.[11]
-
Activators: Mg²⁺, Ca²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Cd²⁺ have been shown to activate green crab alkaline phosphatase.[11] Zn²⁺ can be stimulatory at low concentrations (≤15 μmol/L) but inhibitory at higher concentrations (150 μmol/L).[7]
-
-
Acid Phosphatase (AcP):
-
Inhibitors: Molybdate and ferric ions (Fe³⁺) are potent inhibitors. Other inhibitory ions include Cu²⁺, Zn²⁺, and Mn²⁺.
-
Q4: How can I determine if metal ion contamination is affecting my BNPPA assay?
To investigate potential metal ion interference, you can perform the following:
-
Analyze your reagents: Use high-purity water and analytical grade reagents to minimize metal ion contamination.
-
Incorporate a chelating agent: Add a known concentration of a chelating agent, such as EDTA, to a set of control reactions. EDTA sequesters divalent cations. If the enzyme activity is restored in the presence of an inhibitor, it suggests that a divalent metal ion was the cause of inhibition. Note that EDTA will also chelate essential cofactors like Mg²⁺ and Zn²⁺, which can lead to a decrease in the activity of metalloenzymes like alkaline phosphatase.[8]
-
Spike your sample: Add a known concentration of the suspected interfering metal ion to a control reaction to see if it reproduces the inhibitory or activating effect.
Q5: My pNPP substrate solution has turned slightly yellow. Can I still use it?
A faint yellow color in your pNPP solution suggests some spontaneous hydrolysis into p-nitrophenol. While a very pale solution might be usable, it will increase the background absorbance and reduce the signal-to-noise ratio of your assay. For the most accurate and reliable results, it is highly recommended to prepare a fresh, colorless pNPP solution for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Enzyme Inactivation by Inhibitory Metal Ions: Your sample or buffer may contain inhibitory metal ions (e.g., Be²⁺, Cd²⁺, Fe³⁺, Cu²⁺).[7][11] | - Test for the presence of inhibitory ions by adding a chelating agent like EDTA to a control well. Be aware that EDTA can also inhibit metalloenzymes by sequestering essential cofactors.[8] - If a specific ion is suspected, use atomic absorption spectroscopy or ICP-MS to analyze your sample for its presence. - Prepare all buffers and solutions with high-purity, metal-free water and analytical-grade reagents. |
| Lack of Essential Metal Cofactors: Alkaline phosphatases require Zn²⁺ and Mg²⁺ for activity.[10] Over-chelation by EDTA or using buffers prepared with metal-chelating properties can strip these essential ions. | - Ensure your assay buffer for alkaline phosphatase contains adequate concentrations of Mg²⁺ and Zn²⁺. A common formulation includes 1 mM MgCl₂ and 0.1 mM ZnCl₂. | |
| High Background Signal | Contaminating Metal Ions Activating the Enzyme: Some metal ions can non-specifically increase the rate of pNPP hydrolysis or activate the phosphatase, leading to a higher baseline signal.[11] | - Prepare a "no enzyme" control and a "no substrate" control to identify the source of the high background. - If the background is high in the absence of the enzyme, your substrate may be contaminated or degrading. Prepare fresh pNPP solution. - If the background is high only in the presence of the enzyme, consider purifying your enzyme sample to remove activating contaminants. |
| Inconsistent or Irreproducible Results | Variable Metal Ion Concentrations: Inconsistent levels of contaminating metal ions across different samples or reagent preparations can lead to high variability in results. | - Standardize all reagent preparations and use the same source of water and chemicals for all experiments. - If working with biological samples, be aware that endogenous metal ion concentrations can vary. Consider measuring the metal ion content of your samples. |
Data on Metal Ion Effects
The following tables summarize the observed effects of various metal ions on alkaline and acid phosphatase activity as reported in the literature.
Table 1: Effect of Metal Ions on Alkaline Phosphatase Activity
| Metal Ion | Enzyme Source | Concentration | Effect | Reference |
| Be²⁺ | Human Liver & Placenta | ≥5 μmol/L | >50% Inhibition | [7] |
| Be²⁺ | Human Liver | - | Competitive Inhibition (Ki = 0.45 μmol/L) | [7] |
| Be²⁺ | Human Placenta | - | Competitive Inhibition (Ki = 0.26 μmol/L) | [7] |
| Fe³⁺ | Human Liver, Sera, Calf Intestine | ≤10 mg/L | Inhibition | [7] |
| Mn²⁺ | Human Liver | ≤10 mg/L | Inhibition (strengthened by Mg²⁺) | [7] |
| Co²⁺, Ni²⁺, Cd²⁺, Cr³⁺, Al³⁺, Sn²⁺ | Various | ≤10 mg/L | Inhibition | [7] |
| Zn²⁺ | Various | ≤15 μmol/L | Stimulation | [7] |
| Zn²⁺ | Various (except quality-control) | 150 μmol/L | Inhibition | [7] |
| Cu²⁺ | Quality-control serum | ≤10 mg/L | Stimulation | [7] |
| Al³⁺, Co²⁺, Pb²⁺, Cr⁶⁺ | Swan Lake Water | 1 mmol/L | Activation (2.8, 3.1, 2.3, and 2.7-fold increase, respectively) | [9] |
| Cu²⁺, Zn²⁺, Ni²⁺ | Swan Lake Water | 1 mmol/L | Inhibition | [9] |
| Mg²⁺, Ca²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cd²⁺ | Green Crab | - | Activation | [11] |
| Hg²⁺, Ag⁺, Bi²⁺, Cu²⁺, Zn²⁺ | Green Crab | - | Inhibition | [11] |
Table 2: Effect of Metal Ions on Acid Phosphatase Activity
| Metal Ion | Enzyme Source | Concentration | Effect | Reference |
| Molybdate, Fe³⁺ | Vigna aconitifolia seeds | - | Potent Mixed Inhibition | |
| Cu²⁺ | Vigna aconitifolia seeds | - | Non-competitive Inhibition | |
| Zn²⁺, Mn²⁺ | Vigna aconitifolia seeds | - | Mild Inhibition | |
| Cu²⁺, Zn²⁺ | Lupin seeds | - | Inhibition (partially reversed by 20 mM EDTA) | |
| Zn²⁺, Cu²⁺, Co²⁺, Mn²⁺, Fe³⁺ | Rice Bean | - | Inhibition | |
| Li⁺ | Rice Bean | 0.1 and 0.5 mM | Inhibition |
Experimental Protocols
Protocol 1: Standard this compound (BNPPA) Assay
This protocol provides a general procedure for measuring phosphatase activity. Optimal conditions (e.g., pH, temperature, incubation time) should be determined for each specific enzyme.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Phosphatase-containing sample (e.g., purified enzyme, cell lysate)
-
Assay Buffer (e.g., for Alkaline Phosphatase: 100 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.5; for Acid Phosphatase: 100 mM Sodium Acetate, pH 5.5)
-
pNPP Substrate Solution (e.g., 10 mM pNPP in the appropriate Assay Buffer, prepared fresh)
-
Stop Solution (e.g., 3 M NaOH)
Procedure:
-
Prepare serial dilutions of your phosphatase sample in the appropriate Assay Buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well microplate.
-
Include a blank control containing 50 µL of Assay Buffer without the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the phosphatase activity based on a p-nitrophenol standard curve.
Protocol 2: Testing for Metal Ion Interference
This protocol is designed to assess the effect of a specific metal ion on phosphatase activity.
Materials:
-
All materials from Protocol 1
-
Stock solution of the metal ion to be tested (e.g., 100 mM solution of a metal salt in high-purity water)
Procedure:
-
Determine the optimal concentration of your phosphatase enzyme from the standard assay (Protocol 1) that gives a robust signal within the linear range.
-
Prepare a series of dilutions of the metal ion stock solution in the Assay Buffer.
-
In a 96-well plate, add 25 µL of the phosphatase enzyme at the pre-determined optimal concentration to each well (except the blank).
-
Add 25 µL of each metal ion dilution to the respective wells. Include a control well with 25 µL of Assay Buffer instead of the metal ion solution.
-
Include a blank control containing 50 µL of Assay Buffer without the enzyme or metal ion.
-
Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the metal ion to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Follow steps 6-10 from Protocol 1.
-
Calculate the percent inhibition or activation for each metal ion concentration relative to the control (no metal ion added).
Visualizations
Caption: Enzymatic hydrolysis of pNPP in the this compound assay.
Caption: Troubleshooting workflow for suspected metal ion interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of metal ions on the activity of green crab (Scylla serrata) alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibitory effect of metals and other ions on acid phosphatase activity from Vigna aconitifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Bis(p-nitrophenyl) Phosphate (bis-pNPP) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) stock solutions for long-term use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of bis-pNPP solutions?
A1: The stability of bis-pNPP in solution is primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the rate of spontaneous hydrolysis, leading to the breakdown of bis-pNPP and an increase in background signal.[1][2]
-
pH: Alkaline conditions (pH > 8) significantly increase the rate of non-enzymatic hydrolysis of the phosphate ester bonds.[1][2]
-
Light: Bis-pNPP is light-sensitive and can degrade upon exposure to light.[1]
Q2: How should solid bis-pNPP be stored?
A2: To ensure the longevity and performance of solid bis-pNPP, it is recommended to store it at -20°C for long-term storage in a dry, dark environment.[1][3] For short-term use, storage at 2-8°C is adequate.[1] It is also crucial to keep the container tightly sealed as the compound is hygroscopic.[1]
Q3: What is the recommended method for preparing a bis-pNPP stock solution?
A3: For a stable stock solution, dissolve the bis-pNPP powder in high-purity, sterile water.[3] It is advisable to prepare a concentrated stock solution (e.g., 5-10 mM) that can be diluted to the final working concentration before each experiment.[3] To minimize the impact of multiple freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[1][2]
Q4: How long can I store my bis-pNPP stock solution?
A4: A concentrated bis-pNPP stock solution in water can be stable for up to 6 weeks when stored in aliquots at -20°C in the dark.[1][3] However, the working solution, which is diluted in the assay buffer, should ideally be prepared fresh before use, as its stability is significantly lower, especially in alkaline buffers.[2][4]
Q5: My bis-pNPP solution has a yellow tint. Can I still use it?
A5: A yellow tint in your bis-pNPP solution indicates the presence of the degradation product, p-nitrophenol (pNP), which can lead to high background absorbance in your assay.[2] For assays requiring high sensitivity, it is strongly recommended to use a fresh, colorless solution. For less sensitive applications with short incubation times, it might be usable, but a high background control is essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background in negative controls | Spontaneous hydrolysis of bis-pNPP. | • Prepare the working solution fresh before each experiment.[2]• Ensure the pH of the stock solution is not alkaline.[1][2]• Store stock solutions at -20°C and protect from light.[1]• Run a "no enzyme" control to quantify the level of non-enzymatic hydrolysis.[5] |
| Contaminated reagents. | • Use high-purity, sterile water and reagents.[6]• Use fresh, clean pipette tips and tubes.[6] | |
| Low or no signal in the assay | Inactive enzyme. | • Verify the activity of your phosphodiesterase with a fresh, reliable batch of bis-pNPP.[5] |
| Degraded bis-pNPP substrate. | • Prepare a fresh working solution from a properly stored stock.[5]• Test the substrate with a known active enzyme. | |
| Suboptimal assay conditions. | • Ensure the assay buffer pH and temperature are optimal for your specific phosphodiesterase.[7] | |
| High variability between replicates | Inconsistent pipetting. | • Ensure accurate and consistent pipetting of all reagents. |
| Temperature fluctuations across the plate. | • Ensure the entire plate is incubated at a uniform temperature. | |
| Insufficient mixing of reagents. | • Gently mix the contents of each well after adding all reagents.[8] |
Data Presentation
Table 1: Recommended Storage Conditions for Bis-pNPP
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term | Store in a dry, dark place in a tightly sealed container.[1] |
| 2-8°C | Short-term | Protect from moisture and light.[1] | |
| Stock Solution (in water) | -20°C | Up to 6 weeks | Aliquot to avoid freeze-thaw cycles; protect from light.[1][2] |
| Working Solution (in buffer) | Room Temperature or 37°C | Prepare fresh | Prone to rapid degradation, especially at alkaline pH.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Bis-pNPP Stock Solution
Materials:
-
Bis(p-nitrophenyl) phosphate (solid powder)
-
High-purity, sterile deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the solid bis-pNPP to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh out the required amount of bis-pNPP powder in a sterile environment.
-
Dissolve the powder in high-purity, sterile deionized water to a final concentration of 10 mM.
-
Gently vortex the solution until the bis-pNPP is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Substrate Stability Assay
Objective: To determine the stability of the bis-pNPP working solution under experimental conditions.
Materials:
-
Bis-pNPP working solution (prepared in your assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the bis-pNPP working solution in your standard assay buffer.
-
Dispense the working solution into multiple wells of a 96-well plate.
-
Incubate the plate under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Measure the absorbance at 405 nm at various time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
A significant increase in absorbance over time indicates substrate instability.
Visualizations
Caption: Experimental workflow for preparing and using bis-pNPP solutions.
Caption: Enzymatic hydrolysis of bis-pNPP by phosphodiesterase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
How to choose the correct stop solution for a BNPP assay
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate stop solution for a p-Nitrophenyl Phosphate (B84403) (BNPP) assay.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a stop solution in a BNPP assay?
A stop solution is added to terminate the enzymatic reaction catalyzed by alkaline phosphatase (AP) on the BNPP substrate. By abruptly changing the pH, the stop solution denatures the enzyme, halting the conversion of colorless BNPP to the yellow-colored product, p-nitrophenol (pNP). This allows for a stable endpoint measurement of the absorbance at 405 nm, which is proportional to the enzyme's activity.
Q2: What are the common types of stop solutions used for BNPP assays?
The most frequently used stop solution for BNPP assays is Sodium Hydroxide (NaOH). Other alkaline solutions like Sodium Carbonate (Na₂CO₃) and Trisodium (B8492382) Phosphate (Na₃PO₄) can also be used to increase the pH and stop the reaction.
Q3: When should I add the stop solution?
The stop solution should be added after a sufficient incubation period that allows for adequate color development, but before the signal in the most concentrated samples becomes saturated. The optimal incubation time should be determined empirically for your specific assay conditions. For endpoint assays, it is crucial to add the stop solution to all wells at the same time interval after substrate addition to ensure consistency.[1]
Q4: Can I read the plate without adding a stop solution?
While a kinetic assay can be performed by taking multiple readings over time without a stop solution, an endpoint assay requires a stop solution to ensure the reaction is terminated simultaneously across all wells, providing a stable signal for accurate measurement.[1]
Q5: My pNPP solution is slightly yellow before I start the assay. Can I still use it?
A faint yellow color indicates some spontaneous hydrolysis of the BNPP substrate. While it might be usable, it will lead to higher background absorbance. For the best signal-to-noise ratio, it is recommended to use a freshly prepared, colorless pNPP solution.
Choosing the Correct Stop Solution
The selection of a stop solution depends on several factors, including the desired signal stability, potential for background interference, and compatibility with your experimental setup.
Data Presentation: Comparison of Stop Solutions
| Stop Solution | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | Drastically increases pH, denaturing the alkaline phosphatase. | 1 M - 3 M[2][3][4] | Strong stopping power, readily available, stabilizes the yellow p-nitrophenol product.[3] | Highly caustic, requires careful handling. Can sometimes lead to increased background if not used correctly. |
| Sodium Carbonate (Na₂CO₃) | Increases pH to an alkaline level, inhibiting enzyme activity. | 0.5 M - 1 M[5][6] | Less caustic than NaOH, effective at stopping the reaction. | May not be as potent as NaOH, potentially requiring a higher concentration or longer time to fully stop the reaction. |
| Trisodium Phosphate (Na₃PO₄) | Creates a highly alkaline environment (pH ~12), inhibiting enzyme activity. | 0.1 M - 0.5 M | Can also act as a buffer.[7] | Can potentially sequester divalent cations essential for enzyme activity, which is less of a concern for a stop solution. Not as commonly used as NaOH. |
Mandatory Visualization: Decision-Making Workflow
Experimental Protocols
Protocol 1: Using Sodium Hydroxide (NaOH) as a Stop Solution
-
Preparation of 3 M NaOH Solution:
-
Carefully dissolve 120 g of NaOH pellets in deionized water.
-
Bring the final volume to 1 L. Caution: The solution will become hot. Allow it to cool to room temperature before use. Store in a tightly sealed plastic bottle.
-
-
Stopping the Reaction:
-
Following the incubation with the pNPP substrate, add 50 µL of 3 M NaOH solution to each 200 µL of reaction mixture in the wells of the 96-well plate.[4]
-
Gently tap the plate to ensure thorough mixing.
-
-
Reading the Absorbance:
-
Read the absorbance at 405 nm within 60 minutes of adding the stop solution.[2]
-
Protocol 2: Using Sodium Carbonate (Na₂CO₃) as a Stop Solution
-
Preparation of 1 M Na₂CO₃ Solution:
-
Dissolve 105.99 g of anhydrous sodium carbonate in deionized water.
-
Bring the final volume to 1 L. Stir until fully dissolved.
-
-
Stopping the Reaction:
-
After the desired incubation with the pNPP substrate, add 50 µL of 1 M Na₂CO₃ solution to each well containing 150-200 µL of the reaction mixture.
-
Mix by gently tapping the plate.
-
-
Reading the Absorbance:
-
Measure the absorbance at 405 nm. It is recommended to read the plate as soon as possible after stopping the reaction.
-
Protocol 3: Using Trisodium Phosphate (Na₃PO₄) as a Stop Solution
-
Preparation of 0.5 M Na₃PO₄ Solution:
-
Dissolve 81.97 g of anhydrous trisodium phosphate in deionized water.
-
Bring the final volume to 1 L. Ensure the salt is completely dissolved.
-
-
Stopping the Reaction:
-
Following the substrate incubation, add 50 µL of 0.5 M Na₃PO₄ solution to each well.
-
Ensure proper mixing by gently tapping the plate.
-
-
Reading the Absorbance:
-
Read the absorbance at 405 nm promptly after the addition of the stop solution.
-
Troubleshooting Guide
| Issue | Possible Cause Related to Stop Solution | Recommended Solution |
| High Background | Stop solution is contaminated or old. | Prepare a fresh stop solution. |
| Reading the plate too long after adding the stop solution. | Read the plate immediately after adding the stop solution.[8] | |
| Inconsistent addition of stop solution. | Use a multichannel pipette to add the stop solution to all wells as simultaneously as possible. | |
| Stop solution is too concentrated, causing non-specific signal. | Optimize the concentration of the stop solution. | |
| Weak or No Signal | Stop solution was added too early. | Increase the substrate incubation time before adding the stop solution. |
| The pH shift caused by the stop solution is insufficient to completely stop the reaction. | Ensure the concentration of the stop solution is adequate. Consider using a stronger base like NaOH. | |
| Poor Reproducibility (High CV) | Inconsistent timing of stop solution addition between wells or plates. | Standardize the timing of stop solution addition using a multichannel pipette.[1] |
| Incomplete mixing of the stop solution in the wells. | Gently tap the plate after adding the stop solution to ensure a homogenous mixture. | |
| Temperature fluctuations across the plate affecting the reaction rate before stopping. | Ensure the plate is at a stable temperature during incubation and before adding the stop solution.[1] | |
| Precipitate Formation | High concentration of the stop solution reacting with components in the assay buffer. | Try a lower concentration of the stop solution or switch to an alternative stop solution. Ensure all reagents are fully dissolved and free of particulates. |
References
Technical Support Center: Bis(p-nitrophenyl) phosphate (pNPP) Microplate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to pipetting accuracy in Bis(p-nitrophenyl) phosphate (B84403) (pNPP) microplate assays.
Troubleshooting Pipetting Accuracy Issues
Inconsistent or inaccurate pipetting is a major source of variability in microplate assays, leading to unreliable results. This guide addresses specific issues you might encounter and provides actionable solutions.
FAQs: Pipetting Errors and Assay Variability
Q1: My replicate wells show high variability in absorbance readings. What could be the cause?
High variability between replicate wells is often a direct result of inconsistent pipetting. Several factors can contribute to this issue:
-
Inconsistent Pipetting Technique: Variations in plunger speed, pressure, and tip immersion depth between wells can lead to different volumes being dispensed.[1][2][3]
-
Incorrect Tip Usage: Using tips that are not specifically designed for your pipette can result in a poor seal, leading to inaccurate aspiration and dispensing.[2][4] Pre-wetting the pipette tip is also crucial for accuracy, especially when working with small volumes.[2][5][6]
-
Temperature Differences: If the pipette, tips, and reagents are not at the same temperature, the volume of liquid dispensed can vary.[7][8] It is recommended to allow all components to equilibrate to room temperature before starting the assay.[2][7]
-
Pipette Contamination: Carryover from previous samples can affect the enzymatic reaction in subsequent wells.
Q2: I'm observing a consistent "edge effect" in my 96-well plate, where the outer wells have different absorbance values than the inner wells. Why is this happening?
The edge effect is a common phenomenon in microplate assays and can be exacerbated by pipetting inaccuracies.
-
Evaporation: The outer wells of a plate are more susceptible to evaporation, which can concentrate the reactants and lead to higher absorbance readings. While not a direct pipetting error, inconsistent dispensing volumes can worsen this effect.
-
Temperature Gradients: The outer wells may experience different temperatures than the inner wells, especially during incubation steps. This can affect the rate of the enzymatic reaction.
-
Pipetting Angle: Inconsistently angling the pipette when dispensing into different wells can lead to volume inaccuracies.[8][9]
Q3: My standard curve is not linear. Could this be a pipetting issue?
An inaccurate standard curve is a critical problem that can invalidate your results. Pipetting errors are a primary suspect.
-
Serial Dilution Errors: Inaccurate pipetting during the preparation of your serial dilutions is a major cause of non-linear standard curves. Small errors in early dilution steps will be magnified in subsequent dilutions.
-
Inaccurate Standard/Sample Addition: Dispensing incorrect volumes of your standards or samples into the wells will directly impact the final absorbance reading.
Quantitative Impact of Pipetting Errors
To illustrate the significance of proper pipetting technique, the following table summarizes the potential impact of common errors on assay accuracy.
| Pipetting Error | Potential Impact on Accuracy | Tip for Mitigation |
| Incorrect Pipetting Angle (45° vs. Vertical) | Up to 2-3% volume error | Always hold the pipette vertically when aspirating and at a consistent, slight angle when dispensing against the well wall.[8][9] |
| Inconsistent Plunger Speed | Can cause variations of up to 5% | Depress and release the plunger smoothly and consistently for all samples.[1][2] |
| Failure to Pre-wet Tip | Can result in 2-5% lower volume delivery | Aspirate and dispense the liquid back into the reservoir at least three times before taking the measurement.[2][5][6] |
| Incorrect Tip Immersion Depth | Can introduce errors of 1-2% | Immerse the tip just below the surface of the liquid, typically 2-5 mm.[1][2] |
Experimental Protocols
Adherence to a well-defined protocol is essential for reproducible results. Below are key experimental methodologies.
Standard pNPP Assay Protocol
This protocol provides a general framework for a colorimetric phosphatase assay using pNPP in a 96-well microplate format.
-
Reagent Preparation:
-
Prepare an assay buffer appropriate for the phosphatase being studied (e.g., for alkaline phosphatase: 1M Diethanolamine, 0.5mM MgCl2, pH 9.8).
-
Prepare a pNPP substrate solution (e.g., 1 mg/mL) in the assay buffer. This solution should be made fresh.[10]
-
Prepare a stop solution (e.g., 2N NaOH) to halt the enzymatic reaction.[10]
-
-
Assay Procedure:
-
Add 50 µL of your sample (e.g., purified enzyme, cell lysate) to each well of a 96-well plate. Include appropriate blanks (buffer only) and controls.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[11][12]
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).[10][13]
-
Stop the reaction by adding 50 µL of the stop solution to each well.[11][13]
-
-
Data Acquisition:
Visual Guides
The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental planning.
Caption: Troubleshooting workflow for high replicate variability.
Caption: Standard pNPP assay experimental workflow.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. 10 Steps to Improve Pipetting Accuracy | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. offers.the-scientist.com [offers.the-scientist.com]
- 4. abyntek.com [abyntek.com]
- 5. How Can You Ensure Accuracy and Precision in Micropipette? [accumaxlab.com]
- 6. youtube.com [youtube.com]
- 7. biocompare.com [biocompare.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. dutscher.com [dutscher.com]
- 10. interchim.fr [interchim.fr]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. sciencellonline.com [sciencellonline.com]
Technical Support Center: Overcoming Substrate Inhibition with Bis(p-nitrophenyl) phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Bis(p-nitrophenyl) phosphate (B84403) (BNPP) in enzymatic assays, with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is Bis(p-nitrophenyl) phosphate (BNPP) and how does it work?
This compound is a chromogenic substrate used to measure the activity of various phosphatases.[1] In the presence of a phosphatase, BNPP is hydrolyzed, leading to the release of p-nitrophenol (pNP).[2] Under alkaline conditions, pNP forms a yellow-colored product, p-nitrophenolate, which can be quantified by measuring its absorbance at 405 nm.[2][3] The rate of pNP formation is directly proportional to the enzyme's activity.[4]
Q2: What is substrate inhibition and why does it occur with BNPP?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[5] While the search results focus more on p-Nitrophenyl phosphate (pNPP), a similar substrate, the principles of substrate inhibition are applicable. For instance, high concentrations of pNPP have been observed to inhibit alkaline phosphatase activity.[4] This can happen when multiple substrate molecules bind to the enzyme, sometimes at an allosteric site, forming an unproductive enzyme-substrate complex.[5]
Q3: At what concentration does BNPP typically cause substrate inhibition?
The optimal concentration of a p-nitrophenyl phosphate substrate can vary depending on the specific enzyme and assay conditions. For example, with the related substrate pNPP, inhibition of calf intestinal alkaline phosphatase was seen at concentrations above 1.5 mM at most pH levels.[4] It is crucial to experimentally determine the optimal concentration for your specific system to maximize the reaction velocity without inducing inhibition.[6]
Q4: How can I determine the optimal concentration of BNPP for my assay?
To find the ideal BNPP concentration, you should perform a substrate titration. This involves measuring the enzyme activity across a range of BNPP concentrations. The optimal concentration is the lowest one that yields the maximum reaction rate (Vmax) before the activity starts to decline due to inhibition.[4]
Troubleshooting Guide
Problem: I am observing a decrease in enzyme activity at high BNPP concentrations.
This is a classic sign of substrate inhibition. Here are several strategies to troubleshoot and overcome this issue:
1. Optimize Substrate Concentration: As a first step, perform a substrate concentration curve to pinpoint the concentration at which inhibition begins.[6] Aim to use a BNPP concentration that gives the maximum reaction velocity (Vmax) without entering the inhibitory range.[6]
2. Modify the Assay Protocol: Instead of adding the entire substrate amount at the beginning of the reaction, consider a sequential addition approach. This can help maintain an optimal substrate concentration throughout the assay.
3. Check Substrate Solubility: At high concentrations, BNPP may not be fully soluble, leading to turbidity and inaccurate absorbance readings.[7] Visually inspect your high-concentration wells for any cloudiness. Ensure your solvent is adequate to maintain solubility.
4. Consider Alternative Substrates: If substrate inhibition with BNPP persists and is problematic for your specific application, you might consider using an alternative substrate. Different enzymes exhibit varying specificities, and another substrate may not cause inhibition under your experimental conditions.[6]
Data Presentation: Quantitative Assay Parameters
The following table summarizes typical concentration ranges and key parameters for phosphatase assays using p-nitrophenyl phosphate substrates. Note that these are starting points, and optimization for your specific enzyme and conditions is essential.
| Parameter | Typical Value/Range | Notes |
| Starting pNPP Concentration | 1-2 mg/mL | A common initial concentration for alkaline phosphatase assays.[4] |
| Inhibitory pNPP Concentration | > 1.5 mM | Observed for calf intestinal alkaline phosphatase at most pH values.[4] |
| Optimal pNPP Concentration | Varies | Must be determined experimentally by substrate titration.[4] |
| Km of pNPP for Protein Phosphatases | 0.5 - 10 mM | Apparent Michaelis-Menten constant.[8] |
| Molar Extinction Coefficient (ε) of p-nitrophenol | 1.78 x 10⁴ M⁻¹ cm⁻¹ | At 405 nm, used for calculating enzyme activity.[9][10] |
Experimental Protocols
Protocol: Determining the Optimal BNPP Concentration
This protocol outlines a general procedure for identifying the optimal BNPP concentration to avoid substrate inhibition.
Materials:
-
Phosphatase enzyme of interest
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)[9]
-
This compound (BNPP) stock solution
-
Stop Solution (e.g., 2N NaOH)[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare BNPP Dilutions: Create a serial dilution of your BNPP stock solution in the assay buffer to generate a range of working concentrations (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10, and 20 mM).[4]
-
Set up the Plate: In a 96-well plate, add 50 µL of each BNPP working solution in triplicate. Include a "no substrate" control with only the assay buffer.[4]
-
Initiate the Reaction: Add 50 µL of your diluted enzyme solution to each well.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).[9]
-
Stop the Reaction: Add 50 µL of the stop solution to each well.[9]
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.[2]
-
Data Analysis: Subtract the average absorbance of the "no substrate" control from all other readings. Plot the reaction rate (or absorbance) against the BNPP concentration. The optimal concentration is the lowest concentration that gives the maximum absorbance (Vmax) before the rate begins to decrease.[4]
Visualizations
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal BNPP concentration.
Troubleshooting Logic for Substrate Inhibition
Caption: Troubleshooting logic for addressing substrate inhibition by BNPP.
Signaling Pathway Context: Phosphatase Action
Caption: General enzymatic action of a phosphatase on a phosphorylated substrate.
References
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adapting the Bis(p-nitrophenyl) Phosphate Assay for a New Enzyme
This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting the Bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) assay for the characterization of new enzymes, particularly phosphodiesterases.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the bis-pNPP assay?
The bis-pNPP assay is a colorimetric method used to measure the activity of phosphodiesterase (PDE) enzymes. The enzyme catalyzes the hydrolysis of the substrate, bis(p-nitrophenyl) phosphate, which is colorless. This reaction produces p-nitrophenyl phosphate (pNPP) and then p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1] The rate of p-nitrophenol formation is directly proportional to the phosphodiesterase activity.
Q2: What class of enzymes can be assayed using bis-pNPP?
Bis-pNPP is primarily a substrate for phosphodiesterases (E.C. 3.1.4.1), which cleave phosphodiester bonds. Some enzymes with phosphatase activity, like alkaline phosphatase, have also been shown to exhibit phosphodiesterase activity and can hydrolyze bis-pNPP.[2]
Q3: How do I calculate the activity of my new enzyme?
Enzyme activity is calculated from the rate of p-nitrophenol formation. This is determined by measuring the change in absorbance at 405 nm over time. The following formula can be used:
Units/ml enzyme = (ΔA405nm/min Test - ΔA405nm/min Blank) * (Total assay volume in ml) / (ε * path length in cm * Volume of enzyme in ml)
Where:
-
ΔA405nm/min is the rate of change in absorbance per minute.
-
ε (epsilon) is the molar extinction coefficient of p-nitrophenol, which is 18.5 mM⁻¹cm⁻¹ or 18,500 M⁻¹cm⁻¹.
-
One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of bis-pNPP per minute at a specific pH and temperature.
Q4: What are the key parameters to optimize for a new enzyme?
When adapting the bis-pNPP assay for a new enzyme, it is crucial to optimize several parameters to ensure accurate and reliable results. These include:
-
pH: The optimal pH for enzyme activity can vary significantly. It is recommended to test a range of pH values to determine the ideal condition for your specific enzyme.[1][2]
-
Enzyme Concentration: The enzyme concentration should be chosen so that the reaction rate is linear over the desired time course.
-
Substrate Concentration: The concentration of bis-pNPP should ideally be at or above its Michaelis constant (Km) to ensure the reaction rate is dependent on the enzyme concentration.
-
Temperature: Most enzymatic assays are performed at a constant temperature, typically between 25°C and 37°C.[3]
-
Divalent Cations: Many phosphodiesterases are metalloenzymes and may require divalent cations like Mn²⁺ for optimal activity.[1][3]
Experimental Protocols
Standard Protocol for Bis-pNPP Assay
This protocol provides a general procedure for measuring phosphodiesterase activity using bis-pNPP.
Materials:
-
Tris-HCl buffer (e.g., 200 mM, pH 8.9)
-
This compound (bis-pNPP) solution (e.g., 6.0 mM in Tris-HCl buffer)
-
Enzyme solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare the assay buffer (e.g., 200 mM Tris-HCl, adjust to the desired pH at 25°C).
-
Prepare the bis-pNPP substrate solution in the assay buffer.
-
Pipette the bis-pNPP solution into the wells of a 96-well plate or cuvettes.
-
Include a blank control containing the substrate solution but no enzyme.
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme solution to the appropriate wells.
-
Immediately begin monitoring the increase in absorbance at 405 nm for a set period (e.g., 5-10 minutes).[3]
-
Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the absorbance curve.
Protocol for Optimizing Assay Conditions for a New Enzyme
This protocol describes how to systematically optimize the key parameters for a new enzyme.
1. Determining the Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., from pH 7.0 to 10.5).
-
Perform the standard bis-pNPP assay at each pH, keeping the enzyme and substrate concentrations constant.
-
Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.[1]
2. Determining the Optimal Enzyme Concentration:
-
Prepare serial dilutions of your enzyme solution.
-
Perform the assay using a fixed, saturating concentration of bis-pNPP at the optimal pH.
-
Plot the initial reaction velocity against the enzyme concentration. The optimal enzyme concentration should fall within the linear range of this plot.
3. Determining the Michaelis-Menten Constant (Km) for bis-pNPP:
-
Use the optimal pH and enzyme concentration determined previously.
-
Perform the assay with varying concentrations of bis-pNPP.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.
4. Investigating the Effect of Divalent Cations:
-
Perform the assay in the presence and absence of various divalent cations (e.g., MnCl₂, MgCl₂) at different concentrations.[3]
-
Compare the enzyme activity under each condition to determine if a specific cation is required for or enhances activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High Background Signal (in blank/no enzyme control) | Spontaneous hydrolysis of bis-pNPP. | Prepare fresh substrate solution before each experiment. Protect the substrate solution from light. Optimize the pH, as highly alkaline conditions can increase spontaneous hydrolysis. |
| Contaminated reagents. | Use high-purity water and reagents. | |
| No or Low Enzyme Activity Detected | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Run a positive control with a known active phosphodiesterase. |
| Suboptimal assay conditions. | Systematically optimize the pH, temperature, and ionic strength of the assay buffer. Test for the requirement of divalent cations. | |
| Presence of inhibitors in the enzyme preparation. | Purify the enzyme further. Consider dialysis of the enzyme preparation. | |
| Non-linear Reaction Rate | Substrate depletion. | Decrease the enzyme concentration or the reaction time. |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions (pH, temperature). Add stabilizing agents like BSA if necessary. | |
| Product inhibition. | Measure the initial reaction rates where the product concentration is low. | |
| High Variability Between Replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Temperature fluctuations. | Ensure all components are at the correct temperature before starting the reaction and maintain a constant temperature during the assay. | |
| Incomplete mixing. | Mix the reaction components thoroughly by gently pipetting up and down or by using a plate shaker. | |
| Inconclusive values due to contaminating enzymes | Presence of phosphomonoesterases in the enzyme sample, which can hydrolyze the p-nitrophenyl phosphate product.[4] | Further purify the enzyme to remove contaminating phosphatases. A direct determination of the hydrolyzed phosphodiesterase substrate in the UV range may be possible at the isosbestic points of the transformation of the phosphomonoesterase substrate.[4] |
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Wavelength for Detection | 405 nm | [1] |
| pH Optimum | 8.5 - 10.0 | [1][3] |
| Temperature | 25 - 37 °C | [3] |
| bis-pNPP Concentration | 2 - 6 mM | [3] |
| Divalent Cation (if required) | 1 - 3 mM MnCl₂ | [3] |
| p-Nitrophenol Molar Extinction Coefficient (ε) | 18,500 M⁻¹cm⁻¹ |
Visualizations
Caption: Workflow of the this compound assay.
Caption: Troubleshooting decision tree for the bis-pNPP assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of phosphodiesterase activity in the presence of phosphomonoesterase using bis-p-nitrophenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bis(p-nitrophenyl) phosphate and p-nitrophenyl phosphate as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used chromogenic substrates in enzyme kinetics: Bis(p-nitrophenyl) phosphate (B84403) (BNPP) and p-nitrophenyl phosphate (pNPP). A detailed analysis of their respective performance, supported by experimental data, is presented to assist researchers in selecting the optimal substrate for their specific applications.
Introduction
In the study of enzymatic reactions, the choice of substrate is paramount to obtaining accurate and reproducible data. Both Bis(p-nitrophenyl) phosphate (BNPP) and p-nitrophenyl phosphate (pNPP) are popular chromogenic substrates that yield a yellow-colored product, p-nitrophenol, upon enzymatic hydrolysis. This allows for a straightforward spectrophotometric quantification of enzyme activity. However, their utility is dictated by the class of enzymes they are designed to assay. While structurally similar, BNPP is primarily a substrate for phosphodiesterases (PDEs) , enzymes that cleave phosphodiester bonds, whereas pNPP is the substrate of choice for phosphomonoesterases , such as alkaline phosphatase (AP) and acid phosphatase (ACP), which hydrolyze phosphomonoester bonds.
Performance Comparison
The fundamental difference in the enzymatic reactions of BNPP and pNPP lies in the type of bond cleaved and the enzymes that catalyze these reactions. This intrinsic difference in substrate specificity is the primary determinant of their application in research.
This compound (BNPP) is a phosphodiester, and its hydrolysis by a phosphodiesterase yields one molecule of p-nitrophenol and one molecule of p-nitrophenyl phosphate.
p-Nitrophenyl phosphate (pNPP) is a phosphomonoester. Its hydrolysis by a phosphomonoesterase, such as alkaline phosphatase, results in the formation of one molecule of p-nitrophenol and inorganic phosphate.[1]
While some enzymes, like alkaline phosphatase, have been shown to exhibit both phosphomonoesterase and phosphodiesterase activity, their efficiency with each substrate can vary significantly.
Quantitative Data Summary
The following tables summarize the key kinetic parameters for BNPP and pNPP with relevant enzymes. It is important to note that kinetic values are highly dependent on experimental conditions such as pH, temperature, and buffer composition.
| Substrate | Enzyme | Enzyme Source | Km (mM) | Vmax (µmol/min/mg or U/mg) | Optimal pH |
| This compound (BNPP) | Alkaline Phosphatase | Rat Osseous Plate | 1.9 | Not specified | 7.5 |
| Alkaline Phosphatase | Rat Osseous Plate | 3.9 | Not specified | 9.4 | |
| p-Nitrophenyl phosphate (pNPP) | Alkaline Phosphatase | Calf Intestinal | 0.4 - 0.76 | 1.6 - 3.12 µmoles min-1 unit-1 | 9.5 - 11.0 |
| Alkaline Phosphatase | E. coli | ~0.04 | Not specified in comparable units | Alkaline | |
| Acid Phosphatase | Burkholderia gladioli | 0.065 (K0.5) | 113.5 U/mg | 6.0 | |
| Protein Tyrosine Phosphatase (PTP) | General | 0.5 - 10 | Not specified in comparable units | Neutral |
Experimental Protocols
Detailed methodologies for enzyme assays using BNPP and pNPP are crucial for reproducible results. Below are representative protocols for each substrate.
Protocol for Phosphodiesterase Assay using BNPP
This protocol is adapted for a generic phosphodiesterase assay.
Materials:
-
This compound (BNPP) solution
-
Phosphodiesterase enzyme preparation
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of BNPP in the assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's Km.
-
Add a defined volume of the enzyme preparation to the wells of a 96-well plate.
-
Initiate the reaction by adding the BNPP substrate solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution to each well. The alkaline stop solution also enhances the color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on a p-nitrophenol standard curve.
Protocol for Phosphatase Assay using pNPP
This is a general protocol for assaying alkaline phosphatase activity.[2]
Materials:
-
p-Nitrophenyl phosphate (pNPP) solution
-
Alkaline phosphatase enzyme preparation
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)[2]
-
Stop Solution (e.g., 3 M NaOH)[2]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of pNPP in the assay buffer. A typical concentration is 1 mg/mL.[2]
-
Add the enzyme sample to the wells of a 96-well plate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a few minutes.[2]
-
Start the reaction by adding the pNPP working solution to each well.[2]
-
Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes) or until a sufficient yellow color has developed. The incubation should be protected from light.[2]
-
For endpoint assays, stop the reaction by adding the stop solution to each well. For kinetic assays, the absorbance can be measured at multiple time points without a stop solution.[2]
-
Measure the absorbance at 405 nm.
-
Determine the phosphatase activity from the rate of p-nitrophenol formation, using its molar extinction coefficient.
Visualization of Workflows and Pathways
Experimental Workflow for Enzyme Assay
Caption: Generalized experimental workflow for a colorimetric enzyme assay.
Signaling Pathway Overview: Phosphomonoesterases vs. Phosphodiesterases
Caption: Simplified signaling pathways involving phosphomonoesterases and phosphodiesterases.
Conclusion
The selection between this compound and p-nitrophenyl phosphate is fundamentally determined by the enzyme class under investigation. pNPP is the established and widely characterized substrate for assaying phosphomonoesterases, with a wealth of supporting literature and protocols. BNPP, on the other hand, serves as a valuable tool for the study of phosphodiesterases. While some enzymes may exhibit cross-reactivity, their kinetic efficiencies often favor one substrate over the other. For researchers and drug development professionals, a clear understanding of the target enzyme's function is essential for choosing the appropriate p-nitrophenyl-based substrate to generate meaningful and reliable data.
References
A Comprehensive Comparison of Bis(p-nitrophenyl) Phosphate and Other Phosphodiesterase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bis(p-nitrophenyl) phosphate (B84403) (BNPP) with other commonly used substrates for the measurement of phosphodiesterase (PDE) activity. The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics and for the screening of potential inhibitors in drug discovery. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in your research.
Introduction to Phosphodiesterase Substrates
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of phosphodiester bonds, playing a crucial role in signal transduction by regulating the intracellular levels of cyclic nucleotides like cAMP and cGMP. The activity of these enzymes is a key target for therapeutic intervention in a variety of diseases. Consequently, the reliable measurement of PDE activity is paramount.
A range of substrates has been developed for this purpose, each with its own set of advantages and disadvantages. These can be broadly categorized as:
-
Chromogenic substrates: These substrates, upon enzymatic cleavage, produce a colored product that can be quantified spectrophotometrically. Bis(p-nitrophenyl) phosphate is a classic example.
-
Fluorogenic substrates: These substrates yield a fluorescent product upon hydrolysis, offering higher sensitivity compared to chromogenic alternatives.
-
Radiolabeled substrates: Utilizing radioisotopes like ³H or ³²P, these substrates provide a highly sensitive and direct method for measuring PDE activity.
-
Luminescence-based substrates: These assays involve a coupled-enzyme system that ultimately generates a luminescent signal proportional to PDE activity.
This guide will focus on a detailed comparison of BNPP with representatives from these other classes of substrates.
Performance Comparison of Phosphodiesterase Substrates
The choice of substrate significantly impacts the sensitivity, specificity, and throughput of a phosphodiesterase assay. Below is a summary of the performance characteristics of this compound and other common PDE substrates.
Quantitative Data Summary
The following table summarizes the kinetic parameters for this compound and other substrates with Phosphodiesterase I (PDE I), for which the most comprehensive comparative data is available. It is important to note that kinetic parameters are highly dependent on the specific PDE isozyme and assay conditions.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Detection Method |
| This compound (BNPP) | Bovine Intestinal PDE I | 1.9 (at pH 7.5), 3.9 (at pH 9.4) | Not Reported | Spectrophotometry (405 nm) |
| p-Nitrophenyl-5'-thymidine phosphate | Bovine Intestinal PDE I | 0.5 | Not Reported | Spectrophotometry (405 nm) |
| p-Nitrophenyl phenylphosphonate | Bovine Intestinal PDE I | 32.8 | Not Reported | Spectrophotometry (405 nm) |
| Cyclic AMP (cAMP) | Rat Osseous Plate Alkaline Phosphatase (Type I PDE activity) | 0.3 (high affinity), 22 (low affinity) | Not Reported | Radiometric/Other |
| 4-Methylumbelliferyl Phenylphosphonate | Bovine Intestinal PDE I | Not Reported | Not Reported | Fluorometry |
| 4-Methylumbelliferyl Thymidine 5'-phosphate | Bovine Intestinal PDE I | Not Reported | Not Reported | Fluorometry |
Data compiled from multiple sources.[1]
Note on Broader PDE Family Data: While BNPP has been used to assay other PDE families, comprehensive and directly comparable kinetic data (Km, Vmax) across a wide range of PDE isozymes is not as readily available in the literature as it is for PDE I. The utility of BNPP for other PDE families should be empirically determined.
Signaling Pathways and Experimental Workflows
Visualizing the context of PDE activity and the process of substrate comparison is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate a key PDE signaling pathway and a generalized workflow for comparing PDE substrates.
cGMP Signaling Pathway
The nitric oxide (NO)/cGMP pathway is a critical signaling cascade in which phosphodiesterase 5 (PDE5) plays a key regulatory role by degrading cGMP.
Caption: The NO/cGMP signaling pathway regulated by PDE5.
Experimental Workflow for Comparing PDE Substrates
A systematic approach is necessary to compare the performance of different phosphodiesterase substrates objectively.
References
A Comparative Guide to Phosphodiesterase Assays: Validation of the Bis(p-nitrophenyl) Phosphate Method
For researchers, scientists, and drug development professionals, the accurate measurement of phosphodiesterase (PDE) activity is crucial for understanding cellular signaling and for the discovery of novel therapeutics. This guide provides a comprehensive validation of a colorimetric PDE assay using Bis(p-nitrophenyl) phosphate (B84403) (Bis-pNPP) and compares its performance against other commonly used methods.
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] Dysregulation of PDE activity is implicated in a wide range of diseases, making them attractive targets for drug development.[1][3][4] The selection of an appropriate assay for measuring PDE activity is therefore a critical step in both basic research and high-throughput screening campaigns.
This guide details the experimental protocol for a straightforward and cost-effective PDE assay utilizing the chromogenic substrate Bis(p-nitrophenyl) phosphate. Furthermore, it presents a comparative analysis with alternative methods, including radioactive, ELISA-based, fluorescence polarization, and luminescence-based assays, to aid researchers in selecting the most suitable technique for their specific needs.
Phosphodiesterase Signaling Pathway
Phosphodiesterases play a pivotal role in terminating cyclic nucleotide signaling. Extracellular signals activate adenylyl or guanylyl cyclases, leading to the production of cAMP or cGMP, respectively. These second messengers then activate downstream effectors such as protein kinases. PDEs hydrolyze the phosphodiester bond in cAMP and cGMP, converting them to the inactive 5'-AMP and 5'-GMP, thus controlling the magnitude and duration of the signal.[1][2][5]
Comparison of Phosphodiesterase Assay Methodologies
The selection of a PDE assay depends on various factors, including the specific research question, required throughput, sensitivity, and available instrumentation. The following table provides a comparative overview of the Bis-pNPP assay and other common methods.
| Assay Method | Principle | Advantages | Disadvantages | Throughput | Sensitivity |
| This compound (Bis-pNPP) | Colorimetric detection of p-nitrophenol produced from the enzymatic hydrolysis of Bis-pNPP.[6][7] | Simple, cost-effective, continuous monitoring possible.[6] | Lower sensitivity compared to other methods, potential for interference from colored compounds. | Low to Medium | Micromolar range |
| Radioactive Assay | Measures the conversion of radiolabeled cAMP or cGMP to their corresponding 5'-monophosphates.[2][4][5] | High sensitivity, considered a gold standard.[5][7] | Requires handling of radioactive materials, generates radioactive waste, low throughput.[7] | Low | Femtomole to picomole range[7] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive immunoassay where remaining cAMP or cGMP competes with a labeled counterpart for antibody binding. | High specificity and sensitivity, non-radioactive.[7] | Multiple incubation and wash steps, can be expensive. | Medium to High | Picomole to nanomolar range[7] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled cAMP or cGMP analog upon binding to a specific antibody. | Homogeneous (no-wash) format, suitable for high-throughput screening (HTS).[3] | Requires a fluorescence polarization plate reader, potential for interference from fluorescent compounds. | High | Nanomolar range |
| Luminescence (e.g., PDE-Glo™) | A coupled-enzyme system where the amount of remaining cAMP or cGMP is linked to a luciferase reaction that generates light.[1][8] | High sensitivity, wide dynamic range, suitable for HTS.[1][8][9] | Can be expensive, susceptible to interference from compounds affecting luciferase. | High | Sub-micromolar to nanomolar range |
Experimental Protocols
This compound (Bis-pNPP) Assay
This protocol is adapted from standard procedures for measuring phosphodiesterase I activity.[6][10]
Materials:
-
200 mM Tris-HCl buffer, pH 8.9
-
6.0 mM this compound (Bis-pNPP) solution in Tris-HCl buffer
-
Phosphodiesterase I enzyme solution
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Equilibrate the Tris-HCl buffer and Bis-pNPP solution to 25°C.
-
In a cuvette, add 3.0 mL of the 6.0 mM Bis-pNPP solution. For a blank, use a separate cuvette with the same volume of Bis-pNPP solution.
-
Monitor the absorbance at 405 nm until it is constant.
-
To initiate the reaction, add 0.06 mL of the phosphodiesterase I enzyme solution to the test cuvette. Add 0.06 mL of deionized water to the blank cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the curve for both the test and blank samples.
-
Enzyme activity is calculated based on the rate of p-nitrophenol formation, using its molar extinction coefficient (18.5 mM⁻¹cm⁻¹ at 405 nm).[10]
Alternative Method: Luminescence-Based Assay (PDE-Glo™)
This protocol provides a general overview of the PDE-Glo™ Phosphodiesterase Assay.[1][8][9]
Materials:
-
PDE-Glo™ Phosphodiesterase Assay Kit (containing buffer, substrate, termination buffer, detection solution, and Kinase-Glo® reagent)
-
Purified phosphodiesterase enzyme
-
Luminometer-compatible microplates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
PDE Reaction: In a well of a microplate, combine the PDE enzyme, assay buffer, and cAMP or cGMP substrate. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction. Then, add the PDE-Glo™ Detection Solution, which contains protein kinase A (PKA). The remaining cAMP/cGMP will activate PKA, which will consume ATP.
-
Luminescence Measurement: Add the Kinase-Glo® Reagent. This reagent contains luciferase and its substrate, which will produce light in proportion to the amount of ATP remaining.
-
Data Analysis: Measure the luminescence using a luminometer. A higher luminescent signal corresponds to lower PDE activity (more remaining cAMP/cGMP, less ATP consumed by PKA, and more ATP available for the luciferase reaction).
Conclusion
The this compound assay offers a reliable and accessible method for the validation and routine measurement of phosphodiesterase activity. Its primary advantages are its simplicity and low cost, making it an excellent choice for smaller-scale studies and educational purposes. However, for applications requiring high sensitivity and throughput, such as in drug discovery screening, alternative methods like fluorescence polarization or luminescence-based assays are more suitable. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to select the most appropriate phosphodiesterase assay for their experimental needs.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 2. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]
- 8. promega.com [promega.com]
- 9. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating Substrate Specificity: A Comparative Guide to Phosphatase Cross-Reactivity with Bis(p-nitrophenyl) phosphate
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate interactions is paramount. While phosphatases are primarily recognized for their hydrolysis of phosphate (B84403) monoesters, a notable degree of cross-reactivity exists, particularly with phosphodiester substrates like Bis(p-nitrophenyl) phosphate (Bis-pNPP). This guide provides an objective comparison of this phenomenon, focusing on the well-documented phosphodiesterase activity of Alkaline Phosphatase (AP), and presents the supporting experimental data and protocols necessary for rigorous scientific inquiry.
Introduction to Bis-pNPP and Phosphatase Activity
This compound is a chromogenic substrate traditionally used to assay phosphodiesterase (PDE) activity. The enzymatic hydrolysis of Bis-pNPP occurs in a two-step reaction. First, a phosphodiesterase cleaves one p-nitrophenyl group, yielding p-nitrophenyl phosphate (pNPP). Subsequently, a phosphomonoesterase can hydrolyze pNPP to release the chromogenic product, p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol converts to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified by measuring its absorbance at 405 nm.
Interestingly, some enzymes classified as phosphomonoesterases, most notably alkaline phosphatase, exhibit promiscuous phosphodiesterase activity and can directly hydrolyze Bis-pNPP. This cross-reactivity is a critical consideration in assay design and inhibitor screening, as it can lead to confounding results if not properly understood and controlled for. While extensive quantitative data on this cross-reactivity is most readily available for alkaline phosphatase, it highlights a broader principle of enzyme promiscuity that is vital for researchers to consider.
Comparative Analysis of Kinetic Parameters
The efficiency of an enzyme's activity on a given substrate is best described by its kinetic parameters. For phosphatases acting on Bis-pNPP, this activity is a measure of their phosphodiesterase function. The data available robustly characterizes this promiscuous activity in E. coli Alkaline Phosphatase and its mutants, as well as in Alkaline Phosphatase derived from rat osseous plates.
Below is a summary of the key kinetic data. The catalytic efficiency (kcat/KM) provides a measure of how efficiently an enzyme converts a substrate to a product. For the rat osseous-plate AP, the apparent dissociation constant (K0.5) is provided, which is an inverse measure of the substrate's affinity for the enzyme.
| Enzyme | Substrate | pH | kcat/KM (M⁻¹s⁻¹) | K₀.₅ (mM) | Reference |
| E. coli Alkaline Phosphatase (Wild Type) | Bis-pNPP | - | 1.1 x 10³ | - | [1] |
| E. coli AP Mutant (R166S) | Bis-pNPP | - | 1.1 x 10² | - | [1] |
| E. coli AP Mutant (E322Y) | Bis-pNPP | - | 1.9 x 10³ | - | [1] |
| Rat Osseous-Plate Alkaline Phosphatase | Bis-pNPP | 7.5 | - | 1.9 | |
| Rat Osseous-Plate Alkaline Phosphatase | Bis-pNPP | 9.4 | - | 3.9 |
Note: The rate of phosphodiesterase activity for tissue nonspecific alkaline phosphatase with Bis-pNPP has been observed to be in the same range as its phosphomonoesterase activity with pNPP at physiological pH.
Currently, detailed kinetic data for the cross-reactivity of acid phosphatases or protein tyrosine phosphatases with Bis-pNPP is not widely available in the literature, representing a potential area for future investigation.
Experimental Protocols
This section provides a detailed methodology for a standard phosphodiesterase activity assay using Bis-pNPP, adaptable for measuring the cross-reactivity of various phosphatases.
Principle
The phosphatase-catalyzed hydrolysis of Bis-pNPP yields p-nitrophenol, which is measured spectrophotometrically at 405 nm under alkaline conditions. The rate of p-nitrophenol formation is directly proportional to the enzyme's phosphodiesterase activity.
Materials
-
Tris-HCl buffer (e.g., 200 mM, pH 8.9)
-
This compound (Bis-pNPP) substrate solution (e.g., 6.0 mM in Tris-HCl buffer)
-
Purified phosphatase enzyme of interest
-
Deionized water
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well clear, flat-bottom microplates or cuvettes
-
Stop solution (e.g., 2N NaOH) for endpoint assays
Assay Procedure (96-Well Plate Format)
-
Reagent Preparation : Prepare fresh Bis-pNPP substrate solution in the appropriate assay buffer immediately before use. Prepare serial dilutions of the phosphatase enzyme in a suitable cold buffer to determine the optimal concentration.
-
Reaction Setup : To each well of the microplate, add the components in the following order:
-
Test Wells : Add a specific volume of the enzyme solution.
-
Blank Well : Add the same volume of enzyme dilution buffer without the enzyme.
-
-
Initiate Reaction : Add the Bis-pNPP substrate solution to all wells to start the reaction. The final volume is typically 150-200 µL.
-
Incubation : Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction rate remains linear.
-
Measurement :
-
Kinetic Assay : Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) using a microplate reader.
-
Endpoint Assay : After incubation, stop the reaction by adding a volume of stop solution (e.g., 50 µL of 2N NaOH). Measure the final absorbance at 405 nm.
-
-
Data Analysis :
-
Subtract the absorbance reading of the blank from the test wells.
-
Calculate the rate of reaction (ΔA405/minute) from the linear portion of the kinetic curve.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol (1.78 x 10⁴ M⁻¹cm⁻¹ is a commonly cited value, but should be confirmed for the specific buffer conditions).
-
Visualizing the Process
To better illustrate the concepts described, the following diagrams have been generated using Graphviz.
Caption: Enzymatic hydrolysis pathway of Bis-pNPP.
Caption: General workflow for a Bis-pNPP phosphatase assay.
References
A Comparative Guide to the Kinetic Parameters of Enzymes with Bis(p-nitrophenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of various enzymes utilizing the chromogenic substrate Bis(p-nitrophenyl) phosphate (B84403) (BpNPP). BpNPP is a valuable tool for assaying phosphodiesterases and phosphatases, enabling the characterization of their catalytic efficiency. This document summarizes key kinetic data, details experimental methodologies, and offers a visual representation of the experimental workflow to aid in experimental design and data interpretation.
Enzyme Kinetics with Bis(p-nitrophenyl) phosphate: A Comparative Table
The catalytic efficiencies of enzymes with this compound can vary significantly based on the enzyme source and reaction conditions. The following table summarizes the available kinetic parameters for a selection of enzymes.
| Enzyme | Source | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | V_max_ | pH | Temperature (°C) |
| Alkaline Phosphatase | Rat Osseous Plate | 1.9 | Not Reported | Not Reported | Not Reported | 7.5 | Not Reported |
| Alkaline Phosphatase | Rat Osseous Plate | 3.9 | Not Reported | Not Reported | Not Reported | 9.4 | Not Reported |
| Phosphodiesterase (MPE) | Pseudomonas putida | Not Reported | 212 | Not Reported | Not Reported | Not Reported | Not Reported |
| Phosphodiesterase I (Bj-PDE) | Bothrops jararacussu venom | 6.9 (± 0.7) | Not Reported | 1.7 x 10⁴ (± 0.2 x 10⁴) | Not Reported | 8.0 | 45 |
| RNA Debranching Enzyme (Dbr1) | Saccharomyces cerevisiae | Not Reported | 4.2 | Not Reported | Not Reported | 7.5 | 22 |
Note: The original research for Rat Osseous Plate Alkaline Phosphatase reported the apparent dissociation constant (K₀.₅), which is considered equivalent to K_m_ for enzymes following Michaelis-Menten kinetics[1]. For Saccharomyces cerevisiae Dbr1, the reported value is the turnover rate, which is equivalent to k_cat_[2].
Detailed Experimental Protocols
The determination of enzyme kinetic parameters with this compound generally involves a continuous spectrophotometric rate determination. The hydrolysis of the colorless BpNPP substrate by the enzyme yields p-nitrophenol, a yellow-colored product, which can be monitored by measuring the increase in absorbance at 405 nm.
General Principle
The enzymatic reaction is as follows:
This compound + H₂O ---(Enzyme)--> p-Nitrophenol + p-Nitrophenyl Phosphate
The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.
Experimental Workflow Diagram
Caption: A diagram illustrating the key steps in determining enzyme kinetic parameters using this compound.
Materials
-
Enzyme of interest
-
This compound (BpNPP), hemicalcium salt
-
Assay Buffer (e.g., Tris-HCl, specific pH and molarity depend on the enzyme)
-
Deionized water
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Thermostatted cuvette holder or incubator
-
Pipettes and tips
-
Cuvettes or 96-well microplates
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution at the desired pH and ionic strength. The optimal buffer will depend on the specific enzyme being studied. For example, a common buffer for phosphodiesterase I is 200 mM Tris-HCl, pH 8.9.
-
This compound Stock Solution: Prepare a stock solution of BpNPP in the assay buffer. A typical concentration is 6.0 mM.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (often a low concentration buffer or deionized water) on ice. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over a reasonable time course.
-
-
Assay Setup:
-
Prepare a series of dilutions of the BpNPP working solution in the assay buffer to achieve a range of final substrate concentrations in the assay. This range should ideally bracket the expected K_m_ value (e.g., from 0.1 x K_m_ to 10 x K_m_).
-
Pipette the desired volume of each BpNPP dilution and assay buffer into separate cuvettes or wells of a microplate. A typical total reaction volume is 1-3 mL for a cuvette or 100-200 µL for a microplate.
-
Include a blank control for each substrate concentration containing the assay buffer and BpNPP but no enzyme.
-
-
Kinetic Measurement:
-
Equilibrate the cuvettes or microplate containing the substrate solutions to the desired assay temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add a small, fixed volume of the enzyme solution to each cuvette or well and mix immediately by inversion (for cuvettes) or gentle shaking (for microplates).
-
Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate (typically 5-10 minutes).
-
-
Data Analysis:
-
For each substrate concentration, subtract the rate of the blank (non-enzymatic hydrolysis of BpNPP) from the rate of the corresponding enzyme-catalyzed reaction.
-
Determine the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitrophenol at the specific pH of the assay (e.g., 18.5 mM⁻¹cm⁻¹ at pH 8.9), c is the concentration, and l is the path length of the cuvette or well.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters K_m_ and V_max_.
-
The turnover number (k_cat_) can be calculated if the enzyme concentration ([E]) is known, using the equation: k_cat_ = V_max_ / [E].
-
The catalytic efficiency of the enzyme is then determined by the ratio k_cat_/K_m_.
-
References
A Comparative Guide: Unveiling the Advantages of Bis(p-nitrophenyl) Phosphate in Phosphodiesterase Assays
For researchers, scientists, and drug development professionals engaged in the study of signal transduction, the accurate measurement of phosphodiesterase (PDE) activity is paramount. While radioactive substrates have historically been the gold standard for sensitivity, non-radioactive alternatives offer significant advantages in terms of safety, cost, and workflow efficiency. This guide provides an objective comparison of the colorimetric substrate, Bis(p-nitrophenyl) phosphate (B84403) (Bis-pNPP), with traditional radioactive substrates for the assay of phosphodiesterase activity, supported by experimental data and detailed protocols.
At a Glance: Bis-pNPP vs. Radioactive Substrates
| Feature | Bis(p-nitrophenyl) phosphate (Bis-pNPP) Assay | Radioactive Substrate Assay ([³H]-cGMP/[³H]-cAMP) |
| Principle | Colorimetric; enzymatic hydrolysis of Bis-pNPP to yellow p-nitrophenol. | Radiometric; quantification of radiolabeled product after separation from the substrate. |
| Detection | Spectrophotometry (Absorbance at 405 nm). | Scintillation counting. |
| Safety | Non-radioactive, minimal safety precautions required. | Requires handling and disposal of radioactive materials, extensive safety protocols. |
| Cost | Lower cost of reagents and disposal. | Higher cost of radiolabeled substrates, scintillation cocktails, and radioactive waste disposal. |
| Throughput | High-throughput compatible (96- and 384-well plates). | Lower throughput due to multi-step separation procedures. |
| Workflow | Simple, "mix-and-measure" format.[1] | More complex, involving incubation, separation (e.g., chromatography), and scintillation counting.[2][3] |
| Sensitivity | Generally considered less sensitive than radioactive assays.[4] | High sensitivity, capable of detecting low levels of enzyme activity.[4][5] |
| Substrate Specificity | Artificial substrate, may not reflect physiological substrate preferences. | Uses natural substrates (cAMP/cGMP), providing more physiologically relevant data. |
Delving Deeper: A Quantitative Comparison
This compound Assay Performance:
The kinetic parameters of PDE activity with Bis-pNPP can be determined by measuring the rate of p-nitrophenol production.
| Enzyme | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |
| Alkaline Phosphatase (from osseous plate) | 1.9 (at pH 7.5), 3.9 (at pH 9.4) | Not Reported | Not Reported | [6] |
| E. coli Alkaline Phosphatase | 7.6 x 10⁻⁴ (in Tris-HCl, pH 11) | 3.12 | 82.98 | [7] |
| E. coli Alkaline Phosphatase | 4 x 10⁻⁴ (in Glycine-NaOH, pH 9.5) | 1.6 | 42.55 | [7] |
Radioactive Assay Performance:
Radioactive assays are renowned for their high sensitivity, allowing for the detection of very low enzyme activities.[4][5] The sensitivity is dependent on the specific activity of the radiolabeled substrate used.
Experimental Protocols
Key Experiment 1: Measuring Phosphodiesterase Activity using Bis-pNPP
This protocol describes a continuous spectrophotometric rate determination of phosphodiesterase I activity.[1]
Materials:
-
200 mM Tris-HCl Buffer, pH 8.9 at 25°C
-
6.0 mM this compound (Bis-pNPP) solution
-
Phosphodiesterase I enzyme solution (0.15 - 0.30 unit/mL)
-
Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Equilibrate the Tris-HCl buffer and Bis-pNPP solution to 25°C.
-
In a cuvette, mix 3.00 mL of the 6.0 mM Bis-pNPP solution.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 405 nm until a constant reading is obtained (this is the blank rate).
-
Initiate the reaction by adding 0.06 mL of the phosphodiesterase I enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₄₀₅nm/min) from the linear portion of the curve.
-
The phosphodiesterase activity is calculated using the molar extinction coefficient of p-nitrophenol (18.5 mM⁻¹cm⁻¹).
Key Experiment 2: Measuring Phosphodiesterase Activity using [³H]-cGMP
This protocol is a two-step radioassay for measuring cGMP-specific phosphodiesterase activity.[2][3]
Materials:
-
[³H]-cGMP
-
Phosphodiesterase enzyme
-
Assay buffer (e.g., 500 mM Tris/HCl pH 7.5, 83 mM MgCl₂, 17 mM EGTA)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the phosphodiesterase enzyme with a known concentration of [³H]-cGMP in the assay buffer at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase to the reaction mixture to convert the resulting [³H]-5'-GMP to [³H]-guanosine.
-
Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an anion exchange resin column. [³H]-cGMP binds to the resin, while [³H]-guanosine does not.
-
Collect the eluate containing [³H]-guanosine.
-
Add scintillation cocktail to the eluate and quantify the amount of radioactivity using a scintillation counter.
-
The amount of [³H]-guanosine is directly proportional to the phosphodiesterase activity.
Visualizing the Concepts
Signaling Pathway of Phosphodiesterases
Phosphodiesterases are crucial enzymes in cyclic nucleotide signaling pathways. They regulate the intracellular levels of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]
- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bis(p-nitrophenyl) Phosphate (BNPP) Assay Protocols for Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used Bis(p-nitrophenyl) phosphate (B84403) (BNPP) or p-nitrophenyl phosphate (pNPP) assay protocols for the determination of phosphatase activity. It is intended to assist researchers in selecting and optimizing a suitable assay for their experimental needs by outlining various protocols, comparing their key parameters, and presenting available performance data. While a formal inter-laboratory study with comprehensive comparative data is not publicly available, this guide synthesizes information from various commercial kits and published methods to highlight key differences and performance claims.
Principle of the Assay
The BNPP assay is a widely used colorimetric method for detecting and quantifying phosphatase activity.[1] The principle is based on the enzymatic hydrolysis of the colorless substrate, p-nitrophenyl phosphate (pNPP), by phosphatases such as alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs).[2] This reaction cleaves the phosphate group, releasing p-nitrophenol (pNP).[1] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[1] The rate of p-nitrophenol formation is directly proportional to the phosphatase activity in the sample.[3]
Comparison of Assay Protocols
Significant variability exists between different pNPP assay protocols, primarily due to differences in buffer composition, pH, substrate concentration, and the use of a stop solution. The choice of protocol is critical and depends on the type of phosphatase being assayed (e.g., alkaline, acid, or neutral).
Quantitative Performance Data
The following table summarizes key performance characteristics of various pNPP assay protocols as reported in commercially available kits and literature. It is important to note that these values are not from a direct, independent inter-laboratory comparison and may vary based on specific experimental conditions.
| Parameter | Protocol 1 (Generic Alkaline Phosphatase) | Protocol 2 (Generic Acid Phosphatase) | Protocol 3 (Neutral Phosphatase) |
| Enzyme Type | Alkaline Phosphatase | Acid Phosphatase | Neutral Phosphatase (e.g., PTPs) |
| Detection Limit | ~3 ng of phosphatase or below[2] | µU activity[4] | 3 ng PTP1B[2] |
| Linear Range | Varies; e.g., 0-100 µg/ml for phosphatase dilutions | 0.05 to 60 U/L[5] | Dependent on enzyme activity |
| Assay Time | 10-60 minutes | ~30-60 minutes[6] | 10-30 minutes[2] |
| High-Throughput Amenability | Yes (96-well plate format) | Yes (HTS-ready)[4] | Yes (96- or 384-well plate format)[2] |
A study comparing the effect of two different buffer systems, 2-amino-2-methyl-1-propanol (B13486) (AMP) and Diethanolamine (DEA), on the estimation of serum alkaline phosphatase using the pNPP substrate found a significant difference in the measured activity.[7] Although there was a very strong positive correlation (r = 0.9936), the DEA buffer system consistently yielded results that were approximately double those obtained with the AMP buffer, highlighting the critical importance of buffer selection.[7]
Experimental Protocols
Below are detailed methodologies for key experiments cited. These protocols represent common variations of the BNPP assay tailored for different phosphatase types.
Protocol 1: Generic Alkaline Phosphatase (ALP) Assay
This protocol is adapted from various sources for the general measurement of ALP activity.[3][8]
Reagents:
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl₂.
-
Substrate Solution: 10 mM p-Nitrophenylphosphate (pNPP) in assay buffer.[3][8]
-
Stop Solution: 2N NaOH.
-
Sample: Serum, plasma, or purified enzyme.
Procedure:
-
Prepare the working reagent by mixing the buffer and substrate. Stability can be up to 10 days at room temperature.[3]
-
Add 50 µL of the sample (e.g., serum) to a microplate well.
-
Add 100 µL of the pNPP Substrate Solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the ALP activity based on the rate of p-nitrophenol formation.
Protocol 2: Generic Acid Phosphatase (ACP) Assay
This protocol is a general procedure for measuring ACP activity.[6][9]
Reagents:
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 10 mM MgCl₂.[2]
-
Substrate Solution: pNPP dissolved in assay buffer (e.g., 5 mM).[4]
-
Stop Solution: Strong base (e.g., 0.1 N NaOH).[6]
-
Sample: Serum, cell lysates, or other biological samples.[6]
Procedure:
-
Prepare sample dilutions in the assay buffer. For cell lysates, ensure total protein concentration is determined for normalization.[10]
-
Add 80 µL of the sample or blank (assay buffer) to the wells of a 96-well plate.[6]
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[11]
-
Incubate the plate for 60 minutes at 25°C or 37°C, protected from light.[4][6]
-
Stop the reaction by adding 20-50 µL of Stop Solution.[4]
-
Measure the absorbance at 405 nm.
-
Determine the amount of pNP produced using a standard curve and calculate the ACP activity.[6]
Protocol 3: Neutral Phosphatase (e.g., PTP) Assay
This protocol is suitable for measuring the activity of neutral phosphatases like protein tyrosine phosphatases.[2]
Reagents:
-
Assay Buffer: pH 7.2, compatible with most neutral phosphatases.[2]
-
Substrate Solution: pNPP prepared fresh in assay buffer.[2]
-
Stop Solution: Provided in commercial kits, typically an alkaline solution.[2]
-
Sample: Purified enzyme or cell lysate.
Procedure:
-
Prepare serial dilutions of the enzyme sample in the assay buffer.[2]
-
Transfer 50 µL of each enzyme dilution to the wells of a clear, flat-bottom 96-well plate. Include blank controls with 50 µL of enzyme buffer.[2]
-
Initiate the reaction by adding 50 µL of pNPP Substrate to each well.[2]
-
Incubate for 10-30 minutes at room temperature or 37°C.[2]
-
Stop the reaction by adding 50 µL of Stop Solution and mix.[2]
-
Read the absorbance at 405 nm.[2]
-
Calculate the enzyme activity.
Visualizations
Signaling Pathway: Role of Phosphatases
Phosphatases play a crucial role in signal transduction by counteracting the activity of kinases. They act as molecular switches, turning off signaling pathways by dephosphorylating target proteins. This balance between phosphorylation and dephosphorylation is vital for regulating cellular processes like cell growth, differentiation, and metabolism.
Caption: Generalized signaling pathway illustrating the regulatory role of phosphatases.
Experimental Workflow for BNPP Assay
The following diagram outlines a typical workflow for performing a BNPP/pNPP assay in a 96-well plate format.
Caption: A typical experimental workflow for a BNPP/pNPP phosphatase assay.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 9. What role do phosphatases play in signal transduction pathways? | Study Prep in Pearson+ [pearson.com]
- 10. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globozymes.com [globozymes.com]
Specificity of Bis(p-nitrophenyl) Phosphate for Phosphodiesterase Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) is a widely used chromogenic substrate for the determination of phosphodiesterase (PDE) activity. The enzymatic hydrolysis of bis-pNPP yields p-nitrophenol, a yellow-colored product that can be quantified by spectrophotometry, providing a convenient method for assaying enzyme kinetics. However, the utility of bis-pNPP as a tool for dissecting the activity of specific phosphodiesterase isozymes is highly dependent on its substrate specificity.
This guide provides a comparative overview of the specificity of bis-pNPP for different phosphodiesterase isozymes based on available experimental data. While bis-pNPP has been shown to be a substrate for certain phosphodiesterases, particularly those historically classified as PDE type I, evidence for its broad applicability across the diverse families of modernly classified PDEs (PDE1-PDE11) is limited. Furthermore, bis-pNPP is also known to be an inhibitor of carboxylesterases, which should be a consideration in its use.[1] This guide aims to provide researchers with the necessary information to make informed decisions when selecting a substrate for their phosphodiesterase activity assays.
Data Presentation
The following table summarizes the available quantitative data for the hydrolysis of bis-pNPP by various enzymes exhibiting phosphodiesterase activity. It is important to note the conspicuous absence of comprehensive kinetic data for the majority of the 11 recognized mammalian PDE families, suggesting a lack of significant activity or that bis-pNPP is not a preferred substrate for these isozymes.
| Enzyme Source | Enzyme Classification | Apparent Dissociation Constant (K₀.₅ or Kₘ) | Optimal pH | Reference |
| Rat Osseous Plate | Alkaline Phosphatase (classified as a Type I PDE) | 1.9 mM | 7.5 | [2] |
| Rat Osseous Plate | Alkaline Phosphatase (classified as a Type I PDE) | 3.9 mM | 9.4 | [2] |
| Bovine Spleen | Phosphodiesterase I | Not specified | Acidic | [3] |
Experimental Protocols
A generalized protocol for assaying phosphodiesterase activity using bis-pNPP is provided below. This protocol is based on established methods and can be adapted for specific experimental needs.
Principle
Phosphodiesterase hydrolyzes bis(p-nitrophenyl) phosphate into p-nitrophenyl phosphate and p-nitrophenol. Under alkaline conditions, p-nitrophenol forms a p-nitrophenolate ion, which has a strong absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the phosphodiesterase activity.
Reagents and Buffers
-
Assay Buffer: 200 mM Tris-HCl, pH 8.9
-
Substrate Solution: 6.0 mM this compound in Assay Buffer
-
Enzyme Solution: Purified or partially purified phosphodiesterase diluted in cold deionized water to a suitable concentration (e.g., 0.15 - 0.30 units/mL).
-
Stop Solution (Optional for endpoint assays): 2 N NaOH
Assay Procedure (96-well plate format)
-
Prepare Reagents: Prepare all reagents and buffers as described above. The Substrate Solution should be prepared fresh.
-
Reaction Setup:
-
Add 150 µL of Substrate Solution to each well of a 96-well microplate.
-
Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add 50 µL of the Enzyme Solution to each well to start the reaction.
-
For the blank wells, add 50 µL of deionized water instead of the enzyme solution.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader set to measure absorbance at 405 nm.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Endpoint Measurement (Alternative):
-
Incubate the reaction mixture for a fixed period (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm.
-
Data Analysis
-
Calculate the rate of reaction: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (change in absorbance per minute).
-
Correct for background: Subtract the rate of the blank from the rate of the enzyme-containing samples.
-
Calculate enzyme activity: Use the Beer-Lambert law to convert the change in absorbance to the concentration of p-nitrophenol produced. The molar extinction coefficient of p-nitrophenol at 405 nm is approximately 18,000 M⁻¹cm⁻¹.
Unit Definition: One unit of phosphodiesterase is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute under the specified conditions.
Experimental Workflow Diagram
Signaling Pathways
Phosphodiesterases are critical regulators of intracellular signaling pathways mediated by the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Different PDE families exhibit distinct substrate specificities and play unique roles in cellular function. Below are simplified diagrams illustrating the involvement of key PDE families in cyclic nucleotide signaling.
Conclusion and Recommendations
Based on the available literature, this compound serves as a substrate for some enzymes with phosphodiesterase activity, notably those historically referred to as PDE type I and certain non-mammalian or non-canonical PDEs. However, there is a significant lack of evidence to support its use as a specific substrate for the majority of the 11 recognized families of mammalian phosphodiesterases. Its known inhibitory effect on carboxylesterases further underscores its limited specificity.
Therefore, while bis-pNPP can be a convenient tool for general phosphodiesterase activity screening or for studying enzymes that are known to hydrolyze it efficiently, it is not recommended for studies aiming to measure the activity of a specific mammalian PDE isozyme, particularly in complex biological samples where multiple PDE isozymes and other esterases may be present. For such applications, researchers are advised to use more specific, often fluorogenic or radio-labeled, substrates that have been validated for individual PDE families. The choice of substrate should always be guided by the specific research question and the PDE isozyme of interest.
References
- 1. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metallomicelle-Catalyzed Hydrolysis of Bis(p-nitrophenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
The hydrolysis of phosphate (B84403) esters is a fundamental reaction in biological systems and is of significant interest in the development of artificial metalloenzymes for applications ranging from bioremediation to the development of therapeutic agents. Bis(p-nitrophenyl) phosphate (BNPP) is a widely used model substrate for phosphodiesterases due to the convenient spectrophotometric monitoring of its hydrolysis product, p-nitrophenolate. Metallomicelles, formed by the self-assembly of metal-ligand complexes with surfactants, have emerged as promising catalysts for BNPP hydrolysis, mimicking the active sites of natural phosphatases. This guide provides a comparative overview of the catalytic efficiency of different metallomicellar systems for BNPP hydrolysis, supported by experimental data and detailed protocols.
Comparative Performance of Metallomicelles in BNPP Hydrolysis
The catalytic activity of metallomicelles in the hydrolysis of BNPP is influenced by several factors, including the nature of the metal ion, the structure of the ligand, and the type of surfactant used to form the micellar scaffold. The following table summarizes the kinetic parameters for BNPP hydrolysis catalyzed by various metallomicellar systems, providing a basis for objective comparison.
| Metal Ion | Ligand/Complex | Surfactant | Rate Constant (k, s⁻¹ or L mol⁻¹ s⁻¹) | Rate Enhancement (vs. spontaneous hydrolysis) | Optimal pH | Optimal Temperature (°C) | Reference |
| Mn(III) | Crown Schiff Base (MnL2Cl) | Gemini (16-6-16) | k'N = 4.10 x 10⁻⁴ s⁻¹ | ~6 orders of magnitude | 8.5 | 45 | [1][2] |
| Co(II) | Crown Schiff Base (CoL2) | Not specified | 5.39 x 10⁻² s⁻¹ (pre-exponential factor) | - | 8.5 | 45 | [1] |
| Cu(II) | Short-alkyl-multiamine (CuL4) | Self-micellizing | 4.10 x 10⁻⁴ s⁻¹ | - | - | 30 | [2] |
| Co(II) | valp (quin)2 | Not specified | 7.70 x 10² L mol⁻¹ s⁻¹ | - | - | - | [2][3] |
| La(III) | Diaza-crown ether | Micellar vs. Aqueous | ~2 times enhancement in micelle | - | ~8.0 | - | [3] |
| Pr(III) | Macrocyclic ligand | Not specified | Exhibits good catalytic activity | - | 8.0 | 25 | [4] |
| Zn(II) | Ligand with dinucleating capability | Not specified | Higher rate above pH 8 | - | >8 | - | [2] |
| Ce(IV) | Chelating groups on AuNPs | Gold Nanoparticles | 2.5 million-fold | - | 7.0 | 25 | [5] |
Note: The rate constants are reported in different units across studies (pseudo-first-order k'N or second-order rate constants), and direct comparison should be made with caution. The "Rate Enhancement" is often reported as a significant increase over the spontaneous hydrolysis of BNPP, which is extremely slow (t1/2 of ~2000 years at 20°C).[2]
Experimental Protocols
A generalized experimental protocol for studying the hydrolysis of BNPP by metallomicelles is outlined below. Specific details may vary depending on the particular system under investigation.
Materials
-
This compound (BNPP) sodium salt
-
Metal salt (e.g., CuCl₂, Zn(NO₃)₂, MnCl₃)
-
Ligand (specific to the metallomicelle being synthesized)
-
Surfactant (e.g., CTAB, Gemini surfactants)
-
Buffer solution of desired pH (e.g., Tris-HCl, HEPES)
-
Deionized water
Synthesis of Metallomicelles
-
Ligand Synthesis: The ligand is synthesized according to established literature procedures.
-
Complex Formation: The metal salt and the ligand are dissolved in an appropriate solvent (e.g., methanol, acetonitrile) in the desired stoichiometric ratio. The solution is stirred for a specified period to allow for complex formation.
-
Micelle Preparation: A buffer solution of the desired pH is prepared. The surfactant is dissolved in the buffer at a concentration above its critical micelle concentration (CMC) to ensure micelle formation.
-
Metallomicelle Formation: An aliquot of the metal-ligand complex solution is added to the surfactant solution. The mixture is typically stirred or sonicated to ensure homogeneous distribution of the complex within the micelles.
Kinetic Measurements
-
Spectrophotometry: The hydrolysis of BNPP is monitored by measuring the increase in absorbance of the product, p-nitrophenolate, at its λmax (around 400 nm) using a UV-Vis spectrophotometer.[1]
-
Reaction Setup: The kinetic runs are typically performed in a thermostated cuvette holder to maintain a constant temperature.[1]
-
Initiation of Reaction: The reaction is initiated by adding a small aliquot of a stock solution of BNPP to the metallomicelle solution in the cuvette. The final concentration of BNPP is typically much higher than the catalyst concentration to ensure pseudo-first-order conditions.[1]
-
Data Acquisition: The absorbance at 400 nm is recorded at regular time intervals.
-
Calculation of Rate Constants: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The pseudo-first-order rate constant (k_obs) is calculated from the initial rate. Further kinetic analysis, such as the determination of second-order rate constants or Michaelis-Menten parameters, can be performed by varying the substrate and catalyst concentrations.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying BNPP hydrolysis by metallomicelles.
Generalized Mechanism of BNPP Hydrolysis
Caption: Generalized mechanism of BNPP hydrolysis catalyzed by metallomicelles.
References
Bis(p-nitrophenyl) Phosphate: A Versatile Substrate for Probing the Alkaline Phosphatase Superfamily
For researchers, scientists, and drug development professionals, the choice of substrate is critical in characterizing the activity of alkaline phosphatase (AP) superfamily enzymes. While p-nitrophenyl phosphate (B84403) (pNPP) is a widely used chromogenic substrate for phosphomonoesterase activity, bis(p-nitrophenyl) phosphate (bis-pNPP) offers a valuable tool for investigating the phosphodiesterase activity inherent in some members of this enzyme family. This guide provides a comparative overview of bis-pNPP and other substrates, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate substrate for your research needs.
The alkaline phosphatase superfamily is a diverse group of enzymes that catalyze the hydrolysis of phosphate esters. While canonical alkaline phosphatases are primarily phosphomonoesterases, some members, and even AP itself under certain conditions, exhibit phosphodiesterase activity. Bis-pNPP, a phosphate diester, serves as an excellent substrate to explore this lesser-known but significant catalytic activity.
Performance Comparison of Alkaline Phosphatase Substrates
The efficiency of a substrate is best assessed by its kinetic parameters, namely the Michaelis constant (K_m) and the catalytic rate constant (k_cat), often expressed as the catalytic efficiency (k_cat/K_m). A lower K_m indicates a higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate.
| Substrate | Enzyme | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Reference |
| This compound | Rat Osseous Plate Alkaline Phosphatase | 1.9 | - | - | - | 7.5 | [1] |
| Rat Osseous Plate Alkaline Phosphatase | 3.9 | - | - | - | 9.4 | [1] | |
| Wild-type E. coli Alkaline Phosphatase | - | - | - | 1.3 x 10⁻³ | 8.0 | [2] | |
| R166S Mutant E. coli Alkaline Phosphatase | - | - | - | 1.2 x 10⁻⁴ | 8.0 | [2] | |
| p-Nitrophenyl phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase | 0.76 | 3.12 (units/mg) | 82.98 | - | 11.0 | [3][4] |
| Calf Intestinal Alkaline Phosphatase | 0.40 | 1.6 (units/mg) | 42.55 | - | 9.5 | [3][4] | |
| Wild-type E. coli Alkaline Phosphatase | - | - | - | 2.4 x 10⁷ | 8.0 | [2] | |
| R166S Mutant E. coli Alkaline Phosphatase | - | - | - | 1.8 x 10⁵ | 8.0 | [2] | |
| p-Nitrophenyl-5'-thymidine phosphate (pNP-TMP) | Rat Osseous Plate Alkaline Phosphatase | 0.5 | - | - | - | - | [1] |
| ATP | Rat Osseous Plate Alkaline Phosphatase | 0.7 (K_i) | - | - | - | - | [1] |
| Cyclic AMP (cAMP) | Rat Osseous Plate Alkaline Phosphatase | 0.3 (high affinity) | - | - | - | - | [1] |
| Rat Osseous Plate Alkaline Phosphatase | 22 (low affinity) | - | - | - | - | [1] |
Note: The table summarizes data from various sources and experimental conditions. Direct comparison should be made with caution. "-" indicates data not available in the cited source.
As the data indicates, alkaline phosphatase exhibits a significantly higher catalytic efficiency for the monoester substrate pNPP compared to the diester substrate bis-pNPP.[2] This highlights the enzyme's primary role as a phosphomonoesterase. However, the measurable activity with bis-pNPP demonstrates its capability to hydrolyze phosphodiester bonds, a feature that can be exploited to differentiate between various members of the AP superfamily. For instance, nucleotide pyrophosphatase/phosphodiesterases (NPPs) show a marked preference for phosphodiester substrates.[5]
Experimental Protocols
A key advantage of using bis-pNPP is that the assay methodology is analogous to the widely used pNPP assay. The hydrolysis of both substrates releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
General Protocol for Alkaline Phosphatase Assay using bis-pNPP or pNPP
Materials:
-
Enzyme sample (e.g., purified alkaline phosphatase, cell lysate, or serum)
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Substrate Solution: 10 mM this compound or p-nitrophenyl phosphate in assay buffer. Prepare fresh.
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the enzyme sample to each well of a 96-well plate. For a blank control, add 50 µL of the sample buffer.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the samples to determine the net absorbance. The rate of p-nitrophenol formation is proportional to the enzyme activity.
Signaling Pathways and Experimental Workflows
The alkaline phosphatase superfamily is implicated in various cellular processes. For instance, placental alkaline phosphatase (ALPP) has been shown to induce epithelial-mesenchymal transition (EMT) in colorectal cancer cells by activating the Wnt/β-catenin signaling pathway.[6]
Caption: Experimental workflow for the alkaline phosphatase assay.
References
- 1. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Enzymology in the Alkaline Phosphatase Superfamily to Determine the Catalytic Role of an Active Site Metal Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleotide pyrophosphatase/phosphodiesterase - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
A Researcher's Guide to Evaluating Enzyme Promiscuity: A Comparative Analysis of Bis(p-nitrophenyl) Phosphate and Alternative Assays
For researchers, scientists, and drug development professionals, understanding the promiscuous activities of enzymes is crucial for elucidating biological pathways, predicting off-target effects of drugs, and engineering novel biocatalysts. This guide provides a comprehensive comparison of the use of Bis(p-nitrophenyl) phosphate (B84403) (BNPP) and other common methods for evaluating enzyme promiscuity, supported by experimental data and detailed protocols.
Introduction to Enzyme Promiscuity
Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction other than its primary, physiologically relevant reaction. This secondary activity is often orders of magnitude slower than the main activity but can have significant biological and biotechnological implications. Evaluating this "off-target" activity is essential for a complete understanding of an enzyme's function and potential applications.
The Bis(p-nitrophenyl) Phosphate (BNPP) Assay: A Tool for Detecting Promiscuous Phosphodiesterase Activity
This compound (BNPP) is a chromogenic substrate widely used to detect and quantify the promiscuous phosphodiesterase activity of enzymes that are primarily classified as phosphomonoesterases or other hydrolases. The principle of the assay is straightforward: the enzyme catalyzes the hydrolysis of the phosphodiester bonds in BNPP, releasing p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm.
Advantages and Disadvantages of the BNPP Assay
| Advantages | Disadvantages |
| Simple and Cost-Effective: The assay is technically simple to perform and relatively inexpensive. | Limited to Phosphodiesterase Activity: Primarily detects a specific type of promiscuity. |
| Continuous Monitoring: The production of pNP can be monitored in real-time, allowing for kinetic analysis. | Potential for Low Signal: Promiscuous activities are often weak, which may result in a low signal-to-noise ratio. |
| High-Throughput Screening: The assay is readily adaptable for high-throughput screening of enzyme libraries or inhibitors. | Interference from Substrate Hydrolysis: Non-enzymatic hydrolysis of BNPP can occur, especially at higher pH and temperatures. |
Alternative Methods for Evaluating Enzyme Promiscuity
While the BNPP assay is a valuable tool, a comprehensive evaluation of enzyme promiscuity often requires a multi-faceted approach using a variety of substrates and detection methods.
p-Nitrophenyl Phosphate (pNPP) Assay for Promiscuous Phosphatase Activity
A close relative of the BNPP assay, the p-nitrophenyl phosphate (pNPP) assay is the standard method for measuring phosphomonoesterase activity. However, it can also be used to characterize the primary activity of promiscuous phosphatases or to compare the efficiency of monoester versus diester hydrolysis.
Malachite Green Assay for Inorganic Phosphate Detection
The Malachite Green assay is a highly sensitive colorimetric method for detecting the release of inorganic phosphate (Pi) from any phosphate-containing substrate. This makes it a versatile tool for measuring a wide range of promiscuous hydrolase activities, not just those involving p-nitrophenyl-based substrates. The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate.
Fluorescent Assays
Fluorescent assays offer higher sensitivity compared to colorimetric methods. Substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can be used to measure promiscuous phosphatase activity. The enzymatic release of the fluorophore results in a significant increase in fluorescence, allowing for the detection of very low levels of activity.
Quantitative Comparison of Enzyme Promiscuous Activity
The catalytic efficiency of an enzyme with its native and promiscuous substrates is typically compared using the kinetic parameters kcat (turnover number) and Km (Michaelis constant), or the specificity constant (kcat/Km). The following table summarizes kinetic data for several promiscuous enzymes with BNPP and other substrates.
| Enzyme | Native Substrate | Promiscuous Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Alkaline Phosphatase (E. coli) | p-Nitrophenyl phosphate (pNPP) | This compound (BNPP) | - | - | 5.0 x 10⁻² | [1] |
| p-Nitrophenyl sulfate (B86663) (pNPS) | - | - | 1.0 x 10⁻² | [1] | ||
| Phosphonate Monoester Hydrolase (B. caryophilli) | Phenylphosphonate | This compound (BNPP) | 1.1 | 0.13 | 8.5 x 10³ | |
| p-Nitrophenyl phosphate (pNPP) | 1.9 | 0.08 | 2.4 x 10⁴ | |||
| Receptor Protein Tyrosine Phosphatase δ (PTPRδ) | p-Nitrophenyl phosphate (pNPP) | This compound (BNPP) | Not saturated | Not saturated | - |
Note: Kinetic parameters for promiscuous reactions can be challenging to determine accurately, and values may vary depending on the assay conditions.
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow and the underlying biochemical reactions is crucial for understanding the principles of these assays.
Caption: Workflow for evaluating enzyme promiscuity using the BNPP assay.
Caption: Comparison of reaction mechanisms for BNPP and Malachite Green assays.
Detailed Experimental Protocols
Protocol 1: this compound (BNPP) Assay
Materials:
-
Enzyme solution of known concentration
-
This compound (BNPP) stock solution (e.g., 100 mM in a suitable organic solvent like DMSO, stored at -20°C)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.3, 15 mM MgCl₂)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a series of BNPP dilutions in the assay buffer to achieve the desired final concentrations in the assay.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the BNPP dilutions to the respective wells.
-
To initiate the reaction, add the enzyme solution to each well. The final reaction volume is typically 100-200 µL.
-
Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-30 minutes).
-
Include a control reaction without the enzyme to measure the rate of non-enzymatic BNPP hydrolysis.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 7).
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Protocol 2: Malachite Green Assay
Materials:
-
Enzyme solution of known concentration
-
Phosphate-containing substrate of interest
-
Assay buffer appropriate for the enzyme and substrate
-
Malachite Green Reagent A (e.g., 0.045% Malachite Green hydrochloride in 4.2% ammonium (B1175870) molybdate in 4 M HCl)
-
Malachite Green Reagent B (e.g., 34% sodium citrate) - optional, to stop the reaction
-
Phosphate standard solution (e.g., KH₂PO₄) for creating a standard curve
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at ~620 nm
Procedure:
-
Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer to a range of known concentrations.
-
In a 96-well plate, set up the enzymatic reactions by combining the assay buffer, substrate, and enzyme solution. The final reaction volume is typically 50-100 µL.
-
Include a "no enzyme" control for each substrate concentration.
-
Incubate the reactions at the optimal temperature for a fixed period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding Malachite Green Reagent B or by proceeding directly to the color development step.
-
Add Malachite Green Reagent A to all wells (including the standards) and mix.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm.
-
Subtract the absorbance of the "no enzyme" control from the corresponding reaction wells.
-
Determine the amount of phosphate released in each sample by comparing the absorbance to the phosphate standard curve.
-
Calculate the enzyme activity (e.g., in nmol of Pi released per minute per mg of enzyme).
Conclusion
The evaluation of enzyme promiscuity is a critical aspect of modern enzymology and drug discovery. The this compound assay provides a simple and effective method for specifically assessing promiscuous phosphodiesterase activity. However, for a more comprehensive understanding of an enzyme's promiscuous potential, it is highly recommended to employ a range of assays, including the versatile Malachite Green assay and highly sensitive fluorescent methods. By combining these approaches and carefully analyzing the kinetic data, researchers can gain valuable insights into the catalytic versatility of enzymes, paving the way for new discoveries and applications.
References
Confirming Phosphodiesterase Activity: A Comparative Guide to the Bis(p-nitrophenyl) Phosphate Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of phosphodiesterases (PDEs), the accurate and efficient measurement of enzyme activity is paramount. This guide provides an objective comparison of the traditional colorimetric Bis(p-nitrophenyl) phosphate (B84403) (Bis-pNPP) assay with modern alternative methods, offering supporting data and detailed experimental protocols to inform assay selection for confirming enzyme activity and inhibitor screening.
Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing the phosphodiester bonds of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Their involvement in a wide array of physiological processes has made them attractive targets for therapeutic intervention in various diseases. The Bis-pNPP assay, a long-established method, offers a straightforward and cost-effective way to measure PDE activity. However, newer technologies, such as fluorescence polarization and bioluminescent assays, present compelling alternatives with distinct advantages in sensitivity and throughput.
Comparison of Phosphodiesterase Activity Assays
The selection of an appropriate assay for determining PDE activity depends on several factors, including the specific research question, required sensitivity, sample type, and suitability for high-throughput screening (HTS). Below is a comparative summary of the Bis-pNPP assay and two prominent alternatives.
| Parameter | Bis(p-nitrophenyl) Phosphate (Bis-pNPP) Assay | Fluorescence Polarization (FP) Assay | Bioluminescent Assay (e.g., PDE-Glo™) |
| Principle | Colorimetric. Enzymatic hydrolysis of the colorless substrate Bis-pNPP to the yellow-colored product p-nitrophenol. | Competitive binding assay. Measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage and displacement from a binding partner.[1][2] | Luminescent. Measures the amount of remaining cyclic nucleotide after the PDE reaction, which is inversely proportional to a luminescent signal.[3][4] |
| Detection Method | Spectrophotometry (Absorbance at ~405 nm)[5] | Fluorescence Polarization Reader[1][6] | Luminometer[7] |
| Throughput | Moderate to High | High | High |
| Sensitivity | Lower | High | Very High (can detect <1 µU of PDE activity)[4] |
| Cost | Low (Bis-pNPP is an inexpensive substrate)[8] | Moderate to High (Requires fluorescent probes and specialized readers) | High (Often involves proprietary reagents and kits)[9] |
| Interference | Can be susceptible to interference from colored compounds in the sample. | Less susceptible to interference from colored compounds but can be affected by fluorescent compounds. | Minimal interference from colored or fluorescent compounds.[10] |
| Advantages | Simple, cost-effective, and provides a direct measure of product formation. | Homogeneous "mix-and-read" format, suitable for HTS, and provides robust data.[1][11] | Extremely sensitive, wide dynamic range, and highly amenable to HTS.[12][13] |
| Disadvantages | Lower sensitivity compared to other methods, and Bis-pNPP is a non-physiological substrate.[8] | Indirect measurement of enzyme activity and can be more complex to set up and optimize. | Higher cost per assay and reliance on specific kit components.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the principles and procedures of these assays, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
This compound (Bis-pNPP) Phosphodiesterase Assay
This protocol provides a general method for measuring phosphodiesterase I activity using Bis-pNPP as a substrate.[14]
Materials:
-
200 mM Tris-HCl Buffer, pH 8.9 at 25°C
-
6.0 mM this compound (Bis-pNPP) solution in Tris-HCl buffer
-
Phosphodiesterase I enzyme solution (0.15 - 0.30 units/ml in cold deionized water)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Equilibrate all reagents to 25°C.
-
In a suitable cuvette or well, add 3.00 ml of the 6.0 mM Bis-pNPP solution.
-
Monitor the absorbance at 405 nm until it is constant.
-
To initiate the reaction, add 0.06 ml of the phosphodiesterase I enzyme solution. For the blank, add 0.06 ml of deionized water.
-
Immediately mix by inversion or gentle shaking and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA405nm/min) from the maximum linear portion of the curve for both the test sample and the blank.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹ at pH 8.9).[14]
Fluorescence Polarization (FP) Assay for PDE10A Inhibition
This protocol is adapted for screening inhibitors of PDE10A in a 384-well plate format.[1]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Recombinant PDE10A enzyme
-
Fluorescent tracer (a fluorescently labeled ligand with known affinity for PDE10A)
-
Test compounds (potential inhibitors) and a known PDE10A inhibitor (positive control)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare working solutions of the PDE10A enzyme and fluorescent tracer in the assay buffer. The optimal concentrations should be determined experimentally.
-
Add 5 µL of the diluted test compound or control (e.g., DMSO for no inhibition) to the wells of the microplate.
-
Add 10 µL of the diluted PDE10A enzyme solution to each well.
-
Mix the plate gently and incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Add 5 µL of the diluted fluorescent tracer solution to each well.
-
Mix the plate gently and incubate at room temperature for 60-120 minutes, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
The degree of inhibition is determined by the decrease in the fluorescence polarization signal.
Bioluminescent (PDE-Glo™) Phosphodiesterase Assay
This protocol is a summary of the general procedure for the PDE-Glo™ Assay.[15]
Materials:
-
PDE-Glo™ Assay Kit (containing reaction buffer, termination buffer, detection solution, etc.)
-
Purified phosphodiesterase enzyme
-
cAMP or cGMP substrate
-
White, opaque multi-well plates (96, 384, or 1536-well)
-
Luminometer
Procedure:
-
Set up the PDE reaction by combining the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the provided reaction buffer in the wells of the plate.
-
Incubate the reaction at room temperature for the desired time.
-
Terminate the PDE reaction by adding the PDE-Glo™ Termination Buffer.
-
Add the PDE-Glo™ Detection Solution, which contains components that will lead to the consumption of ATP in proportion to the amount of remaining cyclic nucleotide.
-
After a brief incubation, add the Kinase-Glo® Reagent to measure the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescent signal using a plate-reading luminometer. The luminescent signal is inversely proportional to the PDE activity.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 4. A Bioluminescence Method for Direct Measurement of Phosphodiesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A bioluminescence method for direct measurement of phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 10. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
A Comparative Guide to New Phosphodiesterase Inhibitors Using Bis(p-nitrophenyl) phosphate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new and existing phosphodiesterase (PDE) inhibitors. It includes a detailed protocol for the Bis(p-nitrophenyl) phosphate (B84403) (BNPP) hydrolysis assay, a classic method for measuring phosphodiesterase activity. While direct IC50 values from BNPP assays for many new inhibitors are not widely published, this guide presents comparative potency data from established assays using native substrates (cAMP/cGMP) to provide a valuable reference point. Additionally, it visualizes key signaling pathways and the experimental workflow to aid in experimental design and data interpretation.
Data Presentation: Comparative Efficacy of PDE Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of established and newer/investigational phosphodiesterase inhibitors. It is important to note that these values were determined using assays with the native substrates, cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), and not Bis(p-nitrophenyl) phosphate. IC50 values can vary based on the specific assay conditions, including the enzyme isoform, substrate concentration, and experimental temperature.
Table 1: Comparative IC50 Values of Established PDE5 Inhibitors
| Inhibitor | PDE5 IC50 (nM) | Primary Therapeutic Use |
| Sildenafil | 3.5 - 8.5 | Erectile Dysfunction, Pulmonary Arterial Hypertension[1][2][3] |
| Tadalafil | 2 | Erectile Dysfunction, Benign Prostatic Hyperplasia[1][2][3] |
| Vardenafil | 0.1 - 0.4 | Erectile Dysfunction[1][2][3] |
| Avanafil | 4.3 - 5.2 | Erectile Dysfunction[1] |
Table 2: IC50 Values of Selected Investigational PDE Inhibitors
| Inhibitor | Target PDE | IC50 (nM) | Potential Therapeutic Area |
| BI 409306 | PDE9 | - | Alzheimer's Disease[4] |
| BPN14770 | PDE4 | - | Alzheimer's Disease[4] |
| HT-0712 | PDE4 | - | Alzheimer's Disease[4] |
| Nerandomilast | PDE4B | - | Progressive Pulmonary Fibrosis[5] |
Note: Specific IC50 values for some investigational drugs are not publicly available.
Experimental Protocols
This compound (BNPP) Hydrolysis Assay for PDE Activity
This protocol is adapted from standard enzymatic assays for phosphodiesterase I and can be used to benchmark inhibitors. The principle of the assay is the enzymatic hydrolysis of the colorless substrate BNPP by a phosphodiesterase to produce p-nitrophenol (PNP) and p-nitrophenyl phosphate (PNPP). Under alkaline conditions, p-nitrophenol has a distinct yellow color that can be quantified spectrophotometrically at 405 nm.
Materials:
-
200 mM Tris-HCl buffer, pH 8.9
-
6.0 mM this compound (BNPP) solution in Tris-HCl buffer
-
Phosphodiesterase enzyme solution (concentration to be optimized for linear reaction kinetics)
-
Test inhibitors at various concentrations
-
Deionized water
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents: Prepare all buffer and substrate solutions as described above. Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Test Wells: Add a specific volume of the inhibitor solution.
-
Control Wells (No Inhibitor): Add the same volume of the vehicle (e.g., DMSO diluted in buffer).
-
Blank Wells: Add the inhibitor solution and buffer, but no enzyme.
-
-
Enzyme Addition: Add the phosphodiesterase enzyme solution to all wells except the blanks.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the BNPP substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
Calculate the rate of hydrolysis for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. respiratory-therapy.com [respiratory-therapy.com]
Safety Operating Guide
Proper Disposal of Bis(p-nitrophenyl) phosphate: A Guide for Laboratory Professionals
For immediate release – Proper management and disposal of chemical reagents are critical for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Bis(p-nitrophenyl) phosphate (B84403) (BNPP), a compound commonly used in biochemical assays. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
Bis(p-nitrophenyl) phosphate is classified as fatal if swallowed and causes skin and serious eye irritation.[1] Adherence to strict safety protocols during handling and disposal is paramount.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear the appropriate Personal Protective Equipment (PPE).
Quantitative Safety Data
| Hazard Classification | GHS Pictogram | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 2) | Skull and crossbones | Protective gloves, protective clothing, eye protection (safety glasses or face shield), and respiratory protection (N95 dust mask).[1][2] |
| Skin Irritation (Category 2) | Exclamation mark | |
| Serious Eye Irritation (Category 2A) | Exclamation mark |
Spill & Leak Response
In the event of a spill, it is crucial to act promptly and safely.
For solid (powder) spills:
-
Carefully sweep up the spilled material.
-
Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.[1][3]
For solutions containing this compound:
-
Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, or universal binders).
-
Collect the absorbent material and place it into a designated, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and then wash the area thoroughly.
Step-by-Step Disposal Procedures
There are two primary routes for the disposal of this compound waste: direct disposal as hazardous waste and chemical treatment prior to disposal. The choice of method will depend on institutional policies and local regulations.
Method 1: Direct Disposal as Hazardous Waste (Standard Procedure)
This is the most common and recommended method for the disposal of this compound.
-
Waste Segregation: Collect all waste containing this compound (both solid and solutions) in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Use a chemically compatible, leak-proof container. Ensure the container is kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area.
-
Pickup: Arrange for collection by your institution's certified hazardous waste disposal service. Follow all institutional procedures for waste pickup.
Method 2: Chemical Treatment (Alkaline Hydrolysis) Prior to Disposal
For certain laboratory settings and with appropriate safety measures, chemical neutralization through alkaline hydrolysis can be an effective way to degrade this compound before final disposal. This method should only be performed by trained personnel and in accordance with institutional safety guidelines.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 N to 1 N NaOH).
-
Reaction:
-
For waste solutions of this compound, slowly and with stirring, add the sodium hydroxide solution to adjust the pH to a strongly alkaline level (pH > 12).
-
For solid this compound, first dissolve it in a minimal amount of a suitable solvent (if necessary) and then slowly add it to the stirred sodium hydroxide solution.
-
-
Monitoring: The hydrolysis of this compound to p-nitrophenol and phosphate is accelerated under alkaline conditions. The formation of the p-nitrophenolate ion results in a yellow color, which can be monitored visually or spectrophotometrically (absorbance maximum at approximately 405 nm).
-
Completion and Neutralization: Allow the reaction to proceed until the hydrolysis is complete. The required time will depend on the concentration and temperature. After completion, neutralize the solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) with careful monitoring of the pH.
-
Final Disposal: Even after treatment, the resulting solution must be disposed of as hazardous waste. Collect the neutralized solution in a labeled hazardous waste container and arrange for pickup.
Disposal Logic Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Bis(p-nitrophenyl) phosphate
For Immediate Implementation: Essential Safety and Operational Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Bis(p-nitrophenyl) phosphate (B84403). Adherence to these procedural steps is paramount for ensuring personal safety and maintaining a secure laboratory environment. This document outlines personal protective equipment (PPE) requirements, step-by-step handling procedures, and a detailed disposal plan.
Hazard Identification and Personal Protective Equipment (PPE)
Bis(p-nitrophenyl) phosphate is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be compliant with government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn during procedures with a high risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. For full contact, a minimum layer thickness of 0.11 mm is advised.[2] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[1] |
| Body Protection | Laboratory Coat or Impervious Clothing | A standard lab coat should be worn to protect against skin contact. For tasks with a higher risk of contamination, impervious clothing is recommended.[3] |
| Respiratory Protection | NIOSH-approved Respirator | When handling the powdered form of this compound, a NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation of dust.[4] All respirator use should be in accordance with a comprehensive respiratory protection program. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following step-by-step protocol provides guidance for all stages of its use in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from initial preparation to final disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Prepare a Designated Work Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[4] The work surface should be covered with absorbent bench paper.
-
Retrieve Chemical: Obtain the container of this compound from its storage location. Ensure the container is clearly labeled.
-
-
Handling (to be performed in a chemical fume hood):
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a weigh boat to prevent spillage.[1] Avoid creating dust; do not pour the powder directly from the bottle if possible.[1]
-
Preparing Solutions: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Experimental Use: Conduct all experimental procedures involving this chemical within the fume hood.
-
-
Cleanup and Decontamination:
-
Decontaminate Equipment: All glassware and equipment that have come into contact with the chemical must be decontaminated.
-
Clean Work Area: After handling is complete, thoroughly clean the work area using a wet cleaning method or a HEPA-filtered vacuum to avoid generating dust.[1]
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, absorbent paper, contaminated gloves) in a clearly labeled, sealed, and suitable container for hazardous chemical waste.
-
Liquid Waste: Unused or surplus solutions should be collected in a designated, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[5]
-
-
Final Disposal:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
-
All waste disposal must be carried out in accordance with local, state, and federal regulations.
-
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
